TMPyP4 tosylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C72H70N8O12S4+4 |
|---|---|
Molekulargewicht |
1367.6 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p+1 |
InChI-Schlüssel |
AKZFRMNXBLFDNN-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is the mechanism of action of TMPyP4 tosylate
An In-depth Technical Guide on the Core Mechanism of Action of TMPyP4 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a cationic porphyrin, has emerged as a significant molecule of interest in cancer research due to its multifaceted mechanism of action. Primarily known as a G-quadruplex stabilizing agent, its therapeutic potential stems from its ability to interfere with fundamental cellular processes such as telomere maintenance and oncogene expression. This technical guide provides a comprehensive overview of the molecular mechanisms through which TMPyP4 exerts its effects, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: G-quadruplex Stabilization
The principal mechanism of action of TMPyP4 revolves around its interaction with G-quadruplexes (G4s). These are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of several oncogenes.[1][2][3]
TMPyP4, with its planar structure and positive charges, binds to and stabilizes these G4 structures.[4] The primary mode of interaction is through external stacking on the G-tetrads, the square planar arrangement of four guanine bases that form the core of the G-quadruplex.[4][5] Evidence also suggests that TMPyP4 can interact with the loops of the G-quadruplex structure.[4] While TMPyP4 is predominantly known as a G4 stabilizer, it is important to note that it can also induce unfolding or distortion of certain RNA G-quadruplexes, indicating a degree of structural and sequence specificity in its interactions.[1][6][7][8]
The binding stoichiometry of TMPyP4 to G-quadruplexes has been reported to be up to four molecules of TMPyP4 per G-quadruplex.[9][10]
Downstream Cellular Consequences
The stabilization of G-quadruplexes by TMPyP4 triggers a cascade of cellular events, primarily leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Inhibition of Telomerase Activity
Human telomeres contain guanine-rich sequences that can fold into G-quadruplex structures.[11] By stabilizing these G4 structures at the 3' single-stranded overhang of telomeres, TMPyP4 effectively sequesters the substrate for telomerase, the enzyme responsible for maintaining telomere length.[4][12] This steric hindrance prevents telomerase from binding to and elongating the telomeres, leading to a potent inhibition of its activity.[2][13] The consequence of telomerase inhibition is the progressive shortening of telomeres with each cell division, ultimately leading to cellular senescence or apoptosis.[14]
Regulation of Oncogene Expression
G-quadruplex forming sequences are also found in the promoter regions of various oncogenes, most notably c-myc.[15] The c-myc promoter G-quadruplex acts as a transcriptional repressor. TMPyP4 stabilizes this G4 structure, leading to the downregulation of c-myc expression.[2][15]
This action has a dual impact on telomerase activity. Firstly, c-myc is a key transcriptional activator of the human telomerase reverse transcriptase (hTERT) gene, which encodes the catalytic subunit of telomerase.[15] Therefore, by downregulating c-myc, TMPyP4 indirectly reduces the expression of hTERT. This provides a second mechanism for telomerase inhibition, independent of direct telomere G-quadruplex stabilization.[2][15]
dot
Caption: Signaling pathway of TMPyP4-mediated telomerase inhibition.
Induction of Cell Cycle Arrest, Senescence, and Apoptosis
The cellular consequences of telomere shortening and oncogene downregulation manifest as cell cycle arrest, primarily in the G2/M phase, cellular senescence, and ultimately, apoptosis.[16] In osteosarcoma cell lines, TMPyP4 has been shown to induce apoptosis at rates exceeding 17%.[17] Furthermore, TMPyP4 can induce apoptosis independently of telomere length in certain cancer cells, suggesting that DNA damage and telomere dysfunction through G-quadruplex stabilization are key triggers.[17] Studies in human cervical cancer cells have shown that TMPyP4-induced apoptosis is associated with the activation of the p38 MAPK signaling pathway.[18]
Effects on Cell Adhesion and Migration
TMPyP4 also modulates cell adhesion and migration, although the effects appear to be dose-dependent.[11][19] At lower concentrations (≤0.5 µM), TMPyP4 has been reported to increase cell-matrix adhesion and promote the migration of tumor cells.[19][20] In contrast, higher concentrations (≥2 µM) inhibit cell proliferation and induce cell death, thereby reducing overall cell migration.[19][20] This dose-dependent duality highlights the importance of concentration selection in therapeutic applications.
Photosensitizing Properties and Photodynamic Therapy (PDT)
TMPyP4 is a photosensitizer that can be utilized in photodynamic therapy (PDT).[21][22] Upon irradiation with light, TMPyP4 generates reactive oxygen species (ROS), which are highly cytotoxic.[22] This leads to DNA damage, including photocleavage, and can trigger apoptosis in cancer cells.[14][22] The combination of TMPyP4 with light exposure has shown significant anti-tumor effects in ovarian carcinoma cells.[21]
Quantitative Data
The following tables summarize the available quantitative data for the activity of this compound from the literature.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MiaPaCa | Pancreatic Carcinoma | 50 | Not Specified |
| HeLa | Cervical Cancer | 16.35 | Not Specified |
Table 2: Telomerase Inhibition by this compound
| System | IC50 (µM) |
| HeLa Cell-Free Extract | ≤ 50 |
Table 3: Concentrations of this compound Used in Cellular Assays
| Cell Line | Cancer Type | Concentration (µM) | Observed Effect |
| LC-HK2 | Non-small Cell Lung Cancer | 5 | Decreased telomerase activity, reduced cell adhesion |
| RPE-1 | hTERT-immortalized | 5 | Decreased telomerase activity |
| MCF7 | Breast Cancer | 10, 20, 50 | >80% inhibition of telomerase activity |
| MDA-MB-231 | Breast Cancer | 10 | ~50% inhibition of telomerase activity |
| A549, U2OS | Lung Cancer, Osteosarcoma | 0.125 - 2 | Dose-dependent effect on cell adhesion and migration |
| HOS, Saos-2 | Osteosarcoma | 50 | Telomerase inhibition, telomere shortening, apoptosis |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the conducting research labs. However, the methodologies employed in the cited studies can be outlined as follows:
Cell Viability and Cytotoxicity Assays
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) Assay: Used to assess cell metabolic activity as an indicator of cell viability. Cells are treated with various concentrations of TMPyP4 for a specified duration (e.g., 24, 48, 72 hours).[11] MTT is then added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is measured spectrophotometrically to determine the percentage of viable cells relative to an untreated control.
-
Clonogenic Assay: A long-term assay to determine the ability of a single cell to grow into a colony. Cells are seeded at low density, treated with TMPyP4, and allowed to grow for an extended period (e.g., 10-14 days). Colonies are then fixed, stained, and counted to assess the surviving fraction.
Telomerase Activity Assay
-
Telomeric Repeat Amplification Protocol (TRAP) Assay: This is the standard method for measuring telomerase activity.[11] Cell extracts are incubated with a synthetic DNA primer. If telomerase is active, it will add telomeric repeats to the primer. These extended products are then amplified by PCR and visualized by gel electrophoresis. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of specific genes, such as hTERT and c-myc.[11] RNA is extracted from treated and untreated cells, reverse transcribed into cDNA, and then amplified in the presence of a fluorescent dye. The amount of fluorescence is monitored in real-time to quantify the initial amount of target mRNA.
-
cDNA Microarray/RNA-seq: These high-throughput methods are used to analyze global changes in gene expression following TMPyP4 treatment.[15][20] They provide a comprehensive view of the cellular pathways affected by the compound.
Cell Cycle and Apoptosis Analysis
-
Flow Cytometry: A powerful technique for analyzing cell populations. For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.[11] For apoptosis analysis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Cell Migration and Adhesion Assays
-
Scratch (Wound Healing) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close the gap over time is monitored by microscopy.[11]
-
Transwell Migration Assay: Cells are placed in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
-
Cell Adhesion Assay: Cells are allowed to adhere to a matrix-coated surface for a specific period. Non-adherent cells are washed away, and the remaining adherent cells are quantified.[20]
Biophysical Interaction Studies
-
Circular Dichroism (CD) Spectroscopy: Used to characterize the secondary structure of nucleic acids. The formation and stabilization of G-quadruplex structures upon TMPyP4 binding can be monitored by changes in the CD spectrum.[1][13]
-
UV-Visible Spectroscopy: The binding of TMPyP4 to G-quadruplexes can be monitored by changes in the Soret band of the porphyrin, typically a bathochromic shift (redshift) and hypochromicity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the interaction between TMPyP4 and G-quadruplexes at the atomic level.[1]
dot
Caption: Workflow for evaluating the biological effects of TMPyP4.
Conclusion
The mechanism of action of this compound is complex and multifaceted, extending beyond simple G-quadruplex stabilization. Its ability to inhibit telomerase through both direct telomeric G-quadruplex binding and indirect downregulation of hTERT via c-myc suppression makes it a compelling candidate for anti-cancer therapy. Furthermore, its effects on cell cycle progression, apoptosis, cell motility, and its potential application in photodynamic therapy underscore its versatility. A thorough understanding of its dose-dependent effects and its interactions with various G-quadruplex structures is crucial for the continued development of TMPyP4 and its derivatives as targeted therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this promising molecule.
References
- 1. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digital.library.txst.edu [digital.library.txst.edu]
- 7. TMPyP4 porphyrin distorts RNA G-quadruplex structures of the disease-associated r(GGGGCC)n repeat of the C9orf72 gene and blocks interaction of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scielo.br [scielo.br]
- 14. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Antitumor effects of telomerase inhibitor TMPyP4 in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pentose Phosphate Pathway Function Affects Tolerance to the G-Quadruplex Binder TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TMPyP4 Tosylate in G-Quadruplex Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and oncogene promoter regions. These structures have emerged as promising therapeutic targets in oncology. The cationic porphyrin, meso-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has been extensively studied for its ability to bind to and stabilize G-quadruplexes. This technical guide provides an in-depth overview of the role of TMPyP4 tosylate in G-quadruplex stabilization, its mechanism of action, and the experimental methodologies used to characterize its interactions. Quantitative binding and stabilization data are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
Telomeres, the protective caps at the ends of eukaryotic chromosomes, and the promoter regions of numerous oncogenes, such as c-MYC, are rich in guanine sequences capable of folding into G-quadruplex structures. In cancer cells, the enzyme telomerase maintains telomere length, leading to cellular immortalization. The stabilization of G-quadruplexes in telomeric DNA can inhibit telomerase activity, while stabilization in oncogene promoters can repress gene transcription.[1][2]
TMPyP4 is a well-characterized G-quadruplex ligand that exhibits a dual mechanism of anticancer activity.[1][2] Firstly, it directly binds to and stabilizes the G-quadruplex structure at the 3' overhang of telomeres, thereby sterically hindering the binding of telomerase and inhibiting its function.[3][4] Secondly, TMPyP4 can stabilize G-quadruplex structures within the promoter region of the c-MYC oncogene, acting as a transcriptional repressor and leading to the downregulation of c-MYC expression.[1][5][6] As c-MYC is a key transcriptional regulator of the catalytic subunit of telomerase, hTERT, this action provides an indirect pathway for telomerase inhibition.[1][2]
This guide will delve into the specifics of TMPyP4's interaction with G-quadruplexes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Data on TMPyP4-G-Quadruplex Interactions
The interaction of TMPyP4 with G-quadruplex structures has been quantified by various biophysical techniques. The following tables summarize key binding affinity and thermal stabilization data from the literature. It is important to note that binding affinities and stabilization effects can vary depending on the specific G-quadruplex sequence, its topology (e.g., parallel, antiparallel, hybrid), and the experimental conditions (e.g., cation concentration, pH).
Table 1: Binding Affinity of TMPyP4 for G-Quadruplex and Duplex DNA
| G-Quadruplex/Duplex DNA | Method | Binding Constant (Ka, M-1) | Dissociation Constant (Kd, µM) | Reference |
| Human Telomeric (antiparallel) | SPR | 1.07 x 106 | 0.93 | [7] |
| Human Telomeric (parallel) | ITC | 2.26 x 108 | 0.0044 | [7] |
| c-MYC Promoter | ITC | 1.6 x 107 (high affinity site) | 0.0625 | [8] |
| c-MYC Promoter | ITC | 4.2 x 105 (low affinity site) | 2.38 | [8] |
| MAPK12 Promoter | Fluorescence Titration | - | 1.4 | [7] |
| Duplex DNA | Various | ~5 x 106 | ~0.2 | [9] |
Table 2: Thermal Stabilization of G-Quadruplexes by TMPyP4
| G-Quadruplex Sequence | Method | ΔTm (°C) | Conditions | Reference |
| Gq23 | CD Melting | Biphasic (Tm1=40, Tm2=80) | 100 mM KCl | [10] |
| Tel22 (Human Telomeric) | FRET Melting | Not specified | K+ or Na+ buffer | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G-quadruplex-ligand interactions. This section provides protocols for key experiments used to study the effects of TMPyP4.
Förster Resonance Energy Transfer (FRET) Melting Assay
The FRET melting assay is a high-throughput method to assess the thermal stabilization of G-quadruplexes by a ligand.[12][13][14] It utilizes a DNA oligonucleotide labeled with a donor fluorophore (e.g., FAM) at one end and a quencher or acceptor fluorophore (e.g., TAMRA) at the other. In the folded G-quadruplex state, the fluorophores are in close proximity, leading to efficient FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of a ligand indicates stabilization.
Protocol:
-
Oligonucleotide Preparation: Synthesize a G-quadruplex-forming oligonucleotide with a donor (e.g., 6-carboxyfluorescein, FAM) and an acceptor (e.g., 6-carboxytetramethylrhodamine, TAMRA) fluorophore at the 5' and 3' ends, respectively.
-
Annealing: Prepare a solution of the labeled oligonucleotide (e.g., 0.2 µM) in a buffer containing a G-quadruplex stabilizing cation (e.g., 10 mM KCl, 90 mM LiCl, 10 mM lithium cacodylate, pH 7.2). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.
-
Ligand Addition: Prepare a serial dilution of this compound in the same buffer. Add the ligand to the annealed oligonucleotide solution at various concentrations. Include a no-ligand control.
-
FRET Measurement: Use a real-time PCR instrument or a dedicated fluorescence plate reader with a temperature control module. Excite the donor fluorophore (e.g., at 492 nm for FAM) and measure the emission of both the donor (e.g., at 518 nm) and the acceptor (e.g., at 585 nm for TAMRA) as the temperature is increased in a stepwise manner (e.g., 1°C/min from 25°C to 95°C).
-
Data Analysis: Plot the normalized fluorescence of the donor or the acceptor against temperature. The Tm is determined from the midpoint of the transition in the melting curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm in the presence of TMPyP4.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rate constants) and affinity data for the interaction between a ligand and an immobilized biomolecule.[15][16]
Protocol:
-
Sensor Chip Preparation: Use a sensor chip with a suitable surface chemistry (e.g., streptavidin-coated for biotinylated DNA).
-
Immobilization of G-Quadruplex DNA: Synthesize a biotinylated G-quadruplex-forming oligonucleotide. Prepare a solution of the oligonucleotide in an appropriate buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) containing a stabilizing cation (e.g., 100 mM KCl). Inject the oligonucleotide solution over the sensor chip surface to allow for immobilization via the biotin-streptavidin interaction.
-
TMPyP4 Injection: Prepare a series of concentrations of this compound in the running buffer. Inject the TMPyP4 solutions over the immobilized G-quadruplex surface at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index at the sensor surface in real-time. This change is proportional to the amount of TMPyP4 bound to the immobilized G-quadruplex DNA. The binding is measured in Resonance Units (RU).
-
Data Analysis: Fit the sensorgrams (plots of RU versus time) to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8][17][18]
Protocol:
-
Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0) and place it in the sample cell of the calorimeter. Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the TMPyP4 solution into the G-quadruplex solution while monitoring the heat released or absorbed.
-
Data Collection: The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated over time to yield the heat change for that injection.
-
Data Analysis: Plot the heat change per mole of injectant against the molar ratio of TMPyP4 to G-quadruplex. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site or multiple-site binding model) to determine the thermodynamic parameters (Ka, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
PCR Stop Assay
The PCR stop assay is a method to assess the formation and stabilization of G-quadruplex structures on a DNA template.[19][20][21][22] The principle is that a DNA polymerase is stalled when it encounters a stable G-quadruplex structure, leading to the accumulation of a truncated DNA product. The presence of a G-quadruplex stabilizing ligand like TMPyP4 is expected to enhance this polymerase arrest.
Protocol:
-
Template and Primer Design: Design a DNA template containing a G-quadruplex-forming sequence. Design a primer that anneals upstream of this sequence. The primer can be radiolabeled (e.g., with 32P) or fluorescently labeled for detection.
-
Reaction Mixture: Prepare a reaction mixture containing the DNA template, the labeled primer, a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, and the reaction buffer.
-
Ligand Addition: Add this compound to the reaction mixtures at various concentrations. Include a no-ligand control.
-
PCR Reaction: Perform a limited number of PCR cycles. A typical cycle would consist of a denaturation step (e.g., 95°C), an annealing step (e.g., 55-65°C), and an extension step (e.g., 72°C).
-
Product Analysis: Separate the PCR products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the DNA fragments using autoradiography (for radiolabeled primers) or fluorescence imaging. The appearance of a shorter "stop" product, corresponding to the polymerase pausing at the G-quadruplex site, indicates G-quadruplex formation. An increase in the intensity of this stop product with increasing TMPyP4 concentration signifies ligand-induced stabilization of the G-quadruplex.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by TMPyP4 and a general workflow for evaluating G-quadruplex stabilizing agents.
Caption: General workflow for evaluating G-quadruplex stabilizing agents.
Caption: Direct telomerase inhibition by TMPyP4 via G-quadruplex stabilization.
Caption: Indirect telomerase inhibition by TMPyP4 via c-MYC downregulation.
Conclusion
This compound is a potent stabilizer of G-quadruplex structures, exhibiting a multifaceted mechanism of action that makes it a valuable tool in cancer research and a lead compound for the development of novel therapeutics. Its ability to directly inhibit telomerase by stabilizing telomeric G-quadruplexes and to indirectly suppress telomerase activity through the downregulation of the c-MYC oncogene highlights the potential of targeting these non-canonical DNA structures. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further investigate the role of TMPyP4 and other G-quadruplex-interactive agents in the pursuit of innovative cancer therapies. Further research into optimizing the selectivity of such ligands for specific G-quadruplex topologies will be crucial for their clinical translation.
References
- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mutations in the G-quadruplex silencer element and their relationship to c-MYC overexpression, NM23 repression, and therapeutic rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry. | Semantic Scholar [semanticscholar.org]
- 19. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
The Core Mechanism of Telomerase Inhibition by TMPyP4 Tosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cellular immortalization and is overexpressed in the vast majority of cancer cells. This makes it a prime target for anticancer drug development. One of the most promising strategies to inhibit telomerase activity is through the stabilization of G-quadruplex (G4) structures in telomeric DNA. The cationic porphyrin, 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has emerged as a potent G4-stabilizing agent and a multifaceted inhibitor of telomerase. This technical guide provides a comprehensive overview of the mechanisms by which TMPyP4 tosylate inhibits telomerase activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: A Dual Approach to Telomerase Inhibition
This compound employs a dual mechanism to inhibit telomerase activity, targeting both the enzyme's substrate and its expression.
G-Quadruplex Stabilization: Sequestering the Telomerase Substrate
The primary and most well-documented mechanism of TMPyP4 is its ability to bind to and stabilize G-quadruplex structures.[1] Human telomeres consist of repetitive G-rich sequences (TTAGGG) that can fold into these four-stranded secondary structures.[2] By stabilizing G-quadruplexes at the 3' single-stranded overhang of telomeres, TMPyP4 effectively sequesters the DNA substrate, preventing telomerase from accessing and extending the telomere.[3] This indirect inhibition is a powerful strategy to halt telomere maintenance in cancer cells.[4] The binding of TMPyP4 to G-quadruplexes is primarily driven by π-π stacking interactions with the G-quartets and electrostatic interactions with the DNA backbone.[5]
Downregulation of hTERT Expression via c-myc Inhibition
Beyond substrate sequestration, TMPyP4 also acts at the transcriptional level to reduce the amount of active telomerase in the cell. Evidence suggests that TMPyP4 can downregulate the expression of the c-myc oncogene.[6][7] The promoter region of the c-myc gene contains a G-quadruplex-forming sequence, and TMPyP4's stabilization of this structure can repress c-myc transcription.[3] Since c-myc is a key transcriptional activator of the human telomerase reverse transcriptase (hTERT) gene, the catalytic subunit of telomerase, its downregulation leads to a subsequent decrease in hTERT expression.[3][6] This results in lower overall telomerase activity within the cell, complementing the G-quadruplex stabilization at the telomeres.[7]
Downstream Cellular Effects and Signaling Pathways
The inhibition of telomerase activity by TMPyP4 triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Recent studies have also elucidated its impact on specific signaling pathways.
p38 MAPK Pathway Activation
TMPyP4 has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway in human cervical cancer cells.[8] Activation of p38 MAPK is associated with the induction of apoptosis and inhibition of cell proliferation, suggesting a direct link between TMPyP4 treatment and these anticancer effects.[8]
cGAS-STING Pathway and Anti-Tumor Immunity
More recently, G-quadruplex ligands, including TMPyP4, have been implicated in the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA. By inducing DNA damage and telomere dysfunction, TMPyP4 may lead to the accumulation of cytosolic DNA fragments, which are then sensed by cGAS, triggering an anti-tumor immune response.
Quantitative Data on TMPyP4 Activity
The inhibitory potency of TMPyP4 has been quantified in various assays and cell lines. The following tables summarize key quantitative data from the literature.
| Assay Type | Target/Primer | IC50 | Reference |
| TRAP Assay | Telomerase from HEK293T cells, (TTAGGG)3 primer | 710 nM | [9] |
| TRAP Assay | Telomerase from A431 cells | 550 nM | [9] |
| Direct Telomerase Assay | Telomerase from HEK293T cells, (TTAGGG)3 primer | 6400 nM | [4] |
| Cell Viability (MTT) | Human cervical cancer cells | 16.35 µM | [8] |
| Cell Viability (MTT) | HeLa cells | Not reached (up to 50 µM) | [10] |
| Cell Viability (MTT) | MCF-7 cells | Not reached (up to 50 µM) | [10] |
| Cell Viability (MTT) | OVCAR-3 cells | Not reached (up to 50 µM) | [10] |
Table 1: Inhibitory Concentrations (IC50) of TMPyP4.
| Target | Method | Binding Affinity (Ka) | Reference |
| Telomeric G-quadruplex | Not specified | 20 x 10^6 M^-1 | [5] |
| Duplex DNA | Not specified | ~5 x 10^6 M^-1 (implied selectivity) | [1][5] |
Table 2: Binding Affinity of TMPyP4.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize the activity of TMPyP4.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[11]
Objective: To quantify the inhibitory effect of TMPyP4 on telomerase activity.
Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a non-telomeric substrate primer. In the second step, these extension products are amplified by PCR. The intensity of the resulting DNA ladder on a gel corresponds to the telomerase activity.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Harvest approximately 100,000 cells and wash with PBS.
-
Lyse the cell pellet in 20-200 µL of ice-cold NP-40 lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM EDTA, 1% NP-40, 0.25 mM sodium deoxycholate, 10% glycerol, 150 mM NaCl, 5 mM β-mercaptoethanol, and a protease inhibitor cocktail).[12]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing TRAP buffer (20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA), dNTPs, TS primer (5'-AATCCGTCGAGCAGAGTT-3'), and the cell lysate.[12][13]
-
Add varying concentrations of this compound to the experimental tubes.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.[14]
-
-
PCR Amplification:
-
Add a PCR master mix containing Taq polymerase, and a reverse primer (e.g., ACX: 5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3') to each reaction tube.[12] An internal PCR control is often included.
-
Perform PCR with an initial denaturation step at 95°C for 5 minutes, followed by 25-30 cycles of 95°C for 30s, 52-59°C for 30s, and 72°C for 30s.[13][14]
-
-
Detection and Analysis:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled primer for detection.
-
Visualize the characteristic 6-base pair ladder.
-
Quantify the band intensities to determine the telomerase activity relative to a control and calculate the IC50 value for TMPyP4.
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
Objective: To assess the ability of TMPyP4 to stabilize G-quadruplex structures.
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) at its ends. In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in high FRET efficiency. As the G-quadruplex unfolds with increasing temperature, the distance between the fluorophores increases, leading to a decrease in FRET. A stabilizing ligand like TMPyP4 will increase the melting temperature (Tm) of the G-quadruplex.[15][16]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21T: 5'-FAM-GGG(TTAGGG)3-TAMRA-3') in a relevant buffer (e.g., potassium phosphate buffer).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.
-
Prepare a stock solution of this compound.
-
-
FRET Measurement:
-
In a multi-well plate, mix the annealed oligonucleotide with varying concentrations of TMPyP4.
-
Use a real-time PCR machine or a dedicated fluorometer to monitor the fluorescence of the donor fluorophore while gradually increasing the temperature (e.g., from 25°C to 95°C in 1°C increments).
-
Record the fluorescence intensity at each temperature point.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplexes are unfolded (the midpoint of the transition).
-
The increase in Tm (ΔTm) in the presence of TMPyP4 indicates the degree of G-quadruplex stabilization.
-
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of TMPyP4 on cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TMPyP4. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan.
-
-
Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO) to each well to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well.
-
Calculate the percentage of cell viability for each TMPyP4 concentration relative to the untreated control.
-
Plot the cell viability against the log of the TMPyP4 concentration to determine the IC50 value.
-
Conclusion
This compound stands out as a potent telomerase inhibitor with a sophisticated, dual mechanism of action. By physically blocking the telomerase enzyme through G-quadruplex stabilization and simultaneously reducing its expression via the c-myc/hTERT axis, TMPyP4 effectively disrupts telomere maintenance in cancer cells. Furthermore, its ability to engage downstream signaling pathways like p38 MAPK and potentially the cGAS-STING pathway highlights its broader impact on cancer cell fate and the tumor microenvironment. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of TMPyP4 and other G-quadruplex stabilizing agents in the fight against cancer.
References
- 1. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress on G-Quadruplexes in Human Telomeres and Human Telomerase Reverse Transcriptase (hTERT) Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. telomer.com.tr [telomer.com.tr]
- 14. TRAP (Telomeric Repeat Amplification Protocol) [bio-protocol.org]
- 15. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
The Interaction of TMPyP4 Tosylate with the c-myc Promoter G-Quadruplex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-myc oncogene, a critical regulator of cellular proliferation, differentiation, and apoptosis, is frequently overexpressed in a wide range of human cancers[1][2]. Its transcription is intricately controlled by various regulatory elements, including a guanine-rich sequence within the nuclease hypersensitivity element (NHE) III1 of its promoter region[1][3][4]. This sequence can fold into a secondary DNA structure known as a G-quadruplex, which acts as a transcriptional silencer[1][3][4]. The stabilization of this G-quadruplex structure by small molecules has emerged as a promising strategy for downregulating c-myc expression and inhibiting tumor growth[2][5][6].
This technical guide provides an in-depth overview of the interaction between the cationic porphyrin TMPyP4 tosylate and the c-myc promoter G-quadruplex. TMPyP4 has been shown to bind to and stabilize this G-quadruplex, leading to the repression of c-myc transcription[5][7][8]. This document summarizes key quantitative data, details common experimental protocols used to study this interaction, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Analysis of TMPyP4-c-myc G-Quadruplex Interaction
The interaction between TMPyP4 and the c-myc promoter G-quadruplex has been characterized by various biophysical techniques, yielding valuable quantitative data on binding affinity, thermodynamics, and structural stabilization.
Table 1: Binding Affinity of TMPyP4 for G-Quadruplex Structures
| G-Quadruplex | Method | Kd (M) | Reference |
| c-myc | SPR | 10-7 | [9] |
| c-kit | SPR | 10-7 | [9] |
| Human telomeric (antiparallel) | SPR | 10-6 | [9] |
Table 2: Thermodynamic Parameters of TMPyP4 Binding to G-Quadruplexes
| G-Quadruplex | Method | Stoichiometry (N) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| [d(AG3T)]4 | ITC | 0.5 | - | - | [10] |
| [d(TG4T)]4 | ITC | 2.0 | - | - | [10] |
| c-myc P1 promoter | ITC | 2 (end-stacking), 2 (intercalation) | - | - | [11] |
Table 3: Stabilization of G-Quadruplex Structures by TMPyP4
| G-Quadruplex | Method | ΔTm (°C) | Reference |
| c-myc Pu22 | UV-Vis/CD | Increased | [12] |
| DNA G-quadruplex (tetratosylate salt) | UV-melting | 6.45 | [13] |
| DNA G-quadruplex (tetrachloride salt) | UV-melting | 4.18 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of the TMPyP4-c-myc G-quadruplex interaction. Below are outlines of key experimental protocols.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate the conformational changes of the c-myc G-quadruplex upon binding to TMPyP4.
Methodology:
-
Sample Preparation: The c-myc G-quadruplex forming oligonucleotide (e.g., 5′-TGAGGGTGGGTAGGGTGGGTAA-3′) is prepared in a suitable buffer (e.g., 30 mM sodium cacodylate, pH 7.0) containing a stabilizing cation (e.g., 100 mM K+ or Na+)[14]. The sample is annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.
-
CD Spectra Acquisition: CD spectra are recorded at a constant temperature (e.g., 25°C) over a wavelength range of 220-320 nm. The spectrum of the G-quadruplex alone is recorded first.
-
Titration with TMPyP4: Aliquots of a concentrated TMPyP4 stock solution are incrementally added to the G-quadruplex solution. After each addition, the solution is incubated to reach equilibrium, and a CD spectrum is recorded.
-
Data Analysis: Changes in the CD signal, particularly at wavelengths characteristic of parallel G-quadruplex structures (positive peak around 260 nm and a negative peak around 240 nm), are monitored to determine the effect of TMPyP4 on the G-quadruplex conformation[14][15].
Polymerase Stop Assay
This assay is used to demonstrate that the formation and stabilization of a G-quadruplex structure by TMPyP4 can block the progression of DNA polymerase.
Methodology:
-
Template and Primer Design: A DNA template containing the c-myc G-quadruplex forming sequence is designed. A fluorescently labeled primer is designed to anneal upstream of this sequence.
-
Reaction Mixture Preparation: The reaction mixture contains the DNA template, the labeled primer, a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, and the reaction buffer.
-
Incubation with TMPyP4: The template DNA is pre-incubated with varying concentrations of TMPyP4 in a potassium-containing buffer to allow for G-quadruplex formation and stabilization[16][17][18].
-
Primer Extension Reaction: The primer extension reaction is initiated by the addition of the polymerase and dNTPs and is allowed to proceed for a set time.
-
Analysis of Products: The reaction products are denatured and separated by denaturing polyacrylamide gel electrophoresis. The gel is then imaged to detect the fluorescently labeled DNA fragments. The appearance of a truncated product (a "stop" product) at the position of the G-quadruplex indicates that the polymerase was blocked[16][17][18].
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of the binding interaction between TMPyP4 and the c-myc G-quadruplex.
Methodology:
-
Sample Preparation: Solutions of the c-myc G-quadruplex and TMPyP4 are prepared in the same buffer batch to minimize heat of dilution effects. The concentrations are accurately determined.
-
ITC Experiment Setup: The G-quadruplex solution is placed in the sample cell of the calorimeter, and the TMPyP4 solution is loaded into the injection syringe.
-
Titration: A series of small injections of the TMPyP4 solution into the G-quadruplex solution is performed. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of TMPyP4 to G-quadruplex. The resulting binding isotherm is fitted to a suitable binding model to determine the binding stoichiometry (N), the binding constant (Ka, from which Kd can be calculated), and the enthalpy of binding (ΔH)[19]. The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the interaction of TMPyP4 with the c-myc G-quadruplex.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Human MYC G-quadruplex: From discovery to a cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the biologically relevant G-quadruplex in the c-MYC promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Not all G-quadruplexes are created equally: an investigation of the structural polymorphism of the c-Myc G-quadruplex-forming sequence and its interaction with the porphyrin TMPyP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of loop orientation on quadruplex-TMPyP4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To probe the binding of TMPyP4 to c-MYC G-quadruplex in water and in imidazolium-based ionic liquids: Strategy towards developing stabilizers for nucleic acid therapeutics - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Significant structural change in human c-Myc promoter G-quadruplex upon peptide binding in potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical and Chemical Properties of TMPyP4 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-tetra (N-methyl-4-pyridyl) porphyrin tetratosylate, commonly known as TMPyP4 tosylate, is a cationic porphyrin that has garnered significant attention in biomedical research. Its unique planar structure and positive charge enable it to interact with nucleic acids, particularly with non-canonical structures like G-quadruplexes. This interaction forms the basis of its primary mechanism of action as a telomerase inhibitor, making it a compound of interest in anticancer research.[1] Furthermore, this compound exhibits photosensitizing properties, rendering it a potential agent for photodynamic therapy.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of these properties is presented in the tables below.
General and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate) | [3] |
| Synonyms | TMP-1363, TMPyP4 4-methylbenzenesulfonate | [4][5] |
| CAS Number | 36951-72-1 | [3][5] |
| Molecular Formula | C₇₂H₆₆N₈O₁₂S₄ (Porphyrin: C₄₄H₃₈N₈ • Tosylate: 4C₇H₇O₃S) | [3][5] |
| Molecular Weight | 1363.6 g/mol | [3][5] |
| Purity | ≥94% | [3] |
| Appearance | Crystalline solid | [4][5] |
Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Soluble up to 100 mM | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL | [4][5] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (with ultrasonic) | [6] |
Spectroscopic and Stability Properties
| Property | Value | Reference(s) |
| UV/Vis. λmax | 219, 261, 423 nm | [4][5] |
| Storage Temperature | -20°C | [4][5] |
| Stability | ≥ 4 years (as solid at -20°C) | [4] |
| Aqueous Solution Stability | Not recommended to store for more than one day | [4] |
Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism of action of this compound involves its ability to bind to and stabilize G-quadruplex structures.[1] G-quadruplexes are four-stranded secondary structures found in guanine-rich regions of DNA and RNA, such as telomeres and the promoter regions of some oncogenes. By stabilizing these structures, this compound can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, leading to cell senescence or apoptosis.[1]
Caption: G-Quadruplex Stabilization by this compound.
Experimental Protocols
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method to measure telomerase activity.
Methodology:
-
Cell Lysate Preparation: Harvest cells and prepare a cell extract using a suitable lysis buffer (e.g., CHAPS lysis buffer).
-
TRAP Reaction: In a PCR tube, combine the cell extract with a TRAP reaction mixture containing a substrate oligonucleotide, reverse primer, dNTPs, and Taq polymerase. Include a this compound-treated sample and a control.
-
PCR Amplification: Perform PCR to amplify the telomeric repeats added by telomerase.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a DNA-binding dye (e.g., SYBR Green). The intensity of the characteristic 6-base pair ladder indicates telomerase activity. A reduction in the ladder intensity in the TMPyP4-treated sample compared to the control indicates inhibition.[7]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for a typical MTT cell viability assay.
Acetylcholinesterase (AChE) Inhibition Assay
This compound has also been shown to inhibit acetylcholinesterase (AChE).[5][6]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, AChE enzyme solution, acetylthiocholine (substrate), and DTNB (Ellman's reagent).
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of this compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[6]
Photodynamic Therapy (PDT) Protocol
The photosensitizing properties of this compound can be utilized in PDT.
Methodology:
-
Cell Treatment: Incubate cancer cells with a specific concentration of this compound in the dark to allow for cellular uptake.
-
Irradiation: Irradiate the cells with light of a specific wavelength (e.g., blue light) and dose.[2] This excites the this compound, leading to the generation of reactive oxygen species (ROS).
-
Viability Assessment: After a post-irradiation incubation period, assess cell viability using an appropriate assay (e.g., MTT or flow cytometry with a viability dye) to determine the phototoxic effect.
Conclusion
This compound is a versatile molecule with well-defined physical and chemical properties that make it a valuable tool in biomedical research. Its ability to stabilize G-quadruplexes and act as a photosensitizer provides multiple avenues for its investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a starting point for researchers to explore the multifaceted activities of this intriguing porphyrin compound. As with any research chemical, it is imperative to consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.
References
- 1. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]
- 2. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Mechanism of Action of TMPyP4 Tosylate
This technical guide provides an in-depth overview of the solubility characteristics of TMPyP4 tosylate in water and dimethyl sulfoxide (DMSO), critical for its application in biomedical research. It also elucidates its primary mechanism of action as a G-quadruplex stabilizer and telomerase inhibitor, offering valuable information for researchers, scientists, and professionals in drug development.
Quantitative Solubility Data
The solubility of this compound can vary between different suppliers and batches. The following table summarizes the reported solubility data in water and DMSO. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| Water | ≥55.56 | ~40.7 | [1] |
| Water | Soluble to 50 mM | ~68.18 | [2][3] |
| Water | Soluble to 100 mM | ~136.36 | [4] |
| Water | 6.2 | 4.55 | [5][6] |
| Water | 5 | 3.67 | [7][8] |
| Water | ≤5.0% | Not Specified | [9] |
| PBS (pH 7.2) | ~10 | ~7.33 | [10][11] |
| DMSO | ≥2.68 (with gentle warming and ultrasonic) | ~1.97 | [1] |
| DMSO | 10 (Need ultrasonic) | 7.33 | [5] |
| DMSO | 15 (Need ultrasonic) | 11.00 | [7] |
| DMSO | 18.33 (Sonication is recommended) | 13.44 | [6] |
| DMSO | Insoluble to slightly soluble (<1) | Not Specified | [9][12] |
Note: The molecular weight of this compound is 1363.6 g/mol .
Experimental Protocols for Solution Preparation
Preparation of Aqueous Solutions
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable container.
-
Solvent Addition: Add the required volume of high-purity water or an appropriate aqueous buffer (e.g., PBS, pH 7.2) to the solid.
-
Dissolution: Agitate the mixture. If the solid does not dissolve readily, the use of ultrasonication is recommended to facilitate dissolution.[5][6][7] Gentle warming may also be applied, but care should be taken to avoid degradation.[1][8]
-
Storage: Aqueous solutions of this compound are not recommended for long-term storage. It is advisable to prepare fresh solutions for each experiment or store them for no more than one day.[10]
Preparation of DMSO Solutions
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable container.
-
Solvent Addition: Add the required volume of high-purity DMSO to the solid.
-
Dissolution: Agitate the mixture. To achieve higher concentrations, ultrasonication is often necessary.[5][6][7] Gentle warming can also be employed to aid dissolution.[1][8]
-
Storage: For longer-term storage of stock solutions, DMSO is generally preferred over aqueous solutions. Store at -20°C for optimal stability.
Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition
TMPyP4 is a cationic porphyrin that functions as a G-quadruplex stabilizer. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are notably present in telomeres and promoter regions of oncogenes. By binding to and stabilizing these structures, TMPyP4 inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This inhibition leads to telomere shortening, cellular senescence, and apoptosis, thereby exerting its anti-tumor effects.
The following diagram illustrates the mechanism of telomerase inhibition by TMPyP4.
Caption: Mechanism of telomerase inhibition by this compound.
Experimental Workflow: Investigating the Effects of TMPyP4 on Cancer Cells
The following diagram outlines a general experimental workflow to assess the biological effects of this compound on cancer cell lines. This workflow is based on methodologies described in the scientific literature.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Preliminary Studies on the Anticancer Effects of TMPyP4 Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4 tosylate, a cationic porphyrin, has emerged as a promising candidate in anticancer research due to its multifaceted mechanism of action. This technical guide provides an in-depth overview of the preliminary studies on the anticancer effects of this compound, focusing on its impact on cancer cell proliferation, apoptosis, and the underlying molecular pathways. The information is presented to aid researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of this compound.
Core Anticancer Mechanisms
This compound exerts its anticancer effects through several key mechanisms, primarily centered around its ability to bind to and stabilize G-quadruplex (G4) structures in DNA.[1][2][3] These four-stranded secondary structures are prevalent in telomeric regions and the promoter regions of oncogenes, making them attractive targets for cancer therapy.[3][4]
G-Quadruplex Stabilization and Telomerase Inhibition
TMPyP4 is a potent G-quadruplex stabilizer.[2][3] By binding to G4 structures in telomeres, it inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[2][3] This inhibition leads to progressive telomere shortening, which can trigger cellular senescence or apoptosis.[3]
Downregulation of Oncogene Expression
TMPyP4 has been shown to stabilize G-quadruplex structures within the promoter region of the c-MYC oncogene.[1][3] This stabilization represses the transcription of c-MYC, a key regulator of cell proliferation and metabolism.[1] Consequently, the expression of downstream targets of c-MYC, such as the human telomerase reverse transcriptase (hTERT), is also downregulated, further contributing to the inhibition of telomerase activity.[1][3]
Induction of Apoptosis and Cell Cycle Arrest
Numerous studies have demonstrated that TMPyP4 induces apoptosis in a variety of cancer cell lines.[4][5] This programmed cell death is a critical mechanism for eliminating cancerous cells. Additionally, TMPyP4 can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby halting their proliferation.[4]
Quantitative Data on Anticancer Effects
The following tables summarize the quantitative data from various preliminary studies on the anticancer effects of this compound across different cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HOS, Saos-2 | Osteosarcoma | Telomerase Activity | 50 | Significant inhibition | [1] |
| HOS, Saos-2, MG-63, U2OS | Osteosarcoma | Apoptosis | 50 | Induction of apoptosis | [1] |
| K562 | Leukemia | Cell Cycle | 100 | Increase in cell cycle regulatory proteins | [1] |
| MX-1 | Breast Cancer | Tumor Growth (in vivo) | 10, 20 mg/kg | Inhibition of tumor growth | [1] |
| Human Cervical Cancer | Cervical Cancer | MTT Assay | 16.35 (IC50) | Significant decrease in cell viability | [5] |
| Human Cervical Cancer | Cervical Cancer | Flow Cytometry | 1, 5, 10, 20 | Dose-dependent increase in apoptosis (9.0%, 15.0%, 36%, 55.0%) | [5] |
| A549, HeLa, U2OS, SAOS2 | Various Cancers | Proliferation | ≥2 | Inhibition of cell proliferation and induction of cell death | [2] |
| A549, HeLa, U2OS, SAOS2 | Various Cancers | Cell Adhesion | 0.125, 0.25, 0.5 | Significant increase in cell-matrix adhesion | [2] |
| LC-HK2 (NSCLC) | Non-Small Cell Lung Cancer | Cell Cycle | 5 | Decrease in S phase population | [3] |
| Colorectal Cancer Cells | Colorectal Cancer | Colony Formation | - | Significant reduction in colony formation | [4] |
| SW620 (in vivo) | Colorectal Cancer | Tumor Growth | - | Attenuation of tumor growth | [4] |
Key Signaling Pathways
G-Quadruplex Stabilization and Downregulation of c-MYC/hTERT
Caption: TMPyP4 stabilizes the G-quadruplex in the c-MYC promoter, inhibiting its transcription and subsequently reducing hTERT expression and telomerase activity.
p38 MAPK-Mediated Apoptosis
Caption: TMPyP4 activates the p38 MAPK pathway, leading to the activation of caspase-3 and subsequent apoptosis.
DNA Damage and cGAS-STING Pathway Activation
Caption: TMPyP4-induced G-quadruplex stabilization leads to DNA damage, activating the cGAS-STING pathway and promoting an anti-tumor immune response.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
Telomerase Activity Measurement (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a PCR-based method to detect telomerase activity.
-
Cell Lysis: Prepare cell extracts using a lysis buffer (e.g., CHAPS buffer).
-
Telomerase Extension: Incubate the cell extract with a substrate oligonucleotide (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the extended products by PCR using a forward primer (TS) and a reverse primer. An internal PCR control is often included.
-
Detection: Analyze the PCR products by gel electrophoresis. A characteristic ladder of bands indicates telomerase activity.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-p38 MAPK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Studies
These studies assess the anticancer efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound to the mice via a specified route (e.g., intraperitoneal injection) and schedule. A control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Conclusion and Future Directions
The preliminary studies on this compound reveal its significant potential as an anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to target fundamental cancer-enabling processes such as telomere maintenance and oncogene expression, while also inducing apoptosis and stimulating an anti-tumor immune response, makes it a compelling candidate for further development.
Future research should focus on optimizing the delivery of this compound to tumor tissues to enhance its efficacy and minimize potential off-target effects. Combination therapies, where this compound is used in conjunction with other chemotherapeutic agents or immunotherapies, could also be explored to exploit synergistic effects and overcome drug resistance. Further in-vivo studies in a wider range of cancer models are warranted to fully elucidate its therapeutic potential and pave the way for clinical translation.
References
- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on G-Quadruplexes in Human Telomeres and Human Telomerase Reverse Transcriptase (hTERT) Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TMPyP4 Tosylate for Telomere Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TMPyP4 tosylate, a cationic porphyrin compound at the forefront of telomere research. Its significance lies in its ability to selectively bind to and stabilize G-quadruplex (G4) structures, which are non-canonical DNA secondary structures prevalent in telomeric regions and oncogene promoters. This interaction makes TMPyP4 a potent inhibitor of telomerase, the enzyme responsible for maintaining telomere length in the vast majority of cancer cells, and a valuable tool for investigating telomere biology and developing novel anti-cancer therapeutics.
Core Mechanism of Action: G-Quadruplex Stabilization
Human telomeres consist of repeating TTAGGG DNA sequences. The G-rich nature of this sequence allows it to fold into a four-stranded structure known as a G-quadruplex. The formation of these structures at the 3' single-stranded overhang of telomeres can physically obstruct the binding of telomerase, thereby inhibiting its function. TMPyP4, with its planar aromatic core and cationic side chains, effectively stacks onto the G-quartets of these structures, significantly enhancing their stability. This stabilization of telomeric G-quadruplexes is the primary mechanism by which TMPyP4 exerts its anti-telomerase activity.
Beyond direct steric hindrance, TMPyP4 has been shown to modulate telomerase activity through a secondary pathway involving the c-MYC oncogene.[1][2] The promoter region of the c-MYC gene also contains sequences capable of forming G-quadruplexes. By stabilizing these structures, TMPyP4 can down-regulate the transcription of c-MYC.[1][2][3] Since c-MYC is a key transcriptional regulator of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, its downregulation leads to a decrease in hTERT expression and consequently, reduced telomerase activity.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and binding characteristics of this compound from various studies.
| Parameter | Value | Cell Line / System | Reference |
| Telomerase Inhibition | |||
| TRAP-LIG EC50 | 8.9 μM | In vitro assay | [4] |
| IC50 | 6.4 µM | In vitro TRAP assay | [5] |
| IC50 | ~60 µM (Y79), ~45 µM (WERI-Rb1) | Retinoblastoma cell lines | [6] |
| Binding Affinity | |||
| KG4 | 20 x 106 M-1 | Telomeric G-quadruplex | [4] |
| Binding Energy (computed) | -27.6 to -31.4 kcal/mol | Human telomeric G-quadruplex | [7] |
| Cellular Effects | |||
| Apoptosis Induction | ~23% at 2.0 µM (3 days) | A549 (Lung Cancer) | [8] |
| Apoptosis Induction | ~33% at 2.0 µM (3 days) | U2OS (Osteosarcoma) | [8] |
| G2/M Cell Cycle Arrest | Significant at 4 µM and 8 µM (24h) | Colorectal cancer cells | [9] |
| Telomere Shortening | Observed at 1-5 µM | Myeloma cell lines |
Key Experimental Protocols
Detailed methodologies for cornerstone experiments in TMPyP4 research are provided below.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity. When evaluating an inhibitor like TMPyP4, the compound is typically included in the reaction mix.
1. Cell Lysate Preparation:
-
Harvest approximately 100,000 cells and centrifuge at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (or CHAPS lysis buffer).
-
Incubate on ice for 30 minutes to ensure complete cell lysis and release of cellular proteins, including telomerase.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant contains the active telomerase extract.
2. TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, a forward primer (TS), a reverse primer (ACX), and Taq polymerase.
-
In individual PCR tubes, add the desired concentration of this compound (or vehicle control).
-
Add 1 µL of the cell lysate to the corresponding tubes containing the master mix and TMPyP4.
-
The reaction typically involves a two-step incubation:
-
Telomerase Extension: Incubate at 25°C for 20-40 minutes. During this step, active telomerase in the lysate adds telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Proceed with a standard PCR protocol (e.g., 25-30 cycles of 95°C for 30s, 52-60°C for 30s, and 72°C for 45s) to amplify the extended products.
-
3. Detection and Analysis:
-
The amplified products are typically resolved on a polyacrylamide gel and visualized.
-
A characteristic ladder of 6-base pair repeats indicates telomerase activity.
-
The intensity of the ladder is quantified to determine the level of telomerase activity. A reduction in ladder intensity in the presence of TMPyP4 indicates inhibition.
-
An internal control is often included to normalize for PCR efficiency.
G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay
This assay is used to determine the binding affinity of a ligand, such as TMPyP4, to a G-quadruplex structure. It relies on the displacement of a fluorescent probe that binds to the G4 structure.
1. Preparation of G-Quadruplex DNA:
-
Synthesize an oligonucleotide containing a G-quadruplex-forming sequence (e.g., the human telomeric repeat 5'-AGGGTTAGGGTTAGGGTTAGGG-3').
-
Anneal the oligonucleotide in a buffer containing a stabilizing cation (typically K+ or Na+) by heating to 95°C and then slowly cooling to room temperature to promote G-quadruplex formation.
2. Assay Setup:
-
In a 96-well plate, add the pre-formed G-quadruplex DNA and a fluorescent probe that exhibits enhanced fluorescence upon binding to the G4 structure (e.g., Thiazole Orange or TO-PRO-3).
-
Add varying concentrations of this compound to the wells.
3. Measurement and Analysis:
-
Incubate the plate for a short period to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity using a plate reader.
-
As TMPyP4 binds to the G-quadruplex, it displaces the fluorescent probe, leading to a decrease in fluorescence.
-
The concentration of TMPyP4 that causes a 50% reduction in fluorescence (DC50) is determined, which is indicative of its binding affinity. A lower DC50 value signifies a higher binding affinity.
Cell Viability and Apoptosis Assays
These assays are crucial for determining the cytotoxic and pro-apoptotic effects of TMPyP4 on cancer cells.
1. Cell Culture and Treatment:
-
Seed cancer cells of interest (e.g., HeLa, A549, MCF-7) in 96-well plates for viability assays or larger plates for apoptosis assays.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
2. Cell Viability (MTT Assay):
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours.
-
The MTT is converted to formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
3. Apoptosis (Annexin V/Propidium Iodide Staining):
-
Harvest the treated cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizing the Molecular Landscape
The following diagrams illustrate the key pathways and experimental workflows associated with TMPyP4 research.
Caption: Dual inhibitory pathways of TMPyP4 on telomerase.
Caption: Workflow for assessing telomerase inhibition by TMPyP4.
Caption: Procedure for determining TMPyP4's G4 binding affinity.
References
- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of TMPyP4 Tosylate in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4 tosylate, a cationic porphyrin, has emerged as a significant small molecule in molecular biology, primarily recognized for its role as a G-quadruplex stabilizing agent and a telomerase inhibitor. This technical guide provides an in-depth initial assessment of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.
Core Mechanism of Action
TMPyP4 exerts its biological effects predominantly through its high affinity for G-quadruplex (G4) structures. These are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. By binding to and stabilizing G4s, particularly in telomeric regions and oncogene promoters like c-MYC, TMPyP4 interferes with crucial cellular processes.[1][2][3][4][5] This stabilization hinders the activity of telomerase, an enzyme essential for maintaining telomere length and promoting cellular immortality in most cancer cells.[1][6]
The interaction of TMPyP4 with the G4 structure in the c-MYC promoter leads to the downregulation of c-MYC expression.[1][2] Since c-MYC is a key transcriptional activator of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, its suppression by TMPyP4 provides a dual mechanism for telomerase inhibition.[1][2][3][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HeLa | Cervical Cancer | ~31.9 (as Cisplatin) | Data for TMPyP4 alone not specified in the search result.[8] |
| OVCAR-3 | Ovarian Cancer | ~33.7 (as Cisplatin) | Data for TMPyP4 alone not specified in the search result.[8] |
| Normal Human Cells | (Keratinocytes, Fibroblasts) | 1.7 - 15.5 | Demonstrates some level of selectivity for cancer cells.[9] |
| Tumor Cell Lines | (Various) | 9.0 - 28.2 | Broad range of activity.[9] |
| Myeloma Cell Lines | Multiple Myeloma | Not specified | Effective inhibition of cell growth observed.[9] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| LC-HK2 | 5 | 72 | 56.9 | 16.66 | Not Specified | [1][2] |
| RPE-1 | 5 | 72 | 67.65 | 8.3 | Not Specified | [1][2] |
| MCF7 | 10 | 72 | Increased (dose-dependent) | Not Specified | Not Specified | [10] |
| K562 | 100 | 48 | Decreased | Increased | Increased | [11] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells | Reference |
| A549 | 2.0 | 72 | ~23 | [12][13] |
| U2OS | 2.0 | 72 | ~33 | [13] |
| Human Cervical Cancer Cells | 1 | 24 | 9.0 | [11] |
| Human Cervical Cancer Cells | 5 | 24 | 15.0 | [11] |
| Human Cervical Cancer Cells | 10 | 24 | 36.0 | [11] |
| Human Cervical Cancer Cells | 20 | 24 | 55.0 | [11] |
| HOS, Saos-2, MG-63, U2OS | 50 | 96 | Induced | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay measures the activity of telomerase in cell extracts.
a. Cell Lysate Preparation:
-
Harvest approximately 100,000 cells and centrifuge at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (or CHAPS-based buffer).
-
Incubate on ice for 30 minutes.[15]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
b. TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer (a non-telomeric oligonucleotide), ACX reverse primer, and Taq polymerase.[15][16]
-
Add 1 µL of the cell extract to the master mix.
-
Incubate at 25-30°C for 30-40 minutes for telomerase-mediated extension of the TS primer.[15][17]
-
Perform PCR amplification of the extension products using the following cycles:
-
Initial denaturation at 95°C for 5 minutes.
-
24-29 cycles of:
-
95°C for 30 seconds
-
52°C for 30 seconds
-
72°C for 45 seconds
-
-
Final extension at 72°C for 10 minutes.[15]
-
c. Detection:
-
Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Visualize the characteristic ladder of 6 bp repeats, indicating telomerase activity. The intensity of the ladder corresponds to the level of telomerase activity.
G-Quadruplex Stabilization Assay using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor the conformational changes of G-quadruplex DNA upon binding of TMPyP4.
a. Sample Preparation:
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence 22AG) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.
-
Prepare a stock solution of this compound in the same buffer.
b. CD Measurement:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the folded G-quadruplex DNA from 220 nm to 340 nm. A characteristic positive peak around 295 nm and a negative peak around 265 nm indicate a hybrid G-quadruplex structure.
-
Titrate the G-quadruplex solution with increasing concentrations of TMPyP4, recording a CD spectrum after each addition.
-
Observe the changes in the CD signal. Stabilization of the G-quadruplex structure by TMPyP4 is often indicated by an increase in the ellipticity of the characteristic peaks.[4][18][19]
c. Thermal Melting Analysis (Tm):
-
Measure the CD signal at a fixed wavelength (e.g., 295 nm) as the temperature is gradually increased from 20°C to 95°C.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded.
-
Repeat the melting experiment in the presence of TMPyP4. An increase in the Tm value indicates thermal stabilization of the G-quadruplex by the ligand.[5]
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This high-throughput assay also measures the thermal stabilization of G-quadruplexes.
a. Principle: A dual-labeled oligonucleotide with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends is used. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence (FRET). Upon unfolding (melting), the distance between them increases, leading to an increase in fluorescence.
b. Protocol Outline:
-
Prepare the dual-labeled G-quadruplex-forming oligonucleotide in a suitable buffer containing KCl.
-
Add the oligonucleotide to a 96-well PCR plate.
-
Add this compound at various concentrations to different wells.
-
Use a real-time PCR machine to monitor the fluorescence of the donor dye while gradually increasing the temperature from 20°C to 95°C.
-
The melting temperature (Tm) is determined from the midpoint of the resulting melting curve. An increase in Tm in the presence of TMPyP4 indicates stabilization.[20][21][22]
Signaling Pathways and Visualizations
TMPyP4's interaction with G-quadruplexes initiates a cascade of events impacting key cellular signaling pathways.
c-MYC/hTERT Signaling Pathway
The stabilization of the G-quadruplex in the c-MYC promoter by TMPyP4 leads to transcriptional repression of c-MYC. This, in turn, reduces the expression of hTERT, inhibiting telomerase activity and leading to telomere shortening, cell cycle arrest, and eventual apoptosis or senescence.
Caption: TMPyP4 mediated inhibition of the c-MYC/hTERT signaling pathway.
Experimental Workflow for TMPyP4 Assessment
The following diagram outlines a typical workflow for the initial assessment of TMPyP4's biological activity.
Caption: A standard experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant potential as a tool for studying G-quadruplex biology and as a lead compound in anticancer drug development. Its ability to stabilize G-quadruplexes, inhibit telomerase through a dual mechanism involving c-MYC, and induce cell cycle arrest and apoptosis in cancer cells underscores its importance. The dose-dependent nature of its effects, with lower concentrations potentially influencing cell adhesion and migration, highlights the need for careful dose-response studies in therapeutic applications.[13] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. preprints.org [preprints.org]
- 2. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual roles of c-Myc in the regulation of hTERT gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Telomerase | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:36951-72-1 | Inhibitor of human telomerase | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. telomer.com.tr [telomer.com.tr]
- 18. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TMPyP4 Tosylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4 tosylate is a cationic porphyrin known for its role as a potent inhibitor of human telomerase and a stabilizer of G-quadruplex DNA structures.[1] Its ability to interfere with telomere maintenance makes it a compound of significant interest in cancer research and drug development. TMPyP4 has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being investigated. The following table summarizes reported concentrations and their observed effects.
| Cell Line(s) | Concentration(s) | Incubation Time | Observed Effect(s) | Reference(s) |
| Myeloma cell lines | 1 - 5 µM | Not Specified | Telomere shortening | [1] |
| HOS, Saos-2, MG-63, U2OS | 50 µM | 96 hours | Induction of apoptosis | [2] |
| K562 | 100 µM | 24 or 48 hours | Increased expression of cell cycle regulatory proteins and MAPKs | [2] |
| HOS | 50 µM | 48 or 96 hours | Inhibition of cell growth | [2] |
| MCF-7, MDA-MB-231 | 20 µM | 48 hours | Significant decrease in telomerase activity and expression | [3] |
| A549, HeLa, U2OS, SAOS-2 | ≤ 0.5 µM | Not Specified | Increased cell-matrix adhesion and migration | [4][5] |
| A549, HeLa, U2OS, SAOS-2 | ≥ 2 µM | Not Specified | Inhibition of cell proliferation and induction of cell death | [4][5] |
| LC-HK2 (non-small cell lung cancer) | 5 µM | 72 hours | Reduced telomerase activity | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the required concentration: Based on the desired final concentration for your experiments, calculate the amount of this compound powder needed to prepare a concentrated stock solution (e.g., 1 mM, 5 mM, or 10 mM). The molecular weight of this compound is 1363.6 g/mol .
-
Weigh the powder: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water or PBS (pH 7.2) to the tube. This compound is soluble in water up to 50 mM.
-
Mixing: Vortex the solution vigorously to dissolve the powder. Gentle warming in a 45-60°C water bath or sonication can be used to aid dissolution if necessary.
-
Sterilization: If using water as the solvent, it is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Aqueous solutions stored at 4°C are not recommended for storage for more than one day.[1]
Preparation of Working Solution for Cell Culture
Materials:
-
Prepared this compound stock solution
-
Complete cell culture medium appropriate for your cell line
Protocol:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Based on the desired final concentration for your experiment, calculate the volume of the stock solution needed.
-
Addition to medium: Aseptically add the calculated volume of the stock solution to the pre-warmed complete cell culture medium. Mix gently by swirling the flask or plate.
-
Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound in cell culture.
Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
recommended working concentration of TMPyP4 tosylate in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4 tosylate is a cationic porphyrin known for its ability to interact with and stabilize G-quadruplex structures in DNA and RNA. This interaction underlies its primary mechanisms of action as a telomerase inhibitor and an agent that can modulate the expression of oncogenes.[1][2] Its photosensitive nature also makes it a potent photosensitizer for photodynamic therapy (PDT).[3][4] These properties have led to its investigation as a potential anti-cancer agent. This document provides detailed application notes and protocols for the in vitro use of this compound, summarizing recommended working concentrations and experimental methodologies.
Solubility and Stock Solution Preparation
This compound is soluble in water and dimethyl sulfoxide (DMSO).[5] For cell culture experiments, it is advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium.
Stock Solution Preparation:
-
Solvents:
-
Recommendation: For most in vitro applications, a stock solution of 1 mg/mL in sterile, nuclease-free water or DMSO is recommended.[8] Sonication may be required to fully dissolve the compound.[5]
-
Storage: Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[5] It is not recommended to store aqueous solutions for more than one day.[6]
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell line, experimental duration, and the specific application. The following table summarizes reported effective concentrations for various in vitro assays.
| Application | Cell Line(s) | Concentration Range (µM) | Incubation Time | Observed Effect |
| Telomerase Inhibition | Myeloma cell lines | 1 - 5 | Not specified | Telomere shortening.[2] |
| HOS (osteosarcoma) | 50 | 96 hours | Inhibition of telomerase activity.[1] | |
| General | IC50 = 6.5 | Not specified | Half-maximal inhibitory concentration for telomerase activity. | |
| Cytotoxicity/Antiproliferative | HOS (osteosarcoma) | 50 | 48 or 96 hours | Time-dependent inhibition of cell viability.[1] |
| Myeloma cell lines | Not specified | Not specified | Inhibition of cell proliferation and induction of cell death.[2] | |
| A2780 (ovarian carcinoma) | 3 - 60 | Not specified | Dose-dependent inhibition of cell growth.[3] | |
| LC-HK2 (non-small cell lung) | 5 | 72 and 144 hours | Decrease in cell proliferation.[8] | |
| Colorectal cancer cells | 4 - 8 | 72 hours | Inhibition of cell viability.[9] | |
| MCF-7, MDA-MB-231 (breast cancer) | 1 - 50 | Not specified | No significant effect on viability in this range. | |
| Apoptosis Induction | HOS, Saos-2, MG-63, U2OS | 50 | 96 hours | Induction of apoptosis.[1] |
| A2780 (ovarian carcinoma) | 3 - 60 | 24 hours | Induction of apoptosis post-PDT.[3] | |
| Colorectal cancer cells | 4 - 8 | 48 hours | Increased proportion of apoptotic cells.[9] | |
| G-Quadruplex Stabilization | In vitro (human telomeric DNA) | Not specified | Not specified | Binds and stabilizes G-quadruplex DNA. |
| In vitro (c-Myc promoter) | Not specified | Not specified | Binds to G-quadruplex in the c-Myc promoter.[10] | |
| Photodynamic Therapy (PDT) | A2780 (ovarian carcinoma) | 3 - 60 | 4 hours pre-irradiation | Laser energy and dose-dependent inhibition of cell growth.[3] |
| Cancer cells (general) | 0.25, 0.5, 5 | Not specified | Effective cytotoxicity at 5 µM with 25 J/cm² irradiation.[4] | |
| Mel-Juso (melanoma) | 0.5 - 1 (µg/mL) | Not specified | Dose-dependent ROS production and cell death under blue light.[11] | |
| Cell Cycle Analysis | K562 (leukemia) | 100 | 24 or 48 hours | Increase in cell cycle regulatory proteins.[1] |
| Colorectal cancer cells | Not specified | 24 hours | Cell cycle arrest.[9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: In Vitro Photodynamic Therapy (PDT)
This protocol outlines the general steps for evaluating the efficacy of this compound as a photosensitizer in vitro.
Materials:
-
This compound stock solution
-
Appropriate cell line and complete culture medium
-
Light source with a suitable wavelength for excitation of TMPyP4 (e.g., blue light or a broad-spectrum lamp with appropriate filters)
-
Cell culture plates (e.g., 96-well)
-
Assay reagents for determining cell viability (e.g., MTT, as described in Protocol 1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Photosensitizer Incubation: Treat the cells with various concentrations of this compound (e.g., 3-60 µM) and incubate for a specific period (e.g., 4 hours) to allow for cellular uptake.[3] Include "dark toxicity" control wells that will not be exposed to light.
-
Irradiation: Expose the designated wells to a light source at a specific energy density (e.g., 3, 6, or 12 J/cm²).[3][4] The wavelength and duration of light exposure should be optimized for the experimental setup.
-
Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further period (e.g., 24 hours) to allow for the induction of cell death.[3]
-
Viability Assessment: Assess cell viability using the MTT assay or another suitable method.
-
Analysis: Compare the viability of cells treated with this compound and light to the dark toxicity controls and untreated controls.
Caption: Experimental workflow for in vitro photodynamic therapy.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: telomerase inhibition and the stabilization of G-quadruplex structures in oncogene promoters.
-
Telomerase Inhibition: Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division. Cancer cells often overexpress telomerase to maintain telomere length, enabling immortalization. TMPyP4 binds to and stabilizes the G-quadruplex structure in the DNA template of telomerase, inhibiting its activity.[2] This leads to progressive telomere shortening, which in turn triggers cellular senescence or apoptosis.
-
G-Quadruplex Stabilization in Promoters: G-quadruplex forming sequences are also found in the promoter regions of several key oncogenes, such as c-myc. By stabilizing these G-quadruplex structures, TMPyP4 can act as a transcriptional repressor, downregulating the expression of these oncogenes and thereby inhibiting cancer cell proliferation and survival.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a versatile molecule for in vitro cancer research. The effective concentration varies significantly with the intended application, ranging from low micromolar for telomerase inhibition and photodynamic therapy to higher micromolar concentrations for observing significant cytotoxicity in some cell lines. Researchers should empirically determine the optimal concentration and incubation time for their specific cell line and experimental conditions. The protocols and data presented in these notes provide a comprehensive starting point for the successful in vitro application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Telomerase | Tocris Bioscience [tocris.com]
- 3. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMPyP4 Tosylate in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: TMPyP4 tosylate, or 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate), is a cationic porphyrin with significant potential in oncology research. Its primary mechanisms of action include the stabilization of G-quadruplex (G4) structures in nucleic acids and the inhibition of telomerase activity.[1][2] G-quadruplexes are secondary structures found in guanine-rich DNA and RNA sequences, notably in telomeres and the promoter regions of oncogenes like c-MYC.[3][4] By stabilizing these structures, TMPyP4 can inhibit telomerase, an enzyme crucial for maintaining telomere length and promoting immortalization in approximately 85% of cancer cells.[5][6] This leads to telomere shortening, cell cycle arrest, senescence, and ultimately, apoptosis.[5][7] Furthermore, TMPyP4 has been shown to down-regulate the expression of key oncogenes and can act as a photosensitizer in photodynamic therapy (PDT).[3][5][8]
These notes provide a comprehensive overview of this compound's application in various cancer cell lines, summarizing its effects and detailing protocols for its use in experimental settings.
Data Presentation: Effects of this compound on Cancer Cell Lines
The following tables summarize the quantitative effects of this compound across a range of cancer cell lines.
Table 1: Cytotoxicity (IC50 Values) of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| Various Tumor Cell Lines | General | 9.0 - 28.2 | Compared to 1.7 - 15.5 µM in normal cell lines. |
| Human Telomerase | - | ≤ 50 | General telomerase inhibition. |
| Human Telomerase | - | 6.5 | Potent inhibition of human telomerase.[9][10] |
Note: IC50 values can vary significantly based on the duration of exposure and the specific assay used.
Table 2: Induction of Apoptosis by this compound
| Cell Line(s) | Cancer Type | Concentration (µM) | Incubation Time | Apoptosis Rate (%) |
| HOS, Saos-2, MG-63, U2OS | Osteosarcoma | 50 | 96 h | Data not quantified, but induction observed.[1] |
| A549 | Lung Cancer | 2.0 | 72 h (3 days) | ~23% |
| Human Cervical Cancer | Cervical Cancer | 1, 5, 10, 20 | 24 h | ~9.0, 15.0, 36.0, 55.0% respectively.[11] |
| A2780 | Ovarian Carcinoma | 3, 6, 15, 30, 60 | 24 h (with PDT) | 14.7, 32.3, 52.2, 56.3, 80.3% respectively.[4] |
| Myeloma (U266, ARH77, ARD) | Multiple Myeloma | Not specified | >14 days | 75 - 90% cell death (apoptotic).[12] |
Table 3: Effects on Telomerase and Key Proteins
| Cell Line | Cancer Type | Concentration (µM) | Effect |
| HOS | Osteosarcoma | 50 | Inhibits telomerase activity.[1] |
| Myeloma (U266, ARH77, ARD) | Multiple Myeloma | Not specified | Reduced telomerase activity by 98%, 92%, and 99% respectively.[12] |
| MCF7 | Breast Cancer | 10, 20, 50 | ~50%, ~90%, and ~90% decrease in hTERT mRNA expression respectively.[6] |
| MDA-MB-231 | Breast Cancer | 10, 20, 50 | Significant decrease in hTERT mRNA expression.[6] |
| K562 | Leukemia | 100 | Increases cell cycle regulatory proteins and MAPKs.[1] |
| Human Cervical Cancer | Cervical Cancer | 1 - 20 | Up-regulation of phosphorylated p38 MAPK.[11] |
| General | General | Not specified | Down-regulates c-MYC and hTERT expression.[3] |
Table 4: Dose-Dependent Effects on Cell Migration and Proliferation
| Cell Line(s) | Cancer Type | Low Dose (≤ 0.5 µM) | High Dose (≥ 2 µM) |
| A549, HeLa, U2OS, SAOS2 | Lung, Cervical, Osteosarcoma | Promotes cell migration and increases cell-matrix adhesion.[5][11] | Inhibits cell proliferation and induces cell death.[5][11][13] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound are mediated through several key signaling pathways.
Caption: TMPyP4 stabilizes G-quadruplexes, inhibiting telomerase and oncogene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. R&D this compound ≥95%, 50mg | LabMart Limited [labmartgh.com]
- 10. This compound, Telomerase inhibitor (CAS 36951-72-1) | Abcam [abcam.com]
- 11. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAS:36951-72-1 | Inhibitor of human telomerase | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. researchgate.net [researchgate.net]
TMPyP4 Tosylate: A Versatile Tool for Interrogating G-Quadruplex Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their prevalence in the promoter regions of oncogenes and telomeric ends makes them an attractive target for anticancer drug development. TMPyP4 tosylate, a cationic porphyrin, has emerged as a key chemical tool for studying the formation and function of G-quadruplexes. It interacts with G4s, primarily through stacking on the external G-tetrads, leading to their stabilization.[1][2] This interaction can inhibit the activity of enzymes that process G4-containing nucleic acids, most notably telomerase, an enzyme active in the vast majority of cancer cells.[2][3][4] These application notes provide a comprehensive overview of the use of this compound as a G-quadruplex stabilizing agent, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug discovery.
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with G-quadruplex structures. This interaction can lead to several downstream consequences:
-
Telomerase Inhibition: By stabilizing G-quadruplex structures in telomeric DNA, TMPyP4 prevents telomerase from accessing and elongating the telomeres.[2][3] This leads to progressive telomere shortening and can ultimately induce cell senescence or apoptosis in cancer cells.[5]
-
Downregulation of Oncogene Expression: TMPyP4 can stabilize G-quadruplexes in the promoter regions of oncogenes like c-MYC.[3][6] This stabilization can impede transcription, leading to reduced expression of the oncoprotein.
-
Modulation of the c-MYC/hTERT Pathway: c-MYC is a known transcriptional activator of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase. By downregulating c-MYC, TMPyP4 can indirectly suppress hTERT expression, providing a dual mechanism for telomerase inhibition.[3][7]
While TMPyP4 is primarily known as a G-quadruplex stabilizer, some studies have reported that it can also unfold certain RNA G-quadruplexes, highlighting the complexity of its interactions with different nucleic acid structures.[8]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound from various studies.
| Parameter | Cell Line | Value | Reference |
| Telomerase Inhibition IC50 | HOS (osteosarcoma) | ≤ 50 µM | [3] |
| Myeloma cell lines | Not specified | ||
| Retinoblastoma cell lines (Y79, WERI-Rb1) | 10-100 µM | [9] | |
| Antiproliferative Activity IC50 | Y79 (retinoblastoma) | 60 µM | [9] |
| WERI-Rb1 (retinoblastoma) | 45 µM | [9] | |
| HeLa (cervical cancer) | Not specified | ||
| K562 (leukemia) | Not specified | ||
| Binding Affinity (Kd) | G-quadruplex DNA | ~1 x 10^7 M-1 (end-stacking) | [8] |
| G-quadruplex DNA | ~1 x 10^5 M-1 (intercalation) | [8] |
Table 1: Inhibitory Concentrations and Binding Affinities of this compound.
| Cell Line | Concentration | Duration | Effect | Reference |
| HOS, Saos-2, MG-63, U2OS | 50 µM | 96 h | Induction of apoptosis | [7] |
| K562 | 100 µM | 24 or 48 h | Increased cell cycle regulatory proteins | [7] |
| Y79, WERI-Rb1 | 10, 20, 50, 100 µM | 48 or 72 h | Inhibition of cell growth | [9] |
| LC-HK2 (NSCLC) | 5 µM | 72 h | Decrease in telomerase activity | [5] |
| Myeloma cell lines | 1-5 µM | Not specified | Telomere shortening | [2] |
Table 2: Cellular Effects of this compound Treatment.
Experimental Protocols
Protocol 1: Telomerase Repeat Amplification Protocol (TRAP) Assay for G-quadruplex Ligands
This protocol is adapted for evaluating the inhibitory effect of G-quadruplex stabilizing ligands like TMPyP4 on telomerase activity. A modified forward primer containing a G-quadruplex forming sequence (TSG4) is used to more accurately assess the impact of G4 ligands.[7]
Materials:
-
Cell lysis buffer (e.g., NP-40 based)
-
Proteinase K
-
TRAP reaction buffer (20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.005% Tween-20, 1 mM EGTA)
-
dNTP mix
-
TSG4 forward primer (contains a G-quadruplex forming sequence)
-
ACX reverse primer
-
Taq DNA polymerase
-
This compound stock solution
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Telomerase Extension Reaction:
-
In a PCR tube, prepare the reaction mix containing TRAP buffer, dNTPs, TSG4 primer, and cell extract (containing a standardized amount of protein).
-
Add varying concentrations of this compound to the respective tubes. Include a no-drug control and a heat-inactivated lysate control.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension.
-
-
PCR Amplification:
-
Add the ACX reverse primer and Taq DNA polymerase to each reaction tube.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
95°C for 30 seconds
-
52-60°C for 30 seconds (optimize annealing temperature for primers)
-
72°C for 45 seconds
-
-
Final extension at 72°C for 5 minutes.
-
-
-
Detection of Products:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA dye and visualize the DNA ladder.
-
A decrease in the intensity of the telomeric ladder in the presence of TMPyP4 indicates inhibition of telomerase activity.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy to Study G-quadruplex Interaction
CD spectroscopy is a powerful technique to monitor the conformational changes of nucleic acids upon ligand binding.
Materials:
-
Oligonucleotide with a G-quadruplex forming sequence
-
Folding buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)
-
This compound stock solution
-
CD spectrophotometer
-
Quartz cuvette (1 cm path length)
Procedure:
-
Oligonucleotide Annealing:
-
Dissolve the oligonucleotide in the folding buffer to the desired final concentration (e.g., 5 µM).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to slowly cool to room temperature to facilitate G-quadruplex formation.
-
-
CD Measurement:
-
Record the CD spectrum of the folded oligonucleotide from 220 nm to 320 nm. A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex, while a positive peak around 295 nm is characteristic of an antiparallel structure.
-
Titrate small aliquots of the this compound stock solution into the cuvette containing the oligonucleotide.
-
After each addition, mix gently and record the CD spectrum.
-
Changes in the CD signal, such as an increase in the ellipticity at specific wavelengths, indicate binding and stabilization of the G-quadruplex structure by TMPyP4.
-
Protocol 3: MTS Assay for Cell Proliferation
The MTS assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of TMPyP4. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathway: TMPyP4 Mediated Inhibition of Telomerase
Caption: TMPyP4 inhibits telomerase via two main pathways.
Experimental Workflow: TRAP Assay
Caption: Workflow for the Telomerase Repeat Amplification Protocol (TRAP) assay.
Logical Relationship: G-quadruplex Stabilization and Cellular Outcomes
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Telomerase Inhibition Assay Using TMPyP4 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a crucial enzyme for cellular immortalization and is overexpressed in the vast majority of cancer cells. This makes it a prime target for anticancer drug development. One promising inhibitor of telomerase is TMPyP4 tosylate, a cationic porphyrin known to stabilize G-quadruplex structures in telomeric DNA.[1][2][3] The formation of these G-quadruplexes sequesters the single-stranded telomeric DNA, preventing telomerase from binding and elongating the telomeres.[4] Additionally, TMPyP4 has been shown to down-regulate the expression of c-MYC and the catalytic subunit of telomerase, hTERT, providing a multi-faceted mechanism of telomerase inhibition.[1][3][5]
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on telomerase activity in cancer cell lines using the Telomeric Repeat Amplification Protocol (TRAP) assay. The TRAP assay is a highly sensitive, PCR-based method for detecting telomerase activity.[6][7][8]
Mechanism of Action of this compound
TMPyP4 inhibits telomerase activity through at least two primary mechanisms:
-
G-quadruplex Stabilization: The guanine-rich telomeric DNA can fold into a four-stranded structure known as a G-quadruplex. TMPyP4 binds to and stabilizes these structures, making the 3' overhang of the telomere inaccessible to the telomerase enzyme.[2][4][9]
-
Downregulation of Telomerase Expression: TMPyP4 has been observed to decrease the expression of the c-MYC oncogene, which is a key transcriptional regulator of the human telomerase reverse transcriptase (hTERT) gene.[1][3] This leads to a reduction in the amount of the catalytic subunit of telomerase within the cell.
The following diagram illustrates the dual mechanism of telomerase inhibition by TMPyP4.
Caption: Dual mechanism of TMPyP4 telomerase inhibition.
Experimental Protocols
Safety Precautions
This compound may cause skin and serious eye irritation.[10][11] It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust by working in a well-ventilated area or a fume hood.[10][11] Refer to the Safety Data Sheet (SDS) for complete safety information.[10][11]
Materials and Reagents
-
This compound (e.g., from Calbiochem, Cayman Chemical, MedchemExpress)[12][13][14]
-
Cancer cell line (e.g., MCF-7, MDA-MB-231, U266, ARH77)[2][15]
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
TRAP assay kit (e.g., TeloTAGGG Telomerase PCR ELISA kit from Roche, or components for a lab-developed assay)[5]
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system or real-time PCR instrument
-
Gel documentation system or fluorescence plate reader
-
Nuclease-free water
-
General lab equipment (pipettes, tubes, centrifuges, etc.)
Experimental Workflow
The following diagram outlines the major steps in the telomerase inhibition assay.
Caption: Workflow for telomerase inhibition assay.
Step-by-Step Protocol
1. Cell Culture and Treatment with this compound
1.1. Culture the chosen cancer cell line in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
1.2. Seed the cells in culture plates or flasks and allow them to adhere and reach approximately 70-80% confluency.
1.3. Prepare a stock solution of this compound in sterile, nuclease-free water.[12] Store the stock solution protected from light at 2-8°C for short-term use or -20°C for long-term storage.[12][14]
1.4. Treat the cells with varying concentrations of this compound. A common concentration range for initial experiments is 1 µM to 50 µM.[2][15][17] Include a vehicle control (water) and a positive control (untreated cells). It is also recommended to include a negative control of a telomerase-negative cell line if available.
1.5. Incubate the treated cells for a specific duration. Treatment times can range from 24 to 72 hours, depending on the cell line and experimental goals.[2][5]
2. Cell Lysis and Protein Extraction
2.1. After the treatment period, harvest the cells by trypsinization.
2.2. Wash the cell pellet with ice-cold PBS and centrifuge.
2.3. Resuspend the cell pellet in ice-cold lysis buffer (e.g., NP-40 lysis buffer) at a concentration of approximately 2,500 cells/µL.[16]
2.4. Incubate the cell lysate on ice for 30 minutes to ensure complete lysis.[16]
2.5. Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
2.6. Carefully collect the supernatant containing the protein extract. This extract will be used for the TRAP assay. The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA) to ensure equal loading in the TRAP reaction.
3. Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a two-step process: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.[6][8]
3.1. Telomerase Extension:
- Prepare a master mix containing the TRAP buffer, dNTPs, a non-telomeric substrate primer (TS primer), and nuclease-free water.
- Add a standardized amount of protein extract (e.g., 1 µg) to the master mix.
- Incubate the reaction at 25-30°C for 20-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[16]
3.2. PCR Amplification:
- To the same reaction tube, add a master mix containing a reverse primer (ACX primer), Taq polymerase, and any necessary PCR enhancers.
- Perform PCR amplification with an initial denaturation step at 95°C to inactivate telomerase, followed by 25-30 cycles of denaturation, annealing, and extension.[16]
4. Detection and Quantification of TRAP Products
4.1. Gel-Based Detection:
- Resolve the PCR products on a non-denaturing polyacrylamide gel (e.g., 10-12%).
- Stain the gel with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).
- Visualize the characteristic ladder of 6-base pair increments, which represents the telomerase-extended products.
- Quantify the band intensities using densitometry software.
4.2. Real-Time PCR Detection:
- For a more quantitative approach, a real-time PCR-based TRAP assay can be performed. This method uses a fluorescently labeled probe or a DNA-binding dye to monitor the amplification of TRAP products in real-time.
- The telomerase activity is quantified based on the threshold cycle (Ct) value, which is inversely proportional to the amount of amplified product.
5. Data Analysis and Interpretation
5.1. Calculate the relative telomerase activity for each treatment group compared to the untreated control.
5.2. For gel-based assays, normalize the total intensity of the telomerase ladder to an internal control band if included.
5.3. For real-time PCR assays, the relative telomerase activity can be calculated using the ΔΔCt method, with a reference gene for normalization.
5.4. Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of telomerase activity. This can be calculated by plotting the percentage of telomerase inhibition against the log of the TMPyP4 concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the telomerase inhibition assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | TMPyP4 Conc. (µM) | Relative Telomerase Activity (%) (Mean ± SD) | % Inhibition |
| Untreated Control | 0 | 100 ± 5.2 | 0 |
| Vehicle Control | 0 | 98.5 ± 6.1 | 1.5 |
| TMPyP4 | 1 | 85.3 ± 4.8 | 14.7 |
| TMPyP4 | 5 | 62.1 ± 5.5 | 37.9 |
| TMPyP4 | 10 | 45.7 ± 3.9 | 54.3 |
| TMPyP4 | 20 | 23.4 ± 3.1 | 76.6 |
| TMPyP4 | 50 | 8.9 ± 2.5 | 91.1 |
Conclusion
This protocol provides a comprehensive guide for researchers to effectively design and execute telomerase inhibition assays using this compound. By following these detailed steps, scientists can obtain reliable and reproducible data to evaluate the potential of TMPyP4 as an anticancer agent targeting telomerase. The multi-faceted mechanism of TMPyP4, involving both direct G-quadruplex stabilization and indirect downregulation of telomerase expression, makes it a compelling candidate for further investigation in cancer therapy.[1][4]
References
- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scielo.br [scielo.br]
- 6. telomer.com.tr [telomer.com.tr]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. TMPYP - Safety Data Sheet [chemicalbook.com]
- 12. TMPyP4 [sigmaaldrich.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TMPyP4 Tosylate in Combination with Cisplatin for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the G-quadruplex stabilizing agent, TMPyP4 tosylate, with the conventional chemotherapeutic drug, cisplatin, presents a promising strategy in cancer therapy. This compound, a cationic porphyrin, primarily functions by stabilizing G-quadruplex structures in telomeres and oncogene promoters, leading to telomerase inhibition and downregulation of cancer-promoting genes.[1][2] Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects by forming platinum-DNA adducts, which induce DNA damage and trigger apoptosis.[1] The co-administration of these two agents has been shown to exhibit synergistic anti-cancer effects, potentially overcoming cisplatin resistance and enhancing therapeutic efficacy. This document provides detailed application notes, experimental protocols, and an analysis of the underlying signaling pathways for the combined use of this compound and cisplatin.
Data Presentation
The synergistic effect of combining this compound with cisplatin has been evaluated across various cancer cell lines. The following tables summarize the quantitative data from in vitro studies, demonstrating the enhanced efficacy of the combination therapy compared to single-agent treatments.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Cisplatin
| Cell Line | Drug | IC50 (µM) | Treatment Duration | Assay |
| HeLa | Cisplatin | ~10 - 80 | 48 - 72 hours | MTT Assay |
| A549 | Cisplatin | ~20 - 40 | 48 hours | MTT Assay |
| Osteosarcoma (U2OS, SAOS-2) | This compound | > 50 | 72 hours | MTT Assay |
| Cisplatin | ~5 | 72 hours | MTT Assay |
Note: IC50 values for cisplatin can vary significantly depending on the specific experimental conditions.[3][4] this compound alone generally shows low cytotoxicity at concentrations effective for G-quadruplex stabilization.
Table 2: Synergistic Cytotoxicity and Apoptosis Induction
| Cell Line | Treatment | Apoptosis Rate (%) | Method | Combination Index (CI) |
| HeLa | Cisplatin (80 µM, 16h) | ~55 | Annexin V/PI | Synergistic effect observed |
| A549 | TMPyP4 (2 µM, 3 days) | ~23 | Annexin V/PI | - |
| Osteosarcoma (U2OS) | TMPyP4 (2 µM, 3 days) | ~33 | Annexin V/PI | - |
| A549 | Resveratrol (2.5 µM) + Cisplatin (20 µM) | 17.12 ± 1.10 | Annexin V/PI | Synergistic |
The Chou-Talalay method is commonly used to determine the synergistic effect, where a Combination Index (CI) < 1 indicates synergy.[2][5][6][7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, U2OS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in water or DMSO)
-
Cisplatin (stock solution in 0.9% NaCl or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
For single-agent treatment, add the desired concentrations of each drug to the respective wells.
-
For combination treatment, two main approaches can be used:
-
Simultaneous Treatment: Add this compound and cisplatin to the wells at the same time.
-
Sensitization Protocol: Pre-incubate cells with a non-toxic concentration of this compound (e.g., 1-5 µM) for 24-48 hours to sensitize the cells. Then, add cisplatin at various concentrations and incubate for a further 24-72 hours.
-
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5][6][7][8]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis following treatment with this compound and cisplatin.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, cisplatin, or the combination at the desired concentrations and for the specified duration as determined from cell viability assays.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
This compound and Cisplatin for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, Cisplatin alone, and this compound + Cisplatin combination.
-
Administer the drugs via an appropriate route (e.g., intraperitoneal injection). Dosages and schedules should be optimized based on preliminary studies. For example, this compound has been administered at 10-20 mg/kg twice weekly.[2]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot tumor growth curves to compare the efficacy of the different treatment regimens.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and cisplatin.
Caption: General experimental workflow for combination therapy.
Mechanism of Synergistic Action
The synergistic anti-cancer effect of this compound and cisplatin stems from their distinct but complementary mechanisms of action that converge on critical cellular pathways.
-
Dual Targeting of DNA Integrity: Cisplatin directly damages DNA by forming adducts, leading to cell cycle arrest and apoptosis.[1] this compound, by stabilizing G-quadruplex structures in telomeres, inhibits telomerase, which is essential for maintaining telomere length in most cancer cells.[1] This leads to progressive telomere shortening and eventual cell death. The simultaneous assault on both genomic and telomeric DNA integrity overwhelms the cell's repair mechanisms.
-
Inhibition of Pro-Survival Signaling: In some cancers, such as osteosarcoma, the combination of TMPyP4 and cisplatin has been shown to synergistically inhibit the Focal Adhesion Kinase (FAK) signaling pathway.[1][9] FAK is a key regulator of cell migration, proliferation, and survival. Its inhibition can sensitize cancer cells to the DNA-damaging effects of cisplatin.
-
Overcoming Drug Resistance: Cisplatin resistance can be multifactorial. By targeting telomerase and G-quadruplexes, this compound introduces a novel mechanism of cytotoxicity that is independent of the common cisplatin resistance pathways. This can re-sensitize resistant tumors to cisplatin treatment.
Conclusion
The combination of this compound and cisplatin represents a promising therapeutic strategy with the potential for synergistic anti-cancer activity. The provided protocols offer a framework for researchers to investigate this combination in various cancer models. Further research is warranted to fully elucidate the intricate signaling pathways involved and to optimize dosing and scheduling for in vivo applications. This combination holds the potential to enhance the efficacy of cisplatin-based chemotherapy and address the challenge of drug resistance.
References
- 1. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of TMPyP4 Tosylate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4 tosylate is a synthetic cationic porphyrin that has garnered significant interest in cancer research due to its multifaceted anti-tumor properties. It is primarily known as a G-quadruplex stabilizing agent and a telomerase inhibitor. By binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes, such as c-MYC, and in telomeres, this compound can modulate gene expression and inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[1] Furthermore, recent studies have indicated that TMPyP4 can induce DNA damage and activate the cGAS-STING pathway, thereby stimulating an anti-tumor immune response.[2] These mechanisms of action make this compound a promising candidate for in vivo anti-cancer studies.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols, quantitative data from various studies, and visualization of relevant biological pathways.
Data Presentation
Quantitative Data on In Vivo Efficacy of this compound
The following table summarizes the quantitative data from various studies on the in vivo anti-tumor effects of this compound in different mouse models.
| Mouse Model | Cancer Type | Dosage and Administration Route | Dosing Schedule | Key Findings |
| MX-1 Mammary Tumor Model | Mammary Adenocarcinoma | 10 and 20 mg/kg, Intraperitoneal (i.p.) | Twice weekly | Inhibited tumor growth and prolonged mice survival.[3] |
| Nude Mice | Cervical Cancer | 10 mg/kg, Intratumoral injection | For 10 days | Significantly inhibited cervical tumor growth without injury to skin or internal organs.[4] |
| BALB/c Nude Mice (SW620 xenograft) | Colorectal Cancer | 30 mg/kg, i.p. | Three times a week | Attenuated tumor growth, resulting in markedly lower tumor weights and volumes.[2][5] |
| Syngeneic Mice (CT26 and MC38) | Colorectal Cancer | 30 mg/kg, i.p. | Three times a week | Suppressed tumor growth and enhanced anti-tumor immunity by increasing CD8+ T cells and dendritic cells.[2] |
| Patient-Derived Xenograft (PDX) Model | Colorectal Cancer | 30 mg/kg, i.p. | Three times a week | Successfully suppressed tumor growth.[2] |
| Xenograft Tumor Models | Not specified | Not specified | Not specified | Prolonged survival and decreased tumor growth rates.[1] |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Sterile water for injection, phosphate-buffered saline (PBS, pH 7.2), or a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional, recommended for certain formulations)
-
Sterile filters (0.22 µm)
Protocol for Aqueous Solution:
-
This compound is soluble in water (up to 50 mM) and PBS (pH 7.2) at approximately 10 mg/mL.[1][6]
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the desired volume of sterile water or PBS.
-
Gradually add the this compound powder to the solvent while vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution to aid dissolution.[7]
-
It is recommended to prepare aqueous solutions fresh for each use and not to store them for more than one day.[6]
Protocol for Vehicle-Based Solution:
-
For a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, prepare the components in a sterile environment.
-
First, dissolve the this compound powder in DMSO.
-
Sequentially add PEG300, Tween 80, and finally saline, ensuring the solution is clear after each addition.
-
Sonication is recommended to achieve a clear solution.[7]
-
This formulation can achieve a this compound concentration of approximately 1 mg/mL.[7]
Animal Handling and Intraperitoneal (i.p.) Administration
Materials:
-
Appropriate mouse strain for the cancer model
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other skin disinfectant
-
Gauze pads
Protocol:
-
Animal Restraint:
-
Injection Site Identification:
-
Injection Procedure:
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.[8]
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified lower right quadrant.[3][6]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 ml/kg.[4][6]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring and Data Collection
Post-Administration Monitoring:
-
General Health: Observe the mice daily for any signs of toxicity, such as changes in weight, activity level, posture, and grooming habits.
-
Toxicity Specific to TMPyP4: At higher doses (e.g., 40 mg/kg), TMPyP4 has been reported to induce temporary flaccid paralysis.[9] Monitor mice closely for any signs of motor impairment, which may include reduced breathing rate and loss of muscle tone.[9] These effects are reported to be transient.
-
Tumor Growth: Measure tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement.
-
Survival: Monitor the mice until the study endpoint and record the date of euthanasia or death.
Data Analysis:
-
Calculate the average tumor volume for each treatment group at each measurement time point.
-
Plot tumor growth curves for each group.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis to compare survival rates.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for this compound in vivo administration.
Concluding Remarks
The in vivo administration of this compound in mouse models has demonstrated significant anti-tumor efficacy across various cancer types. The protocols outlined in these application notes provide a foundation for researchers to design and execute their own in vivo studies. It is crucial to adhere to proper animal handling and injection techniques to ensure the welfare of the animals and the reliability of the experimental data. While the provided data offers a quantitative overview of TMPyP4's effects, researchers are encouraged to consult the primary literature for more detailed information specific to their research interests. Further investigation into the pharmacokinetics of this compound following intraperitoneal administration in mice is warranted to provide a more complete understanding of its in vivo behavior.
References
- 1. This compound | Telomerase | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. Intravenous Single-Dose Toxicity of Redaporfin-Based Photodynamic Therapy in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TMPyP4 Tosylate Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP4 tosylate (5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate)) is a well-characterized G-quadruplex stabilizing ligand and telomerase inhibitor with potential applications in anticancer therapy.[1][2] Understanding the extent and kinetics of its cellular uptake is crucial for evaluating its therapeutic efficacy, mechanism of action, and potential for drug development. These application notes provide detailed protocols for quantifying the cellular uptake and visualizing the subcellular localization of this compound, leveraging its intrinsic spectroscopic and fluorescent properties.
Key Measurement Techniques
The cellular uptake of TMPyP4 can be effectively measured using several techniques. The choice of method depends on the specific research question, available equipment, and whether quantitative data on total uptake or qualitative data on subcellular distribution is required. The primary methods covered in these notes are:
-
Spectrophotometry: A quantitative method to determine the total intracellular concentration of TMPyP4 in a population of cells after lysis. This method relies on the strong absorbance of TMPyP4 in the Soret band region.[3][4][5]
-
Fluorometry: A highly sensitive quantitative method, similar to spectrophotometry, but measures the intrinsic fluorescence of TMPyP4 in cell lysates.[6][7]
-
Flow Cytometry: A high-throughput method to quantify the mean fluorescence of TMPyP4 within individual cells, providing data on the distribution of uptake across a cell population.[8][9]
-
Confocal Fluorescence Microscopy: A powerful imaging technique to visualize the subcellular localization of TMPyP4.[10][11][12]
Data Presentation
The following table summarizes the type of quantitative data that can be obtained from each technique, facilitating comparison and selection of the most appropriate method for a given experiment.
| Technique | Parameter Measured | Units | Throughput | Key Advantage | Key Limitation |
| Spectrophotometry | Total intracellular concentration | µM, ng/mg protein | Medium | Accessible, straightforward | Provides average of a cell population, lower sensitivity |
| Fluorometry | Total intracellular concentration | µM, ng/mg protein | Medium | High sensitivity | Provides average of a cell population |
| Flow Cytometry | Mean fluorescence intensity per cell | Arbitrary Fluorescence Units (AFU) | High | Single-cell data, population heterogeneity analysis | Indirect quantification of concentration |
| Confocal Microscopy | Subcellular localization | (Image-based) | Low | Spatial resolution, co-localization analysis | Primarily qualitative/semi-quantitative |
Experimental Protocols
Protocol 1: Quantification of TMPyP4 Cellular Uptake by Spectrophotometry
This protocol details the measurement of the total intracellular concentration of TMPyP4 by quantifying its absorbance in cell lysates.
Workflow Diagram:
Caption: Workflow for quantifying TMPyP4 uptake using spectrophotometry.
Materials:
-
This compound stock solution
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
UV-Vis spectrophotometer and cuvettes or microplate reader
Procedure:
-
Cell Seeding: Seed cells at a desired density in multi-well plates and allow them to adhere and grow for 24 hours.
-
TMPyP4 Treatment: Remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired time period (e.g., 2, 4, 8, 24 hours) at 37°C.
-
Cell Washing: After incubation, aspirate the TMPyP4-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellularly bound TMPyP4.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.[13]
-
Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Absorbance Measurement: Transfer the supernatant to a clean tube. Measure the absorbance of the Soret band of TMPyP4 at its maximum wavelength (λmax ≈ 424 nm) using a spectrophotometer.[3][4]
-
Standard Curve: Prepare a standard curve by measuring the absorbance of known concentrations of this compound in the same lysis buffer.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay or similar method.
-
Calculation: Calculate the intracellular concentration of TMPyP4 using the standard curve and normalize it to the total protein content (e.g., in nmol TMPyP4/mg protein).
Protocol 2: Quantification of TMPyP4 Cellular Uptake by Fluorometry
This protocol is similar to the spectrophotometry method but offers higher sensitivity by measuring the fluorescence of TMPyP4.
Workflow Diagram:
Caption: Workflow for quantifying TMPyP4 uptake using fluorometry.
Materials:
-
Same as Protocol 1, with the addition of a fluorescence spectrophotometer or microplate reader.
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Fluorescence Measurement: Measure the fluorescence emission of the supernatant. The excitation wavelength should be set near the Soret band maximum (~435 nm), and the emission should be collected in the range of 600-800 nm, with a peak expected around 660 nm.[4][14]
-
Standard Curve: Prepare a standard curve by measuring the fluorescence of known concentrations of this compound in the same lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysate as in Protocol 1.
-
Calculation: Calculate the intracellular TMPyP4 concentration from the standard curve and normalize to protein content.
Protocol 3: Analysis of TMPyP4 Cellular Uptake by Flow Cytometry
This protocol allows for the rapid, single-cell quantification of TMPyP4 uptake based on its intrinsic red fluorescence.
Workflow Diagram:
Caption: Workflow for analyzing TMPyP4 uptake using flow cytometry.
Materials:
-
This compound stock solution
-
Cell culture medium and supplies
-
PBS
-
Trypsin-EDTA or other cell detachment solution
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer equipped with a laser for excitation (e.g., 488 nm or 561 nm) and appropriate emission filters for red fluorescence.
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in Protocol 1. Include an untreated control group.
-
Cell Harvesting: After incubation and washing with PBS, detach the cells using trypsin-EDTA. Neutralize the trypsin with medium containing serum.
-
Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the cells with an appropriate laser (e.g., 488 nm or 561 nm) and collect the red fluorescence emission (e.g., using a filter for PE or APC).
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris and cell aggregates.
-
Generate fluorescence histograms for the control and TMPyP4-treated samples.
-
Determine the Mean Fluorescence Intensity (MFI) for each sample. The increase in MFI in treated cells compared to control cells is proportional to the amount of TMPyP4 uptake.[8]
-
Protocol 4: Visualization of TMPyP4 Subcellular Localization by Confocal Microscopy
This protocol describes the use of confocal microscopy to visualize the distribution of TMPyP4 within cells.
Workflow Diagram:
Caption: Workflow for visualizing TMPyP4 localization using confocal microscopy.
Materials:
-
This compound stock solution
-
Glass-bottom dishes or coverslips suitable for microscopy
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional)
-
Nuclear stain (e.g., DAPI) or other organelle-specific fluorescent probes
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips or in glass-bottom dishes and allow them to adhere overnight.
-
TMPyP4 Incubation: Treat the cells with TMPyP4-containing medium for the desired time.
-
Washing: Gently wash the cells three times with PBS to remove extracellular TMPyP4.
-
Live-Cell Imaging (Optional): For live-cell imaging, add fresh medium or PBS to the cells and proceed directly to imaging.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash again with PBS.
-
Counterstaining (Optional): To identify subcellular compartments, incubate the cells with fluorescent probes such as DAPI (for nucleus) or MitoTracker (for mitochondria) according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Confocal Imaging: Visualize the samples using a confocal microscope. Use an appropriate laser line for excitation (e.g., 561 nm) and set the emission detector to capture the red fluorescence of TMPyP4. Acquire images of any counterstains in their respective channels.[11]
-
Image Analysis: Analyze the images to determine the subcellular distribution of TMPyP4. Co-localization analysis with organelle-specific stains can provide more precise localization information.[12]
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for researchers studying the cellular pharmacology of this compound. By combining quantitative methods like spectrophotometry and flow cytometry with the high-resolution imaging capabilities of confocal microscopy, a thorough understanding of TMPyP4's cellular uptake and distribution can be achieved. This information is vital for advancing its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Cellular Localization of Selected Porphyrins and Their Effect on the In Vitro Motility of Human Colon Tumors and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gene Regulation by G-Quadruplexes using TMPyP4 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in key regulatory regions of the genome, such as gene promoters and telomeres, and are implicated in the control of gene expression, DNA replication, and genome stability. The formation and stabilization of G-quadruplexes in the promoter regions of oncogenes, such as c-MYC, can act as a silencer element, repressing gene transcription.[1][2]
TMPyP4 tosylate is a cationic porphyrin that has been extensively studied for its ability to interact with and stabilize G-quadruplex structures.[3] Its planar structure allows it to stack on the external G-quartets of a G-quadruplex, leading to the stabilization of the structure. This stabilization can prevent the unwinding of the G-quadruplex that is necessary for transcription, thereby down-regulating the expression of the associated gene.[2] Due to its ability to modulate the expression of key oncogenes, TMPyP4 is a valuable tool for studying the role of G-quadruplexes in gene regulation and is being investigated as a potential anti-cancer therapeutic agent.[4][5]
This document provides detailed application notes and protocols for utilizing this compound to study G-quadruplex-mediated gene regulation.
Mechanism of Action of TMPyP4 on G-Quadruplex Mediated Gene Regulation
TMPyP4 primarily exerts its effect on gene regulation by stabilizing G-quadruplex structures within the promoter regions of genes. This stabilization interferes with the transcriptional machinery, leading to a decrease in gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of TMPyP4 with G-quadruplexes and its effects on gene expression and cellular processes.
Table 1: Binding Affinity and Stoichiometry of TMPyP4 with G-Quadruplexes
| G-Quadruplex Source | Method | Binding Constant (Ka, M-1) | Stoichiometry (TMPyP4:G4) | Reference |
| Telomeric Hybrid | Molecular Dynamics | 20 x 106 | - | [6] |
| Bcl-2 Promoter | Isothermal Titration Calorimetry (ITC) | High Affinity Sites: ~1 x 107Low Affinity Sites: ~1 x 105 | 4:1 | [7] |
| Human Telomeric | Absorption Titration | Site 1: 1.07 x 106Site 2: 4.42 x 108 | 2:1 | [8][9] |
| Human Telomeric (parallel) | Absorption Titration | Site 1: 8.67 x 105Site 2: 2.26 x 108 | 2:1 | [8][9] |
Table 2: Cellular Effects and Potency of TMPyP4
| Assay | Cell Line | Parameter | Value | Reference |
| Telomerase Inhibition (TRAP-LIG) | - | EC50 | 8.9 µM | [6] |
| Telomerase Inhibition (Direct Assay) | HEK293T | IC50 | > 5.6 µM | [10] |
| Cytotoxicity (MTT Assay, 72h) | MCF7 | IC50 | ~50 µM | [11] |
| Cytotoxicity (MTT Assay, 72h) | MDA-MB-231 | IC50 | > 50 µM | [11] |
| Apoptosis (FACS, 3 days) | A549 | % Apoptotic Cells (at 2.0 µM) | ~23% | [12] |
| Cell Cycle Arrest (72h) | LC-HK2 | G0/G1 Phase (at 5 µM) | 56.9% (vs 49.9% control) | [13][14] |
| c-MYC Expression Repression (48h) | HeLa S3 | % Repression (at 100 µM) | up to 60% | [2] |
| c-MYC Promoter Activity (Luciferase Assay) | HeLa S3 | Fold Change (at 100 µM) | ~0.4 | [1] |
| MT3-MMP Translation (Luciferase Assay, 24h) | HeLa | % Increase (at 100 µM) | 35 ± 2% | [15] |
Experimental Protocols
Herein are detailed protocols for three key experiments used to investigate the effects of TMPyP4 on G-quadruplex-mediated gene regulation.
FRET Melting Assay
This assay is used to determine the ability of TMPyP4 to stabilize a G-quadruplex structure. The increase in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide in the presence of TMPyP4 indicates stabilization.
Materials:
-
Dual-labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM and 3'-TAMRA labeled)
-
This compound
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Nuclease-free water
-
Real-time PCR thermocycler with fluorescence detection capabilities
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized dual-labeled oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
TMPyP4 Preparation: Prepare a stock solution of this compound in nuclease-free water (e.g., 1 mM).
-
Reaction Setup: In a 96-well PCR plate, prepare the following reaction mixtures (final volume of 20-50 µL):
-
Control: 0.2 µM dual-labeled oligonucleotide in annealing buffer.
-
TMPyP4: 0.2 µM dual-labeled oligonucleotide and the desired concentration of TMPyP4 (e.g., 1-10 µM) in annealing buffer.
-
-
Annealing: Heat the plate to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for G-quadruplex formation.
-
FRET Melting: Place the plate in a real-time PCR machine and run a melt curve analysis. A typical program involves increasing the temperature from 20°C to 95°C with a ramp rate of 1°C/min, measuring fluorescence at each degree.
-
Data Analysis: The melting temperature (Tm) is determined as the peak of the first derivative of the fluorescence versus temperature plot. An increase in Tm in the presence of TMPyP4 compared to the control indicates stabilization of the G-quadruplex.
PCR Stop Assay
This assay determines if TMPyP4 can stabilize a G-quadruplex structure within a DNA template and block the progression of a DNA polymerase.
Materials:
-
DNA template containing a G-quadruplex forming sequence
-
Forward and reverse primers (one of which is typically labeled, e.g., with 5'-FAM)
-
Taq DNA polymerase and corresponding buffer
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Reaction Setup: Prepare PCR reactions in individual tubes. For each template, set up a control reaction without TMPyP4 and test reactions with increasing concentrations of TMPyP4 (e.g., 0.1, 0.5, 1, 5, 10 µM).[16]
-
PCR Program:
-
Initial denaturation: 95°C for 5 min.
-
25-30 cycles of:
-
Denaturation: 95°C for 30 sec.
-
Annealing: 55-65°C for 30 sec (optimize for primers).
-
Extension: 72°C for 1-2 min (dependent on template length).
-
-
Final extension: 72°C for 5 min.
-
-
Analysis of PCR Products:
-
Mix an aliquot of the PCR product with an equal volume of loading dye (e.g., 95% formamide, 10 mM EDTA).
-
Denature the samples by heating at 95°C for 5 min.
-
Separate the products on a denaturing polyacrylamide gel.
-
-
Visualization: Visualize the DNA fragments using a fluorescence imager. A decrease in the intensity of the full-length PCR product and the appearance of shorter "stop" products at the G-quadruplex forming site with increasing TMPyP4 concentration indicates that TMPyP4 has stabilized the G-quadruplex and blocked the polymerase.
Luciferase Reporter Assay
This cell-based assay is used to measure the effect of TMPyP4 on the transcriptional activity of a promoter containing a G-quadruplex forming sequence.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Luciferase reporter plasmid containing the G-quadruplex-forming promoter of interest upstream of the luciferase gene (e.g., pGL3 or psiCHECK2 vector).
-
A control plasmid with a mutated G-quadruplex sequence or a promoterless vector.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the luciferase reporter plasmid (and a co-reporter plasmid like Renilla luciferase for normalization if not using a dual-reporter vector) according to the manufacturer's protocol for the transfection reagent.
-
TMPyP4 Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of TMPyP4 (e.g., 0, 50, 100 µM) or a vehicle control.[15][17]
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A decrease in the normalized luciferase activity in cells treated with TMPyP4 compared to the vehicle control indicates that TMPyP4 is repressing the activity of the G-quadruplex-containing promoter.
Conclusion
This compound is a powerful chemical probe for investigating the role of G-quadruplexes in gene regulation. The protocols provided here for FRET melting, PCR stop, and luciferase reporter assays offer a comprehensive toolkit for researchers to study the stabilization of G-quadruplexes by TMPyP4 and the resulting effects on gene expression. The quantitative data presented can serve as a valuable reference for experimental design and interpretation of results. By employing these methods, researchers can further elucidate the intricate mechanisms of G-quadruplex-mediated gene regulation and explore the therapeutic potential of G-quadruplex-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in the G-quadruplex silencer element and their relationship to c-MYC overexpression, NM23 repression, and therapeutic rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. kops.uni-konstanz.de [kops.uni-konstanz.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TMPyP4 Tosylate Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing TMPyP4 tosylate, unexpected precipitation in aqueous solutions can be a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding and resolving these solubility challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in water. What could be the issue?
A1: Several factors can affect the dissolution of this compound. Porphyrins, including TMPyP4, have a tendency to aggregate in aqueous solutions due to the hydrophobic nature of the macrocycle.[1] Inadequate dissolution can result from using a concentration that exceeds its solubility limit, the quality of the compound, or the presence of insoluble impurities. For effective dissolution, it is recommended to start with a smaller amount of the compound and consider using techniques like sonication or gentle heating to aid the process.[2]
Q2: I observed a precipitate after dissolving this compound in my buffer. Why did this happen?
A2: Precipitation of this compound in a buffer solution is often due to aggregation. The solubility and aggregation of cationic porphyrins like TMPyP4 are sensitive to the pH and ionic strength of the solution.[3] High ionic strength, as found in some buffer systems, can promote the self-aggregation of porphyrin molecules, leading to the formation of insoluble J-aggregates (staircase-like structures) or H-aggregates (face-to-face stacks).[4]
Q3: Can the pH of my aqueous solution affect the solubility of this compound?
A3: Yes, the pH of the aqueous solution can significantly influence the solubility of this compound. While this compound is generally soluble in aqueous solutions, its stability and solubility can be pH-dependent. For instance, in acidic conditions (e.g., pH 3), some porphyrins can precipitate out of solution.[3] It is crucial to maintain a suitable pH, typically around neutral (pH 7.0-7.4), for optimal solubility.
Q4: Is it normal for my this compound solution to change color or for a precipitate to form over time?
A4: Aqueous solutions of this compound are known for their limited stability and it is recommended to prepare them fresh for each experiment.[5] Storage of aqueous solutions, even for a day, can lead to aggregation and precipitation. If you observe a color change or the formation of a precipitate in your stock solution, it is best to discard it and prepare a fresh one.
Q5: I'm using this compound in cell culture experiments and I see a precipitate in the media. What is causing this?
A5: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins that can interact with this compound and induce precipitation. The high ionic strength of many common media formulations (e.g., DMEM, RPMI-1640) can contribute to the aggregation of the compound. Furthermore, this compound might bind to components in the fetal bovine serum (FBS), if used, leading to the formation of insoluble complexes. When preparing working solutions in cell culture media, it is advisable to dilute the stock solution gradually while mixing to minimize localized high concentrations that can trigger precipitation.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
Symptoms:
-
The powder does not fully dissolve in the aqueous solvent.
-
Visible particles or a cloudy suspension is observed.
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent and that the target concentration does not exceed the reported solubility limits (see Table 1).
-
Mechanical Assistance: Use a vortex mixer for vigorous agitation.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals.[2] This can help break up aggregates and enhance dissolution. Avoid excessive sonication that could heat the sample.
-
Gentle Warming: Gently warm the solution to aid dissolution. However, be cautious as excessive heat can degrade the compound.[1]
-
Solvent Choice: If dissolving in a purely aqueous buffer is problematic, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium.[6]
Issue 2: Precipitation After Dissolution or Upon Storage
Symptoms:
-
A clear solution becomes cloudy or forms a visible precipitate after a short period.
-
Precipitate is observed after storing the solution, even at 4°C.
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound immediately before use.[5] Avoid storing aqueous stock solutions for more than a day.
-
Adjust pH and Ionic Strength: If using a custom buffer, consider lowering the ionic strength. Ensure the pH of the final solution is within the optimal range for solubility (typically neutral).
-
Use of Co-solvents: For applications that allow it, the inclusion of co-solvents can help maintain solubility. For in vivo studies, formulations with DMSO, PEG300, and Tween-80 have been used.[6][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| Water | Soluble to 50 mM | R&D Systems |
| Water | Soluble to 100 mM | Abcam[8] |
| Water | 6.2 mg/mL (4.55 mM) (Sonication recommended) | TargetMol[6] |
| PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[5] |
| DMSO | 18.33 mg/mL (13.44 mM) (Sonication recommended) | TargetMol[6] |
| DMSO with gentle warming and ultrasonic | ≥2.68 mg/mL | APExBIO[9] |
Note: The reported solubility can vary between suppliers and batches. It is always recommended to perform a small-scale solubility test with a new batch of the compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
Objective: To prepare a clear, aqueous stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water or desired aqueous buffer (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a suitable vial.
-
Add a small volume of the aqueous solvent to the vial to create a slurry.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic bath for 5-10 minutes.
-
Gradually add the remaining solvent to reach the final desired concentration, vortexing between additions.
-
Visually inspect the solution for any undissolved particles. If necessary, repeat sonication for another 5-10 minutes.
-
Use the freshly prepared solution immediately for your experiments.
Protocol 2: Diagnosing this compound Aggregation using UV-Vis Spectroscopy
Objective: To determine if precipitation is due to the aggregation of this compound.
Background: The aggregation of porphyrins can be monitored by observing changes in their UV-Vis absorption spectrum. The intense Soret band of the porphyrin monomer will either shift to a shorter wavelength (blue-shift or H-aggregation) or a longer wavelength (red-shift or J-aggregation) and may also decrease in intensity (hypochromism) upon aggregation.[4][10]
Materials:
-
This compound solution (the one with suspected precipitation)
-
A freshly prepared, clear solution of this compound at the same concentration (for comparison)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Centrifuge a small aliquot of the problematic solution to pellet the precipitate.
-
Carefully collect the supernatant and measure its UV-Vis spectrum, paying close attention to the Soret band region (around 420-440 nm).
-
Measure the UV-Vis spectrum of the freshly prepared, clear this compound solution.
-
Compare the spectra. A significant shift in the Soret band maximum and a decrease in its absorbance in the problematic sample compared to the fresh sample is indicative of aggregation and precipitation.[11][12]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow highlighting precipitation risks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of water-soluble bioconjugatable trans-AB-porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, Telomerase inhibitor (CAS 36951-72-1) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
potential off-target effects of TMPyP4 tosylate in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TMPyP4 tosylate in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound besides telomerase inhibition?
A1: While TMPyP4 is widely used as a G-quadruplex (G4) stabilizing agent and telomerase inhibitor, it exhibits several off-target effects. Researchers should be aware of these to ensure accurate interpretation of experimental data. The primary off-target effects include:
-
Interaction with non-G4 Nucleic Acids: TMPyP4 is not entirely selective for G-quadruplexes. It has been shown to bind to duplex DNA and single-stranded DNA, which can lead to broader, non-specific effects on DNA replication and transcription.[1][2] It can also interact with and even unfold or distort RNA G-quadruplexes, contrasting with its stabilizing effect on DNA G4s.[1][3][4]
-
Alteration of Gene Expression: TMPyP4 can modulate the expression of various genes. For instance, it has been observed to downregulate the expression of the c-myc oncogene, which itself is a regulator of the hTERT catalytic subunit of telomerase.[5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: The compound can induce programmed cell death (apoptosis) and cause cell cycle arrest, often by decreasing the frequency of cells in the S-phase.[5][7]
-
Modulation of Cell Adhesion and Migration: TMPyP4 can significantly reduce cancer cell adhesion and migration.[8][9] This is a critical consideration in studies involving cell motility.
-
Induction of Oxidative Stress and DNA Damage: Particularly upon exposure to visible light, TMPyP4 can act as a photosensitizer, leading to the production of reactive oxygen species (ROS).[10][11] This can cause oxidative stress and subsequent DNA damage, activating DNA damage response pathways.[12]
-
Inhibition of Telomeric C-strand Synthesis: Beyond inhibiting telomerase, TMPyP4 can also inhibit the synthesis of the telomeric C-strand by stabilizing secondary DNA structures that block the necessary enzymes.[13]
Q2: How does TMPyP4 affect cellular signaling pathways unrelated to telomerase?
A2: TMPyP4 has been shown to modulate at least two significant signaling pathways that are independent of its direct effects on telomerase:
-
p38 MAPK Signaling Pathway: In human cervical cancer cells, TMPyP4 has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[7] This activation is linked to the compound's ability to suppress cell viability and induce apoptosis.[7]
-
Integrin/FAK Signaling Pathway: In breast cancer cell lines, TMPyP4 can diminish the integrin beta-1-mediated pathway by reducing both the protein levels and the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.[9] This inhibition of the FAK pathway is a likely mechanism for the observed decrease in cell adhesion and migration.[9]
Q3: Can TMPyP4 induce effects other than G4 stabilization at typical working concentrations?
A3: Yes, many of the observed off-target effects of TMPyP4 occur within the same concentration range used for G-quadruplex stabilization and telomerase inhibition (typically 1-20 µM). It is crucial to consider that at these concentrations, the observed phenotype may be a composite of G4 stabilization and one or more off-target effects.
| Cell Line(s) | TMPyP4 Concentration | Observed Off-Target Effect |
| LC-HK2 (Lung Cancer) | 5 µM | Decreased cell adhesion, decreased S-phase cells, membrane damage.[5] |
| MCF7, MDA-MB-231 (Breast Cancer) | 10-20 µM | Significant decrease in cell viability (clonogenic assay), altered adhesion and migration.[9] |
| Human Cervical Cancer Cells | Dose-dependent | Suppression of cell viability and induction of apoptosis.[7] |
| U266, ARH77, ARD (Myeloma) | 1-5 µM | Telomere shortening and induction of cell death. |
| A549, U2OS | <0.5 µM | Increased cell adhesion and migration (note: opposite effect at higher conc.).[9] |
| HOS (Osteosarcoma) | 50 µM | Inhibition of cell growth.[14] |
Q4: Does TMPyP4 have different effects on DNA versus RNA G-quadruplexes?
A4: Yes, the effects are strikingly different. While TMPyP4 is well-known for binding to and stabilizing DNA G-quadruplexes, it has been reported to have a destabilizing and unfolding effect on RNA G-quadruplex structures.[1][3] This paradoxical behavior is important for researchers studying RNA G-quadruplex biology, as TMPyP4 may not be a suitable tool for stabilizing these structures and could, in fact, disrupt them.[3] For example, it has been shown to distort the G-quadruplex formed by the r(GGGGCC)8 repeat associated with C9orf72-related neurodegenerative diseases.[4]
Troubleshooting Guide
Problem: I am observing significant cytotoxicity at concentrations that are reported to only inhibit telomerase. Why is this happening?
Possible Causes and Solutions:
-
Phototoxicity: TMPyP4 is a porphyrin and can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light.[10][11] This can lead to rapid, non-specific cell death that is independent of telomerase inhibition.
-
Troubleshooting Step: Perform experiments in reduced light conditions or shield your cell culture plates from direct light after adding TMPyP4. Run a control experiment where one plate is exposed to ambient light and another is kept in the dark to see if cytotoxicity is light-dependent.
-
-
Activation of Apoptotic Pathways: TMPyP4 can actively induce apoptosis through signaling pathways like p38 MAPK.[7] This effect can be potent and may occur before significant telomere shortening is achieved.
-
Troubleshooting Step: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed cell death is apoptotic. To verify the involvement of p38 MAPK, you can use a specific inhibitor of this pathway (like SB203580) in conjunction with TMPyP4 to see if cytotoxicity is reduced.[7]
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to TMPyP4. This can be due to differences in membrane permeability, DNA repair capacities, or the status of signaling pathways.
-
Troubleshooting Step: Perform a dose-response curve for your specific cell line to determine the optimal concentration that provides the desired effect (e.g., telomerase inhibition) with minimal acute cytotoxicity. We recommend starting with a broad range (e.g., 0.5 µM to 50 µM).
-
Problem: My cell adhesion and migration assays are showing unexpected or inconsistent results after TMPyP4 treatment.
Possible Causes and Solutions:
-
Dose-Dependent Biphasic Effect: Studies have shown that the effect of TMPyP4 on cell adhesion can be dose-dependent. While higher concentrations (>5 µM) typically inhibit adhesion and migration, very low concentrations (<0.5 µM) have been reported to potentially increase these properties in some cell lines.[9][15]
-
Troubleshooting Step: Carefully check the concentration you are using. If your results are unexpected, perform experiments across a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to characterize the dose-response relationship for your specific cell model.
-
-
Off-Target Pathway Modulation: The effects on adhesion are likely mediated by the inhibition of the Integrin/FAK signaling pathway.[9] The basal activity of this pathway in your cells could influence the magnitude of the effect.
-
Troubleshooting Step: Use Western blotting to check the phosphorylation status of FAK and paxillin after TMPyP4 treatment to confirm that the drug is engaging this off-target pathway in your system.
-
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., water or DMSO, depending on stock solution preparation).[16][17] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.
Protocol 2: Detecting Apoptosis by Annexin V Staining and Flow Cytometry
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with TMPyP4 (e.g., 5-20 µM) and controls for the desired duration (e.g., 48 hours).[7]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for p38 MAPK Activation
-
Treatment and Lysis: Treat cells with TMPyP4 for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]
References
- 1. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. TMPyP4 porphyrin distorts RNA G-quadruplex structures of the disease-associated r(GGGGCC)n repeat of the C9orf72 gene and blocks interaction of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentose Phosphate Pathway Function Affects Tolerance to the G-Quadruplex Binder TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Managing TMPyP4 Tosylate-Induced Phototoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting experiments involving TMPyP4 tosylate-induced phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it phototoxic?
A1: this compound, or 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin tetratosylate, is a cationic porphyrin. Its phototoxicity stems from its ability to act as a photosensitizer. Upon absorption of light, particularly in the blue and red regions of the spectrum, TMPyP4 becomes excited and transfers this energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1] These ROS can cause significant damage to cellular components such as DNA, proteins, and lipids, leading to cell death.[1]
Q2: What is the difference between phototoxicity and "dark toxicity"?
A2: Phototoxicity is the toxic effect that is dependent on light exposure. For TMPyP4, this is the primary mechanism of action in photodynamic therapy (PDT). "Dark toxicity" refers to any cytotoxic effects of the compound in the absence of light. While TMPyP4 is known for its limited dark toxicity, it's crucial to assess this in your specific cell model to distinguish between light-dependent and independent effects.[1][2] Some studies have noted that even minimal exposure to ambient light during experiments can contribute to what appears to be dark toxicity.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a crystalline solid that is soluble in aqueous buffers like PBS (pH 7.2) at concentrations up to approximately 10 mg/mL.[3] It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.[3] For long-term storage, stock solutions can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[4][5] Always allow the solution to warm to room temperature before use and vortex to ensure it is fully dissolved.
Q4: My control cells (treated with TMPyP4 but not irradiated) are showing significant cell death. What could be the cause?
A4: This "dark toxicity" can be due to several factors:
-
Unintended Light Exposure: Even brief exposure to ambient lab light during incubation or handling can be enough to induce some level of phototoxicity, especially with a potent photosensitizer like TMPyP4.[2] It is critical to perform all steps involving TMPyP4-treated cells in the dark or under dim, red light.
-
High Concentration: At very high concentrations, TMPyP4 may exhibit some light-independent cytotoxicity. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line in the dark.
-
Solvent Toxicity: If you are using a solvent other than an aqueous buffer, ensure the final concentration of the solvent in the cell culture medium is not toxic to your cells.
-
Contamination: Microbial contamination can cause cell stress and death, so always practice good sterile technique.
Q5: How can I optimize the light dose for my experiments?
A5: The optimal light dose is a balance between achieving the desired phototoxic effect and minimizing damage to non-target cells or components. This is influenced by the concentration of TMPyP4, the cell type, and the light source. It is recommended to perform a light dose-response experiment, where you expose cells treated with a fixed concentration of TMPyP4 to varying durations or intensities of light. The goal is to find a light dose that induces significant cell death in your target cells while having minimal effect on control cells (no TMPyP4).
Troubleshooting Guides
Issue 1: Inconsistent or Low Phototoxicity
| Possible Cause | Troubleshooting Steps |
| Suboptimal TMPyP4 Concentration | Perform a dose-response experiment to determine the optimal TMPyP4 concentration for your cell line. |
| Inadequate Light Dose | Increase the light intensity or duration of exposure. Ensure your light source is emitting at the correct wavelength for TMPyP4 absorption (Soret band around 422 nm, Q-bands between 500-700 nm). |
| TMPyP4 Aggregation | Visually inspect your stock solution and culture media for any precipitates. Sonication can sometimes help to break up aggregates. Prepare fresh solutions if aggregation is suspected. |
| Cellular Efflux of TMPyP4 | Some cell lines may actively pump out the photosensitizer. Consider reducing the incubation time or using a higher initial concentration. |
| Low Oxygen Levels (Hypoxia) | Photodynamic therapy is an oxygen-dependent process. Ensure adequate oxygenation of your cell cultures during light exposure. |
Issue 2: High Background in Viability/Toxicity Assays
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of TMPyP4 | TMPyP4 is a fluorescent molecule. When using fluorescence-based assays, ensure you have appropriate controls (cells with TMPyP4 but no viability dye) to subtract the background fluorescence. |
| Interaction with Assay Reagents | Some photosensitizers can interact with viability dyes. For example, ensure that the formazan crystals in an MTT assay are fully dissolved, as TMPyP4 could interfere with the reading.[6] |
| Unintended Phototoxicity in Controls | As mentioned in the FAQs, protect all TMPyP4-treated plates from light until the irradiation step. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound-induced phototoxicity studies. Note that optimal conditions will vary depending on the specific cell line and experimental setup.
Table 1: TMPyP4 Concentration and Light Dose in Photodynamic Therapy (PDT) Studies
| Cell Line | TMPyP4 Concentration (µM) | Light Source | Light Dose | Observed Effect | Reference |
| A2780 (Ovarian Carcinoma) | 3, 6, 15, 30, 60 | Semiconductor Laser | 3, 6, 12 J/cm² | Dose-dependent inhibition of cell growth | [7] |
| Mel-Juso (Melanoma) | 0.5, 0.75, 1 (µg/mL) | Blue Light (405 nm) | 7.5 min (1 mW/cm²) | Dose-dependent decrease in cell viability | [1] |
| HeLa, CEM (Cancer Cell Lines) | 5 | Not Specified | Not Specified | ~90% cell death | [8] |
| A549, U2OS (Cancer Cell Lines) | ≥2 | Not Specified | Not Specified | Inhibition of cell proliferation and induction of cell death | [9] |
| LC-HK2 (Lung Cancer) | 5 | Not Specified | Not Specified | Decreased telomerase activity and changes in cell cycle | [10] |
Table 2: Dark Toxicity vs. Phototoxicity of TMPyP4
| Cell Line | TMPyP4 Concentration | Condition | Cell Viability (%) | Reference |
| Mel-Juso | Highest Dose | Dark | ~63% | [1] |
| Mel-Juso | Highest Dose | 7.5 min Light | ~21% | [1] |
| CCD-1070Sk (Normal Fibroblasts) | Highest Dose | Dark | ~71% | [1] |
| CCD-1070Sk (Normal Fibroblasts) | Highest Dose | 7.5 min Light | ~55% | [1] |
| HeLa, CEM, Ramos | 5 µM | Dark | High Viability | [8] |
| HeLa, CEM | 5 µM | Light | ~10% | [8] |
| Ramos | 5 µM | Light | ~40% | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Phototoxicity Assessment
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Light source with appropriate wavelength and intensity
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TMPyP4 Incubation: Remove the medium and add fresh medium containing various concentrations of TMPyP4. Include a "no TMPyP4" control. Incubate for the desired period (e.g., 4-24 hours) in the dark.
-
Irradiation: For the phototoxicity group, expose the plate to a specific light dose. Keep a duplicate plate in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours in the dark.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Live/Dead Staining for Phototoxicity Visualization
This protocol is based on commercially available Live/Dead viability/cytotoxicity kits.
Materials:
-
This compound
-
Cell culture plates or chamber slides suitable for microscopy
-
Live/Dead staining kit (containing Calcein AM and Ethidium Homodimer-1 or similar dyes)
-
PBS or other suitable buffer
-
Light source
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with TMPyP4 as described in the MTT protocol (Steps 1 and 2).
-
Irradiation: Expose the designated samples to light.
-
Post-Irradiation Incubation: Incubate for the desired period (can be shorter than for MTT, e.g., 4-24 hours).
-
Staining: Prepare the staining solution according to the manufacturer's instructions. Typically, this involves diluting the dyes in PBS.
-
Incubation with Stain: Remove the culture medium, wash the cells with PBS, and add the staining solution. Incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the live (green) and dead (red) cell stains.
-
Analysis: Capture images and quantify the percentage of live and dead cells.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Photodynamic Therapy
ROS-Induced Apoptotic Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
why is my TMPyP4 tosylate not inhibiting telomerase
Welcome to the technical support center for TMPyP4 tosylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound as a telomerase inhibitor.
Troubleshooting Guide: Why is My this compound Not Inhibiting Telomerase?
This guide addresses common issues that may lead to a lack of telomerase inhibition in your experiments.
| Potential Problem | Possible Cause | Recommended Solution |
| 1. Compound Integrity and Handling | Degradation of this compound: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[1] | Prepare fresh aqueous solutions of this compound for each experiment. Store the solid compound at -20°C for long-term stability (≥4 years).[1][2] |
| Incorrect solvent: While soluble in aqueous buffers like PBS, using other solvents might affect its activity. | Dissolve this compound directly in an appropriate aqueous buffer such as PBS (pH 7.2) to a concentration of approximately 10 mg/ml.[1] | |
| Purity of the compound: Impurities in the this compound sample can interfere with its activity. | Ensure you are using a high-purity grade (≥95%) of this compound.[1] | |
| 2. Experimental Protocol | Inappropriate assay for telomerase activity: The Telomeric Repeat Amplification Protocol (TRAP) assay can be directly inhibited by TMPyP4, leading to misleading results that suggest telomerase inhibition when it's actually PCR inhibition.[3][4] | Use a direct telomerase assay that is not susceptible to PCR inhibition to accurately measure telomerase activity.[3] |
| Suboptimal concentration: The effective concentration of this compound can vary significantly between cell lines.[5][6][7][8] | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 1 µM to 50 µM have been reported to be effective.[2][5][6][7][8][9] | |
| Insufficient incubation time: Telomerase inhibition by this compound is often a time-dependent process. | Extend the incubation time. Studies have shown that treatment for 72 hours or longer may be necessary to observe significant effects.[5][6][7][8] | |
| 3. Cellular Factors | Cell line-specific sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound.[10] | If possible, test the compound on a different, more sensitive cell line to confirm its activity. For example, HOS and Saos-2 osteosarcoma cell lines have shown sensitivity, while MG-63 was resistant.[10] |
| Alternative Lengthening of Telomeres (ALT) pathway: Some cancer cells use the ALT pathway instead of telomerase to maintain telomere length. TMPyP4 may have different effects on ALT-positive cells.[11][12] | Determine if your cell line is telomerase-positive or utilizes the ALT pathway. TMPyP4 has been shown to suppress the proliferation of ALT-positive cells.[11][12] | |
| 4. Mechanism of Action | Focus on telomerase activity alone: TMPyP4 has multiple biological effects beyond direct telomerase inhibition, including downregulation of hTERT expression and induction of apoptosis.[5][10] | Evaluate other cellular effects of this compound, such as changes in cell viability, apoptosis, and hTERT protein levels, to get a complete picture of its activity. |
| G-quadruplex dynamics: The primary mechanism of TMPyP4 is the stabilization of G-quadruplexes at the telomeres.[8][13][14][15][16] However, under certain conditions, it has been shown to unfold some G-quadruplexes.[17] | Consider the specific G-quadruplex structures in your system. The stabilizing effect of TMPyP4 can be influenced by factors like the presence of K+ ions.[13][14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a telomerase inhibitor?
A1: TMPyP4 is a cationic porphyrin that acts as a G-quadruplex stabilizer.[5][16] It binds to and stabilizes the G-quadruplex structures formed in the guanine-rich single-stranded DNA of telomeres.[8][13][14][15] This stabilization is thought to prevent the enzyme telomerase from accessing and elongating the telomeres, thereby inhibiting its function.[16] Additionally, TMPyP4 has been shown to down-regulate the expression of the catalytic subunit of telomerase, hTERT.[5]
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1][2] For experiments, aqueous solutions can be prepared by directly dissolving the solid in a buffer like PBS (pH 7.2). The solubility in PBS is approximately 10 mg/ml.[1] It is highly recommended to prepare fresh aqueous solutions for each use, as storing them for more than one day is not advised.[1]
Q3: What concentration of this compound should I use?
A3: The effective concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response study. Published studies have used a wide range of concentrations, typically from 0.5 µM to 50 µM.[2][5][6][9] For example, in MCF7 and MDA-MB-231 breast cancer cells, concentrations of 0.5, 5, 10, and 20 µM have been used.[5] In non-small cell lung cancer cells, a concentration of 5 µM was effective.[6][7][8]
Q4: How long should I treat my cells with this compound?
A4: The effects of this compound are often observed after prolonged exposure. A common treatment duration is 72 hours.[5][6][7][8] However, some studies have extended the treatment for longer periods, even up to several weeks, to observe significant telomere shortening and effects on cell proliferation.[11][18]
Q5: Can this compound affect cells that do not rely on telomerase for telomere maintenance?
A5: Yes. In some cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, TMPyP4 has been shown to suppress cell proliferation.[11][12] This suggests that the anti-cancer effects of TMPyP4 are not solely dependent on telomerase inhibition and may involve other mechanisms related to its interaction with G-quadruplexes.
Experimental Protocols
Protocol 1: Telomerase Activity Assay (Direct Assay)
This protocol is a generalized method for a direct, non-PCR-based telomerase assay to avoid the potential for false positives seen with the TRAP assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5, 5, 10, 20 µM) and include appropriate vehicle controls.[5]
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| Telomerase Inhibition | In vitro | ≤ 50 µM | [2] |
| Telomerase Inhibition | Myeloma Cell Lines (U266, ARH77, ARD) | ≥ 5 µM (for 90% inhibition) | [18] |
| Cell Growth Inhibition | HOS Osteosarcoma Cells | 50 µM (after 96h) | [9] |
Table 2: Summary of Experimental Conditions from Literature
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MCF7 (Breast Cancer) | 0.5 - 20 µM | 72 hours | Decreased cell viability at 10 and 20 µM | [5] |
| MDA-MB-231 (Breast Cancer) | 0.5 - 5 µM | 72 hours | Inhibition of cell migration | [5] |
| LC-HK2 (Lung Cancer) | 5 µM | 72 hours | Reduced telomerase activity to 0.74 (relative to control) | [6][7][8] |
| RPE-1 (hTERT-immortalized) | 5 µM | 72 hours | Reduced telomerase activity to 0.81 (relative to control) | [6][7][8] |
| HOS (Osteosarcoma) | 50 µM | 96 hours | Inhibition of cell growth | [9] |
| Saos-2 (Osteosarcoma) | Not specified | Not specified | Telomere shortening and growth inhibition | [10] |
| MG-63 (Osteosarcoma) | Not specified | Not specified | No inhibition of telomerase activity or cell growth | [10] |
| U2OS (Osteosarcoma, ALT) | Not specified | Not specified | Significant growth inhibition and apoptosis | [10] |
Logical Troubleshooting Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. scielo.br [scielo.br]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antitumor effects of telomerase inhibitor TMPyP4 in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
how to minimize TMPyP4 tosylate degradation in stock solutions
This technical support center provides guidance on minimizing the degradation of TMPyP4 tosylate in stock solutions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in stock solutions?
A1: The main factors contributing to the degradation of this compound, a type of porphyrin, are exposure to light, elevated temperatures, unfavorable pH conditions, and repeated freeze-thaw cycles. Porphyrins, in general, are known to be sensitive to light and can undergo photodegradation.[1] Temperature can accelerate chemical degradation, and the pH of the solvent can influence the stability of the molecule.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in water (up to 50 mM), DMSO, and PBS (pH 7.2) at approximately 10 mg/mL. The choice of solvent will depend on the specific experimental requirements. For long-term storage, dissolving in DMSO and storing at -80°C is a common practice. For aqueous solutions, it is often recommended to prepare them fresh before use.[2]
Q3: How should I store my solid this compound powder?
A3: Solid this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, it is stable for at least four years.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes and store them at -80°C for up to one year. For shorter-term storage, -20°C for up to one month is acceptable. It is crucial to avoid repeated freeze-thaw cycles. Some suppliers do not recommend storing aqueous solutions for more than one day.[2][3]
Q5: How can I tell if my this compound solution has degraded?
A5: Degradation can often be observed as a change in the color of the solution or a decrease in its characteristic absorbance peaks when measured by UV-Vis spectrophotometry. The Soret band, a strong absorbance peak around 423 nm for TMPyP4, is particularly useful for monitoring its integrity. A decrease in the intensity of this peak or the appearance of new peaks can indicate degradation.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent is not optimal for long-term storage at low temperatures. | Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent (e.g., DMSO instead of water for long-term frozen storage). |
| Loss of biological activity in my experiments. | The this compound may have degraded due to improper storage (light exposure, multiple freeze-thaw cycles, extended storage at inappropriate temperatures). | Prepare a fresh stock solution from solid material. Always protect solutions from light and aliquot for single use to minimize freeze-thaw cycles. |
| Inconsistent experimental results between different batches of stock solution. | This could be due to variations in the initial weighing, incomplete dissolution, or degradation of older stock solutions. | Ensure accurate weighing and complete dissolution when preparing new stock solutions. Use a validated method like UV-Vis spectrophotometry to confirm the concentration. Always follow strict storage protocols. |
Data on Storage and Stability
The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.
| Form | Solvent | Storage Temperature | Duration | Key Recommendations |
| Solid | N/A | -20°C | ≥ 4 years | Protect from light, keep desiccated. |
| Stock Solution | Water, PBS (pH 7.2) | 4°C | ≤ 1 day | Prepare fresh for each experiment. |
| Stock Solution | DMSO or Water | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles, protect from light. |
| Stock Solution | DMSO or Water | -80°C | ≤ 1 year | Aliquot to avoid freeze-thaw cycles, protect from light. |
Note: This data is compiled from publicly available information from suppliers and research articles. It is recommended to consult the certificate of analysis and product datasheet for your specific batch of this compound.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Dissolution: Add the appropriate solvent (e.g., sterile water, DMSO, or PBS) to the solid to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Sterilization (for cell-based assays): If required, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with the solvent used.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Assessing the Stability of a this compound Solution using UV-Vis Spectrophotometry
This protocol provides a general method to monitor the stability of this compound in a specific solvent under defined storage conditions.
-
Preparation: Prepare a fresh stock solution of this compound at a known concentration in the solvent of interest.
-
Initial Measurement (Time 0):
-
Take an aliquot of the stock solution and dilute it to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically an absorbance of ~1 at the Soret peak maximum).
-
Scan the absorbance spectrum from 350 nm to 600 nm and record the absorbance value at the Soret peak maximum (around 423 nm). This is your baseline reading.
-
-
Storage: Store the remaining stock solution under the desired conditions (e.g., at room temperature exposed to light, at 4°C protected from light, etc.).
-
Time-Point Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take another aliquot of the stored stock solution and repeat the dilution and UV-Vis measurement as in step 2.
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial measurement at Time 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound-related issues.
References
dealing with high background fluorescence from TMPyP4 tosylate
Welcome to the technical support center for TMPyP4 tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments with this fluorescent probe. Here you will find troubleshooting guides and frequently asked questions to help you address challenges such as high background fluorescence and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, cationic porphyrin. It is widely used as a fluorescent probe due to its ability to bind to and stabilize G-quadruplex (G4) DNA and RNA structures. Its primary applications include:
-
G-quadruplex detection and imaging: Visualizing the localization of G4s within cells.
-
Telomerase inhibition studies: Investigating the effects of G4 stabilization on telomerase activity.
-
Anticancer research: Exploring its potential as a therapeutic agent due to its ability to induce cell cycle arrest and promote anti-tumor immunity.[1][2][3]
-
Photosensitizer in Photodynamic Therapy (PDT): Upon light activation, it can generate reactive oxygen species to induce cell death.[3][4]
Q2: What are the fluorescent properties of TMPyP4?
TMPyP4 exhibits fluorescence with an excitation maximum around 425 nm and emission in the range of 600-783 nm.[4][5] Its fluorescence can be influenced by its environment. For instance, binding to G-quadruplexes can lead to an increase in fluorescence intensity.[6] Conversely, interactions with guanine bases can cause fluorescence quenching.[7]
Q3: What factors can contribute to high background fluorescence with TMPyP4?
High background fluorescence in experiments using TMPyP4 can arise from several factors:
-
Excess unbound probe: Insufficient washing after staining can leave a high concentration of unbound TMPyP4 in the sample.[8]
-
Non-specific binding: TMPyP4 is a positively charged molecule and can bind non-specifically to negatively charged cellular components.
-
Aggregation: At higher concentrations, TMPyP4 can form aggregates, which may contribute to background fluorescence.
-
Autofluorescence: The inherent fluorescence of cells and tissues, especially in the green and yellow spectra, can overlap with TMPyP4's emission.[9][10][11][12]
-
Inappropriate imaging media: Some components in standard cell culture media, like phenol red and riboflavin, are fluorescent and can increase background noise.[13]
Q4: Can the concentration of TMPyP4 affect experimental outcomes?
Yes, the concentration of TMPyP4 is a critical parameter. The optimal concentration depends on the cell type and experimental application. Low concentrations (≤ 0.5 μM) have been shown to increase cell-matrix adhesion, while higher concentrations (≥ 2 μM) can inhibit cell proliferation and induce cell death.[3] It is crucial to perform a concentration titration to find the optimal balance between specific signal and background noise for your specific experiment.[9]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can obscure the specific signal from TMPyP4. The following guide provides a systematic approach to identify and address the sources of high background.
Problem: High background fluorescence obscuring the signal.
Step 1: Optimize TMPyP4 Concentration
Excess probe is a primary cause of high background. It is essential to determine the lowest effective concentration of TMPyP4 for your experiment.
Experimental Protocol: Concentration Titration
-
Cell Seeding: Plate cells at the desired density in a multi-well plate suitable for imaging (e.g., glass-bottom plate).
-
Concentration Gradient: Prepare a series of TMPyP4 dilutions in your imaging buffer. A starting range of 0.1 µM to 10 µM is recommended.
-
Incubation: Replace the culture medium with the TMPyP4 solutions and incubate for the desired time (e.g., 30 minutes to 24 hours), protected from light.
-
Washing: Gently wash the cells 2-3 times with a buffered saline solution like PBS to remove unbound probe.[8]
-
Imaging: Acquire images using consistent settings for all concentrations.
-
Analysis: Evaluate the signal-to-noise ratio for each concentration to identify the optimal concentration that provides a strong specific signal with minimal background.
| Parameter | Recommendation |
| Starting Concentration Range | 0.1 µM - 10 µM |
| Incubation Time | 30 minutes - 24 hours (application-dependent) |
| Washing Steps | 2-3 times with PBS or other buffered saline |
Step 2: Optimize Washing Protocol
Inadequate washing leads to residual unbound TMPyP4, contributing to high background.
Experimental Protocol: Optimized Washing Procedure
-
Post-incubation: After incubating with TMPyP4, aspirate the staining solution.
-
Initial Rinse: Gently add a sufficient volume of pre-warmed PBS to each well and swirl for 1-2 minutes. Aspirate the PBS.
-
Repeat: Repeat the washing step at least two more times. For persistent background, increase the number of washes or the duration of each wash.
-
Final Wash: The final wash can be performed with the imaging medium to be used for microscopy.
Step 3: Select Appropriate Imaging Media
Standard cell culture media often contain fluorescent components.
Recommendation: For live-cell imaging, switch to an optically clear, buffered saline solution or a specialized low-background imaging medium, such as phenol red-free DMEM, during image acquisition.[8][13]
Step 4: Address Autofluorescence
Cellular and tissue autofluorescence can be a significant source of background noise.
Troubleshooting Autofluorescence:
-
Unstained Control: Always include an unstained control sample to assess the level of autofluorescence in your cells or tissue.[9]
-
Spectral Separation: If possible, use imaging filter sets that minimize the collection of autofluorescence while maximizing the collection of the TMPyP4 signal.
-
Photobleaching: Intentionally exposing the sample to intense light before imaging can sometimes reduce background autofluorescence.[10][14][15]
Experimental Protocol: Pre-imaging Photobleaching
-
Sample Preparation: Prepare your TMPyP4-stained sample as usual.
-
Pre-imaging Exposure: Before acquiring your final images, expose a region of the sample to high-intensity excitation light for a defined period (e.g., 30-60 seconds).
-
Image Acquisition: Capture images of the photobleached area and a non-bleached area to compare the background levels.
-
Optimization: Adjust the duration and intensity of the pre-imaging exposure to maximize background reduction without significantly affecting the specific TMPyP4 signal.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for high background fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
Logical Relationship for Troubleshooting High Background
Caption: Logical relationships in troubleshooting high background.
General Experimental Workflow for Cellular Imaging with TMPyP4
Caption: General workflow for cellular imaging with TMPyP4.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. Challenges with Background Fluorescence [visikol.com]
- 13. ibidi.com [ibidi.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cellular Uptake of TMPyP4 Tosylate
Welcome to the technical support center for TMPyP4 tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on strategies to overcome its challenging cellular uptake.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent cellular uptake | - Inherent low permeability of TMPyP4 across the cell membrane.- Short incubation time.- Low concentration of TMPyP4. | - Increase incubation time: Extend the exposure of cells to TMPyP4 to allow for more time for uptake.- Optimize concentration: While high concentrations can be toxic, a dose-response experiment is crucial to find the optimal concentration for your cell line.- Utilize delivery systems: Consider using nanoparticle or aptamer-based delivery systems to enhance uptake (see detailed protocols below). |
| Precipitation of TMPyP4 in culture medium | - Poor solubility of this compound in certain media formulations.- High concentration of TMPyP4. | - Prepare fresh solutions: TMPyP4 (tosylate) is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL, but it is not recommended to store aqueous solutions for more than one day.[1]- Use a suitable solvent for stock solution: A stock solution can be prepared in water up to 100 mM[2] or in DMSO.[2] For animal experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered. Always perform a solvent-negative control experiment. - Sonication: Gentle sonication can help dissolve the compound. |
| High background fluorescence in imaging experiments | - Non-specific binding of TMPyP4 to extracellular components or the cell surface. | - Thorough washing: After incubation with TMPyP4, wash the cells multiple times with PBS to remove any unbound compound.- Use of a quenching agent: Trypan blue can be used to quench extracellular fluorescence in flow cytometry experiments. |
| Observed phototoxicity and cell death not related to the intended biological effect | - TMPyP4 is a photosensitizer and can generate reactive oxygen species (ROS) upon exposure to light, leading to cell damage.[3] | - Minimize light exposure: Handle TMPyP4 solutions and treated cells in the dark or under subdued light conditions as much as possible.- Use filtered light for microscopy: When performing fluorescence microscopy, use appropriate filters to minimize excitation of TMPyP4 outside of the intended imaging wavelength.- Photoinert media: Consider using specialized cell culture media that lack components like riboflavin, which can contribute to phototoxicity upon illumination.[4] |
| Inconsistent experimental results | - Degradation of TMPyP4 stock solution.- Variability in cell density or health.- Pipetting errors. | - Proper storage: Store this compound as a solid at -20°C, protected from light.[2]- Consistent cell culture practices: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for all experiments.- Careful pipetting: Due to its potency, small variations in the concentration of TMPyP4 can lead to significant differences in results. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound.
1. What is this compound and what is its primary mechanism of action?
TMPyP4 (5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine) tosylate is a cationic porphyrin that acts as a G-quadruplex stabilizer.[2] G-quadruplexes are secondary structures found in guanine-rich DNA and RNA sequences. By stabilizing these structures, TMPyP4 can inhibit the activity of telomerase, an enzyme crucial for the survival of many cancer cells.[2][5] This leads to telomere shortening and can induce cell death.[5]
2. Why is the cellular uptake of this compound often poor?
The cationic nature and structure of TMPyP4 can limit its passive diffusion across the lipid-rich cell membrane. While it is water-soluble, its ability to efficiently penetrate the cell and reach its intracellular targets can be a significant challenge in experimental settings.
3. What are the recommended concentrations of TMPyP4 for cell culture experiments?
The effective concentration of TMPyP4 can vary significantly depending on the cell line and the experimental endpoint. Studies have reported using a wide range of concentrations, from as low as 0.125 µM to as high as 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application, balancing efficacy with potential toxicity.
4. How can I enhance the cellular uptake of TMPyP4?
Several strategies can be employed to improve the delivery of TMPyP4 into cells:
-
Nanoparticle-based delivery: Encapsulating TMPyP4 in nanoparticles, such as those made from TiO2, can improve cell penetration.[3]
-
Aptamer-mediated delivery: The AS1411 aptamer, which targets nucleolin (a protein often overexpressed on the surface of cancer cells), can be used as a carrier to increase the targeted delivery and accumulation of TMPyP4 in cancer cells.
-
Liposomal formulations: While specific data for TMPyP4 is limited, liposomes are a well-established method for improving the cellular delivery of various drugs by fusing with the cell membrane and releasing their cargo inside the cell.
5. How can I quantify the cellular uptake of TMPyP4?
Due to its intrinsic fluorescence, the intracellular concentration of TMPyP4 can be quantified using techniques such as:
-
Fluorimetry/Spectrophotometry: After incubating cells with TMPyP4, they can be lysed, and the fluorescence or absorbance of the lysate can be measured to determine the amount of internalized compound.[6] The concentration of free TMPyP4 can be determined using its molar extinction coefficient (ε424 = 2.26 × 10^5 M⁻¹cm⁻¹).[7]
-
Flow Cytometry: This method provides a quantitative measure of the fluorescence intensity of individual cells, allowing for the analysis of uptake in a cell population.
-
Confocal Microscopy: This technique allows for the visualization of the subcellular localization of TMPyP4 and can provide semi-quantitative data on its uptake.
Quantitative Data on Enhanced Cellular Uptake
| Delivery System | Cell Line | Fold Increase in Uptake (Approx.) | Reference |
| AS1411 Aptamer Conjugate | MCF7 (breast cancer) | Higher accumulation compared to normal epithelial cells (M10) | Shieh et al., 2010 |
| Modified Porphyrins (with alkyl linkers) | HeLa (cervical cancer) | Significantly stronger photocytotoxicity, presumably due to better cellular internalization as observed by flow cytometry | Yamaigoshi et al., 2025 |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay for TMPyP4
This protocol provides a basic framework for assessing the cellular uptake of TMPyP4.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Preparation of TMPyP4 Solution: Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the wells and add the TMPyP4-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: Aspirate the TMPyP4-containing medium and wash the cells three times with 100 µL of ice-cold PBS per well to remove extracellular TMPyP4.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and incubating on ice for 10 minutes.
-
Quantification:
-
Fluorimetry: Transfer the cell lysate to a black 96-well plate and measure the fluorescence at an appropriate excitation/emission wavelength (e.g., excitation ~420-440 nm, emission ~650-700 nm).
-
Spectrophotometry: Measure the absorbance of the Soret band of TMPyP4 in the cell lysate (around 424 nm).[6]
-
-
Data Analysis: Normalize the fluorescence or absorbance readings to the protein concentration of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
Protocol 2: Preparation of Liposomal TMPyP4 (Conceptual Protocol)
This is a conceptual protocol based on general liposome preparation methods, as specific literature for TMPyP4 encapsulation is scarce. Optimization will be required.
-
Lipid Film Hydration:
-
Prepare a lipid mixture (e.g., DSPC, Cholesterol, and DSPE-PEG2000) in a round-bottom flask.
-
Dissolve the lipids in chloroform and remove the solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of this compound at a desired concentration. The hydration should be done above the phase transition temperature of the lipids.
-
Vortex the flask to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated TMPyP4 by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated TMPyP4 by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the fluorescence or absorbance of TMPyP4.
-
Visualizations
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for quantifying TMPyP4 cellular uptake.
TMPyP4-Induced cGAS-STING Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for preparation of a liposomal vesicle with encapsulated plasmid DNA that mediate high accumulation and reporter gene activity in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining TMPyP4 Tosylate Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TMPyP4 tosylate in in vivo studies. The primary focus is on strategies to refine dosage and minimize toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's therapeutic action?
This compound is a cationic porphyrin that functions as a G-quadruplex stabilizing agent.[1][2] G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences, notably in telomeres and the promoter regions of oncogenes like c-MYC. By stabilizing these structures, TMPyP4 inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in cancer cells, leading to telomere shortening, cell cycle arrest, and apoptosis.[1][3] Additionally, it can down-regulate the expression of oncogenes.[3]
Q2: What is the known mechanism of this compound-induced in vivo toxicity?
The primary off-target toxicity observed with high doses of this compound is attributed to the inhibition of acetylcholinesterase (AChE).[4][5] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing overstimulation of acetylcholine receptors and resulting in symptoms like flaccid paralysis and respiratory distress.[5] This toxicity has been observed to be age- and sex-dependent in mice.[4][5]
Q3: What are the typical dosage ranges for this compound in in vivo studies?
The dosage of this compound can vary significantly depending on the animal model, tumor type, and administration route. Doses ranging from 10 mg/kg to 30 mg/kg administered intraperitoneally (i.p.) have been reported in murine cancer models.[1][3] For instance, a dose of 30 mg/kg (i.p.) administered three times a week has shown efficacy in a colorectal cancer model.[3] Lower doses are often used for photosensitization studies, while higher doses have been explored for their anti-tumor effects.[4][5] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific experimental setup.
Q4: Are there any known strategies to counteract the toxicity of this compound?
Q5: Are there alternative G-quadruplex ligands with a better in vivo safety profile?
Research is ongoing to develop G-quadruplex ligands with higher selectivity and lower toxicity. Several other compounds, such as BRACO-19 and telomestatin, have been investigated.[7][8] Some studies suggest that certain derivatives of other G-quadruplex ligands may have a low toxicity profile in vivo.[7] Researchers experiencing significant toxicity with TMPyP4 may consider exploring these alternatives.
Troubleshooting Guide
Issue: Observed Toxicity (Paralysis, Respiratory Distress, Mortality) in Experimental Animals
Potential Cause: The administered dose of this compound is too high, leading to significant acetylcholinesterase inhibition.
Solutions:
-
Dose Reduction and Optimization:
-
If signs of toxicity are observed, immediately reduce the dosage in subsequent experiments.
-
Conduct a dose-response study to identify the Maximum Tolerated Dose (MTD) in your specific animal model (strain, age, and sex). The MTD is the highest dose that does not cause unacceptable side effects.
-
Start with a low dose (e.g., 5-10 mg/kg) and gradually escalate in different cohorts of animals.
-
-
Modified Dosing Schedule (Dose Fractionation):
-
Instead of a single high dose, consider administering smaller, more frequent doses. For example, if a total weekly dose of 30 mg/kg is desired, it could be split into three doses of 10 mg/kg administered on different days. This approach may help to maintain therapeutic levels while avoiding sharp peaks in plasma concentration that can lead to acute toxicity.
-
-
Co-administration with an AChE Inhibitor Antidote (Atropine) - Experimental Approach:
-
Rationale: Atropine blocks muscarinic acetylcholine receptors, which can counteract the overstimulation caused by AChE inhibition.[6]
-
Suggested Protocol (to be optimized):
-
Administer a pre-determined dose of atropine sulfate (e.g., 1 mg/kg, i.p.) 15-30 minutes before the administration of this compound.
-
Closely monitor the animals for both the reduction in TMPyP4-induced toxicity and any potential side effects of atropine itself.
-
The dose of atropine may need to be adjusted based on the observed effects.
-
-
-
Careful Monitoring of Animal Health:
-
Implement a rigorous monitoring protocol to detect early signs of toxicity. This should include daily body weight measurements, assessment of general appearance (piloerection, hunched posture), and neurological scoring.
-
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound
This protocol provides a framework for monitoring the neurotoxic effects of this compound.
Materials:
-
This compound solution
-
Experimental animals (e.g., mice)
-
Observation cage/open field arena
-
Scoring sheet (see Table 2)
Procedure:
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Observe the animals continuously for the first 2 hours post-injection and then at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
At each time point, perform a neurological assessment using a standardized scoring system. A simplified scoring system for paralysis is provided below.
-
Record the scores for each animal on the scoring sheet.
-
Monitor body weight and general health daily for the duration of the experiment.
-
Euthanize animals that reach a pre-determined humane endpoint (e.g., complete paralysis for an extended period, significant weight loss).
Protocol 2: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Warm the solution and/or sonicate if necessary to fully dissolve the compound.
-
-
Working Solution Formulation:
-
The following is an example formulation for a final concentration of 1 mg/mL. Adjust volumes as needed for your desired final concentration.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
-
Administration:
-
Administer the freshly prepared solution to the animals. Do not store the working solution for extended periods.
-
Note on DMSO Concentration: For animals that are sensitive to DMSO, it is recommended to keep the final concentration of DMSO in the injected solution below 2%.[9] This may require adjusting the stock solution concentration and the formulation ratios.
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Animal Model | Cancer/Disease Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Mice | MX-1 Tumor Model | 10 and 20 mg/kg | i.p. | Twice weekly | Inhibited tumor growth | [1] |
| Mice | Colorectal Cancer | 30 mg/kg | i.p. | Three times a week | Suppressed tumor growth | [3] |
| Hamster | SARS-CoV-2 | 15 and 30 mg/kg | i.n. | Daily | Decreased viral loads | [1] |
| Mice | - | 40 mg/kg | i.p. | Single dose | Induced flaccid paralysis | [4][5] |
Table 2: Example of a Simplified Neurological Scoring System for Paralysis in Mice
| Score | Clinical Signs | Description |
| 0 | Normal | No signs of motor deficit. Normal gait and tail position. |
| 1 | Limp Tail | The distal part of the tail is flaccid. |
| 2 | Hind Limb Weakness | Difficulty in ambulation, slight dragging of one or both hind limbs. |
| 3 | Partial Hind Limb Paralysis | One or both hind limbs are paralyzed, but the animal can still move using its forelimbs. |
| 4 | Complete Hind Limb Paralysis | No movement in the hind limbs. |
| 5 | Moribund/Dead | Animal is moribund or has been euthanized due to severity of symptoms. |
This scoring system is a simplified example and should be adapted and validated for your specific experimental needs. More detailed scoring systems are available in the literature.[9][10][11][12][13]
Visualizations
Caption: Experimental workflow for refining this compound dosage.
Caption: On-target vs. Off-target pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synergism of atropine and the cholinesterase reactivator HI-6 in counteracting lethality by organophosphate intoxication in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. inotiv.com [inotiv.com]
- 13. Clinical disease-score evaluation [bio-protocol.org]
Validation & Comparative
Validating the G-quadruplex Stabilizing Effect of TMPyP4 Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established experimental methods to validate the G-quadruplex (G4) stabilizing effect of the cationic porphyrin, TMPyP4 tosylate. We offer a comparative analysis of TMPyP4's performance against other common G4 stabilizing agents, supported by experimental data and detailed protocols. This document is intended to equip researchers with the necessary tools to objectively assess and compare G4 stabilizing compounds.
Introduction to G-quadruplex Stabilization
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity.[1][2][3] The stabilization of G-quadruplexes by small molecules has emerged as a promising strategy in anticancer drug development, as it can lead to the inhibition of telomerase and the downregulation of oncogene transcription.[4][5][6]
TMPyP4 is a well-characterized G-quadruplex ligand known to bind and stabilize these structures.[7][8][9][10] However, its efficacy can vary depending on the specific G-quadruplex sequence and the ionic conditions of the cellular environment.[7][11] Therefore, rigorous experimental validation is essential to confirm its stabilizing effect in a given context.
Key Experimental Methods for Validation
Several biophysical and biochemical techniques are routinely employed to assess the G-quadruplex stabilizing potential of ligands like TMPyP4. The most common and reliable methods include Circular Dichroism (CD) Spectroscopy, Fluorescence Resonance Energy Transfer (FRET) Melting Assays, and Polymerase Stop Assays.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformation and thermal stability of G-quadruplexes.[12] G4 structures exhibit characteristic CD spectra that depend on their topology (e.g., parallel, antiparallel, or hybrid). Ligand binding can induce conformational changes and, critically, increase the melting temperature (Tm) of the G-quadruplex, signifying stabilization.[7][12]
Illustrative Workflow for CD Spectroscopy
Caption: Workflow for assessing G-quadruplex stabilization using Circular Dichroism.
FRET-Melting Assay
Fluorescence Resonance Energy Transfer (FRET) melting assays provide a high-throughput method to quantify the thermal stabilization of G-quadruplexes by ligands.[13][14][15] This technique utilizes a G4-forming oligonucleotide dually labeled with a fluorophore and a quencher. In the folded G4 conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the fluorophore and quencher, and leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. An increase in Tm in the presence of a ligand indicates stabilization.
Illustrative Workflow for FRET-Melting Assay
References
- 1. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 7. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. digital.library.txst.edu [digital.library.txst.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Confirming Telomerase Inhibition by TMPyP4 Tosylate: A Comparative Guide
Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme for cellular immortalization and is overexpressed in approximately 90% of cancers. This makes it a prime target for anticancer drug development. TMPyP4 tosylate is a well-characterized cationic porphyrin that functions as a telomerase inhibitor. Its primary mechanism of action is the stabilization of G-quadruplex (G4) structures in the guanine-rich overhang of telomeres. This stabilized structure physically obstructs the telomerase enzyme from binding to and elongating the telomere, leading to telomere shortening, cell cycle arrest, and apoptosis in cancer cells.
This guide provides a comparative overview of the methods used to confirm telomerase inhibition by this compound, supported by experimental data and detailed protocols. We will also compare its activity with other known telomerase inhibitors.
Mechanism of Action: this compound as a G-Quadruplex Stabilizer
TMPyP4 is not a direct enzymatic inhibitor of the telomerase catalytic subunit (hTERT). Instead, it acts by binding to and stabilizing a secondary DNA structure called a G-quadruplex.[1][2][3] The 3' overhang of human telomeres consists of repeating TTAGGG sequences, which can fold into these G-quadruplex structures. By stabilizing these structures, TMPyP4 prevents the unfolding required for telomerase to access its substrate, thereby inhibiting telomere elongation.[4] Beyond this primary mechanism, some studies suggest that TMPyP4 can also downregulate the expression of c-myc and hTERT.[5][6]
Caption: Mechanism of TMPyP4 telomerase inhibition.
Experimental Methods and Data Comparison
Several assays can be employed to confirm and quantify the inhibitory effect of TMPyP4 on telomerase. These range from direct enzymatic assays to cell-based functional assays.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the most widely used method for measuring telomerase activity.[7] It is a two-step assay where telomerase in a cell lysate extends a substrate oligonucleotide, and the resulting products are then amplified by PCR.
Critical Consideration: G-quadruplex stabilizing compounds like TMPyP4 can inhibit the PCR amplification step of the TRAP assay, leading to a potential overestimation of their telomerase inhibitory activity.[8] A modified protocol, TRAP-LIG, has been developed to mitigate this by removing the ligand before PCR.[9]
Experimental Protocol (Conventional TRAP):
-
Cell Lysis: Harvest cells and lyse them in an ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer) to prepare a cell extract containing telomerase.[10][11]
-
Telomerase Extension: Mix the cell extract with a reaction mixture containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and the test compound (TMPyP4) at various concentrations. Incubate at 25-30°C for 20-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[11]
-
PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction. Perform PCR to amplify the extended products. An internal PCR control (IC) is typically included to monitor for PCR inhibition.[10][12]
-
Detection: Visualize the amplified products, which appear as a characteristic 6-base pair ladder, on a polyacrylamide gel. The reduction in the ladder intensity in the presence of TMPyP4 indicates telomerase inhibition.
Caption: Workflow of the TRAP assay for telomerase inhibition.
Direct Telomerase Assay
To circumvent the PCR-related artifacts of the TRAP assay, a direct assay can be used. This method directly measures the incorporation of radiolabeled nucleotides onto a telomeric primer by telomerase.
Experimental Protocol:
-
Prepare cell extracts as in the TRAP assay.
-
Set up a reaction containing the cell extract, a telomeric primer (e.g., (TTAGGG)3), the test compound (TMPyP4), and dNTPs including a radiolabeled nucleotide (e.g., [α-³²P]dGTP).
-
Incubate the reaction at 30°C for 45-90 minutes.
-
Purify the elongated products to remove unincorporated nucleotides.
-
Resolve the products on a denaturing polyacrylamide gel and visualize by autoradiography.
G-Quadruplex Stabilization Assays
These biophysical assays directly measure the stabilizing effect of TMPyP4 on G-quadruplex DNA, confirming its mechanism of action.
-
FRET Melting Assay: A fluorescently labeled oligonucleotide that forms a G-quadruplex is used. The melting temperature (Tm) of the G4 structure is measured in the presence and absence of TMPyP4. An increase in Tm indicates stabilization.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can confirm the formation of G-quadruplex structures and their interaction with ligands like TMPyP4.
Comparative Performance Data
The following tables summarize the inhibitory concentrations of TMPyP4 and compare it with other known telomerase inhibitors.
Table 1: In Vitro Inhibitory Activity of Telomerase Inhibitors
| Compound | Mechanism | Assay Type | IC₅₀ Value | Reference Cell Line | Citation |
| TMPyP4 | G4 Stabilizer | TRAP | ~5 µM | LC-HK2 (Lung Cancer) | [13] |
| TMPyP4 | G4 Stabilizer | Direct Assay | 6.4 µM | In vitro | [5] |
| Pyridostatin (PDS) | G4 Stabilizer | Direct Assay | 0.52 µM | In vitro | [5] |
| BRACO-19 | G4 Stabilizer | TRAP | Varies | - | [14] |
| Telomestatin | G4 Stabilizer | TRAP | Varies | - | [14] |
| BIBR1532 | Non-competitive hTERT Inhibitor | TRAP | ~20 µM | MDA-MB-231 (Breast) | [15][16] |
| Thymoquinone | G4 Stabilizer | TRAP | ~10 µM | LC-HK2 (Lung Cancer) | [13] |
Note: IC₅₀ values can vary significantly based on assay conditions and cell lines used.
Cell-Based Assays for Downstream Effects
Confirming telomerase inhibition within a cellular context is crucial. The following assays assess the physiological consequences of TMPyP4 treatment.
Table 2: Cellular Effects of TMPyP4 Treatment
| Assay Type | Purpose | Typical Observation with TMPyP4 | Example Conditions | Citation |
| Cell Viability (MTT/Trypan Blue) | Assess cytotoxicity and anti-proliferative effects. | Decreased cell viability over time. | 10-100 µM for 24-72h | [16][17] |
| Apoptosis Assay (Annexin V) | Determine if cell death is apoptotic. | Increased percentage of apoptotic cells. | 50 µM for 96h | [1] |
| Cell Cycle Analysis | Investigate effects on cell cycle progression. | Cell cycle arrest, often at G1 or G2/M phase. | 100 µM for 24-48h | [1] |
| Telomere Length Analysis (TRF) | Directly measure the effect on telomere maintenance. | Progressive telomere shortening over several weeks of treatment. | 3-4 weeks of treatment | [17] |
| Western Blot (hTERT) | Analyze expression of the telomerase catalytic subunit. | Downregulation of hTERT protein levels. | 20 µM for 24-72h | [16] |
Comparison of Inhibitor Mechanisms
TMPyP4's mechanism is distinct from direct enzymatic inhibitors. Understanding these differences is key for experimental design and interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP-LIG, a modified telomere repeat amplification protocol assay to quantitate telomerase inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. telomer.com.tr [telomer.com.tr]
- 11. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Telomerase inhibition and cell growth arrest by G-quadruplex interactive agent in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TMPyP4 Tosylate and Other G-Quadruplex Ligands for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of TMPyP4 tosylate with other prominent G-quadruplex (G4) ligands. The following sections detail quantitative performance data, experimental methodologies, and the signaling pathways implicated in their mechanisms of action.
G-quadruplexes are non-canonical secondary structures of nucleic acids that are implicated in a variety of cellular processes, including telomere maintenance and oncogene expression. Their stabilization by small molecule ligands has emerged as a promising strategy for anticancer therapy. Among the most studied G4 ligands is the cationic porphyrin this compound. This guide offers a comparative look at its performance against other notable G4 ligands.
Quantitative Comparison of G-Quadruplex Ligand Efficacy
The efficacy of a G-quadruplex ligand is determined by several factors, including its binding affinity for G4 structures, its selectivity for G4 DNA over duplex DNA, and its biological activity in cellular contexts. The following tables summarize key quantitative data for TMPyP4 and other well-characterized G4 ligands.
Table 1: Binding Affinity (Kd) of G-Quadruplex Ligands
| Ligand | G-Quadruplex Target | Binding Affinity (Kd) | Experimental Method |
| TMPyP4 | Human Telomeric (22AG) | ~200 nM[1] | Various Spectroscopic Methods |
| c-MYC Promoter | - | - | |
| Telomestatin | Human Telomeric | ~30 nM[1] | Various Spectroscopic Methods |
| BRACO-19 | Telomeric G-quadruplex | - | - |
| PhenDC3 | Human Telomeric | - | - |
| Pyridostatin (PDS) | AT11-L2 G4 | 1.4 x 10⁻⁸ M[2] | Fluorescence Titration |
Table 2: In Vitro Cytotoxicity (IC50) of G-Quadruplex Ligands in Cancer Cell Lines
| Ligand | Cell Line | IC50 | Assay |
| TMPyP4 | K562 (Leukemia) | ~100 µM[3] | - |
| BRACO-19 | - | - | - |
| Telomestatin | - | - | - |
Table 3: Selectivity of G-Quadruplex Ligands (G4 vs. Duplex DNA)
| Ligand | Selectivity Ratio (G4/dsDNA) | Method |
| TMPyP4 | ~2-fold[4] | Various |
| Telomestatin | ~70-fold[1][5] | Various |
| BRACO-19 | ~10-fold[4] | Various |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of G-quadruplex ligands.
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Interaction
Circular dichroism spectroscopy is a widely used technique to study the conformation of G-quadruplex DNA and its interaction with ligands.
Protocol:
-
Sample Preparation: Dissolve the G-quadruplex-forming oligonucleotide in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2) to a final concentration of 5 µM. Anneal the DNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Ligand Titration: Prepare a stock solution of the G4 ligand in the same buffer. Add increasing concentrations of the ligand to the annealed DNA solution.
-
CD Spectra Acquisition: Record CD spectra from 220 to 320 nm at a controlled temperature (e.g., 25°C) using a spectropolarimeter. A quartz cuvette with a 1 cm path length is typically used.
-
Data Analysis: Monitor changes in the CD signal upon ligand binding. A characteristic positive peak around 260 nm and a negative peak around 240 nm suggest a parallel G4 structure, while a positive peak around 295 nm is indicative of an antiparallel structure. Ligand-induced changes in the spectra can provide information on binding and conformational changes.
MTT Assay for Determining IC50 Values
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the G-quadruplex ligand for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus ligand concentration and determine the IC50 value, which is the concentration of the ligand that inhibits 50% of cell growth.[6][7][8]
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Protocol:
-
Cell Lysis: Prepare cell extracts from treated and untreated cells using a suitable lysis buffer.
-
Telomerase Extension: Incubate the cell extract with a TS primer (a substrate for telomerase) and dNTPs to allow for the addition of telomeric repeats by telomerase.
-
PCR Amplification: Amplify the extended products using PCR with a forward (TS) and a reverse primer. An internal control is typically included to normalize for PCR efficiency.
-
Product Detection: Analyze the PCR products by gel electrophoresis. The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
Quantification: Quantify the intensity of the ladder to determine the level of telomerase inhibition by the G-quadruplex ligand.[8][9]
Signaling Pathways and Experimental Workflows
The cellular effects of G-quadruplex ligands are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
G-Quadruplex Ligand-Induced DNA Damage Response
Stabilization of G-quadruplex structures can lead to replication stress and DNA damage, activating the DNA damage response (DDR) pathway. This often involves the activation of the ATM and ATR kinases.
Caption: G-quadruplex ligand-induced DNA damage response pathway.
TMPyP4-Mediated p38 MAPK Signaling Pathway
TMPyP4 has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to cell cycle arrest and apoptosis.
Caption: TMPyP4-mediated activation of the p38 MAPK signaling pathway.
Experimental Workflow for Efficacy Evaluation
A general workflow for comparing the efficacy of different G-quadruplex ligands is outlined below.
Caption: Experimental workflow for evaluating G-quadruplex ligand efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of TMPyP4 and TMPyP2 in G-Quadruplex Binding Affinity
For researchers and professionals in drug development, the selection of appropriate G-quadruplex (G4) stabilizing ligands is a critical step. Among the most studied are the cationic porphyrins, particularly TMPyP4 and its isomer, TMPyP2. While structurally similar, these molecules exhibit significant differences in their ability to bind and stabilize G4 structures, leading to distinct biological activities. This guide provides an objective comparison of their G-quadruplex binding affinities, supported by experimental data and detailed methodologies.
The affinity of a ligand for its target is a key determinant of its potential therapeutic efficacy. In the context of G-quadruplexes, ligands that bind with high affinity can stabilize these structures and modulate associated cellular processes, such as telomerase activity, which is implicated in cancer.[1][2] Experimental evidence consistently demonstrates that TMPyP4 has a significantly higher binding affinity for G-quadruplex DNA compared to TMPyP2.
Quantitative Comparison of Binding Affinity
Isothermal Titration Calorimetry (ITC) has been a important technique in quantifying the binding affinities of TMPyP4 and TMPyP2 to G-quadruplexes. Studies on the G-quadruplex formed by the Bcl-2 promoter sequence have shown that the equilibrium constant for the initial binding event of TMPyP4 is approximately two orders of magnitude greater than that of TMPyP2.[3] This indicates a much stronger interaction between TMPyP4 and the G4 structure.
| Ligand | G-Quadruplex Target | Binding Constant (K) | Technique | Reference |
| TMPyP4 | Bcl-2 Promoter (WT 39-mer) | K₁ ≈ 1 x 10⁷ M⁻¹ (end-stacking) | Isothermal Titration Calorimetry (ITC) | [4] |
| K₂ ≈ 1 x 10⁵ M⁻¹ (intercalation) | [4] | |||
| TMPyP2 | Bcl-2 Promoter (WT 39-mer) | K₁ = 7.0 × 10⁴ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [3] |
Table 1: Comparison of binding constants for TMPyP4 and TMPyP2 with the Bcl-2 promoter G-quadruplex.
The difference in binding affinity can be attributed to their distinct binding modes. TMPyP4, being more planar, can engage in end-stacking on the terminal G-tetrads and also intercalate between the G-tetrads of the G-quadruplex.[5][6] In contrast, the non-planar nature of TMPyP2 restricts its interaction primarily to external groove binding or loop regions, resulting in a weaker association.[7]
Experimental Methodologies
The determination of binding affinities and modes of interaction for TMPyP4 and TMPyP2 with G-quadruplexes relies on a suite of biophysical techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
A solution of the G-quadruplex-forming oligonucleotide is placed in the sample cell of the calorimeter.
-
A solution of TMPyP4 or TMPyP2 is loaded into the injection syringe.
-
The ligand solution is titrated into the G-quadruplex solution in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to G-quadruplex.
-
The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[4][8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in the G-quadruplex DNA upon ligand binding. The characteristic CD spectrum of a G-quadruplex can indicate its topology (e.g., parallel, antiparallel, or hybrid). Changes in the CD signal upon titration with a ligand can be used to infer binding and potential structural rearrangements.[5][6]
Experimental Protocol:
-
The G-quadruplex DNA is prepared in a suitable buffer (e.g., 100 mM KBPES, pH 7.0).[9]
-
A baseline CD spectrum of the G-quadruplex alone is recorded.
-
Aliquots of the ligand (TMPyP4 or TMPyP2) are incrementally added to the G-quadruplex solution.
-
A CD spectrum is recorded after each addition.
-
The changes in the CD signal at a specific wavelength are monitored to determine the binding stoichiometry and induce conformational changes.[10]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful tool for determining the stoichiometry of non-covalent complexes, such as ligand-G-quadruplex interactions. It allows for the direct observation of the complex and the determination of the number of ligand molecules bound to each G-quadruplex.[5][6]
Experimental Protocol:
-
Solutions of the G-quadruplex and the ligand are prepared in a volatile buffer (e.g., ammonium acetate).
-
The solutions are mixed to allow for complex formation.
-
The mixture is infused into the ESI-MS instrument.
-
The mass-to-charge ratio of the ions is measured, allowing for the identification of the free G-quadruplex and the ligand-bound complexes.[9]
Comparative Binding Modes
The structural differences between TMPyP4 and TMPyP2 dictate their preferred modes of interaction with G-quadruplexes, which in turn influences their binding affinity and biological effects.
Figure 1: Comparative binding modes of TMPyP4 and TMPyP2 to G-quadruplex DNA.
As illustrated in the diagram, TMPyP4's planarity allows for more intimate and stabilizing interactions with the core of the G-quadruplex structure, leading to higher binding affinity. In contrast, TMPyP2's non-planar conformation limits it to less stable, peripheral interactions.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a typical workflow for comparing the G-quadruplex binding affinities of TMPyP4 and TMPyP2.
Figure 2: Experimental workflow for comparing G4 binding affinities.
Conclusion
The experimental data unequivocally demonstrates that TMPyP4 possesses a significantly higher binding affinity for G-quadruplex DNA than its isomer, TMPyP2. This difference is primarily due to their distinct structural properties, which lead to different binding modes. TMPyP4's ability to engage in both end-stacking and intercalation results in a much more stable complex compared to the external binding of TMPyP2. For researchers designing G-quadruplex-targeted therapies, this disparity in binding affinity is a crucial consideration, as it directly impacts the potential efficacy of the compound in stabilizing G4 structures and eliciting a biological response. While TMPyP4 shows greater promise as a G4 stabilizer, its selectivity for G-quadruplexes over other DNA structures remains a subject of ongoing research.[11]
References
- 1. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 4. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2 | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synergistic Anticancer Effects of TMPyP4 Tosylate in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of TMPyP4 tosylate when used in combination with other anticancer drugs. The data presented herein is compiled from recent preclinical studies and aims to offer an objective overview of its performance, supported by experimental evidence. This document details the quantitative synergy, experimental methodologies, and the underlying signaling pathways involved in these combination therapies.
I. Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with conventional chemotherapeutic agents has been evaluated across a panel of human cancer cell lines. The primary metrics used for this evaluation are the Combination Index (CI) and the Dose Reduction Index (DRI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI quantifies the fold-dose reduction of each drug in a synergistic combination to achieve a given effect level.
The following tables summarize the CI and DRI values for the combination of this compound with cisplatin and doxorubicin in various cancer cell lines.
Table 1: Synergistic Effects of this compound with Cisplatin [1][2]
| Cell Line | Cancer Type | TMPyP4 Conc. (µM) | Cisplatin Conc. (µM) | Combination Index (CI) | Dose Reduction Index (DRI) - TMPyP4 | Dose Reduction Index (DRI) - Cisplatin |
| HeLa | Cervical Cancer | 20 | 10 | 0.30 | - | - |
| HeLa | Cervical Cancer | 20 | 20 | 0.27 | - | - |
| MCF-7 | Breast Cancer | 20 | 20 | 0.56 | - | - |
| MDA-MB-231 | Breast Cancer | 20 | 20 | 0.72 | - | - |
| OVCAR-3 | Ovarian Cancer | 20 | 20 | 0.49 | - | - |
Table 2: Synergistic Effects of this compound with Doxorubicin [1][2]
| Cell Line | Cancer Type | TMPyP4 Conc. (µM) | Doxorubicin Conc. (µM) | Combination Index (CI) | Dose Reduction Index (DRI) - TMPyP4 | Dose Reduction Index (DRI) - Doxorubicin |
| MCF-7 | Breast Cancer | 20 | 1 | 0.45 | - | - |
| MDA-MB-231 | Breast Cancer | 20 | 1 | 0.44 | - | Extremely High |
| MDA-MB-231 | Breast Cancer | 20 | 5 | 0.39 | - | Extremely High |
| OVCAR-3 | Ovarian Cancer | 20 | 1 | Synergistic | - | - |
| OVCAR-3 | Ovarian Cancer | 20 | 5 | Synergistic | - | - |
Note: Specific DRI values were not consistently available in the summarized search results. An "Extremely High" DRI for Doxorubicin in MDA-MB-231 cells was noted, indicating a significant dose reduction is possible.[2]
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound.
A. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the partner anticancer drug (cisplatin or doxorubicin), or the combination of both for a specified period (e.g., 24, 48, or 72 hours). Include a solvent control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values for each treatment. The synergy is then calculated using the Chou-Talalay method.
B. Clonogenic Assay
The clonogenic assay, or colony formation assay, assesses the ability of a single cell to undergo unlimited division and form a colony.
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with this compound, the partner drug, or the combination at various concentrations for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid and then stain with a solution of crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
C. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the desired drug combinations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
D. Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
Protocol:
-
Cell Lysis: Prepare cell extracts using a lysis buffer that preserves telomerase activity.
-
Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer) that can be extended by telomerase through the addition of telomeric repeats (TTAGGG).
-
PCR Amplification: Amplify the extended products using PCR with a forward primer (TS) and a reverse primer specific for the telomeric repeats. An internal control is often included to normalize for PCR efficiency.
-
Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them. A characteristic ladder of bands with 6-base pair increments indicates telomerase activity.
III. Signaling Pathways and Mechanisms of Synergy
The synergistic anticancer effect of this compound in combination with other drugs is attributed to its multi-faceted mechanism of action, primarily centered on the stabilization of G-quadruplexes and the subsequent impact on key oncogenic signaling pathways.
A. Downregulation of c-MYC Expression
This compound is a potent G-quadruplex stabilizer. The promoter region of the c-MYC oncogene contains a G-rich sequence that can form a G-quadruplex structure.
-
Mechanism: TMPyP4 binds to and stabilizes this G-quadruplex structure in the c-MYC promoter. This stabilization acts as a transcriptional repressor, leading to the downregulation of c-MYC mRNA and protein expression.[1]
-
Synergistic Effect: Many conventional anticancer drugs, such as doxorubicin, can induce cellular stress and apoptosis. The c-MYC protein is a critical driver of cell proliferation and survival. By downregulating c-MYC, this compound can lower the threshold for apoptosis induction by partner drugs, thus enhancing their efficacy.
B. Inhibition of FAK Signaling Pathway
The Focal Adhesion Kinase (FAK) signaling pathway is crucial for cell adhesion, migration, and survival. Overexpression of FAK is associated with cancer progression and metastasis.
-
Mechanism: this compound has been shown to induce the formation of G-quadruplex structures in the promoter region of the PTK2 gene, which encodes for FAK. This leads to the inhibition of FAK transcription and a subsequent reduction in FAK protein levels.
-
Synergistic Effect: Cisplatin is a DNA-damaging agent that induces apoptosis. The FAK pathway promotes cell survival and can contribute to drug resistance. By inhibiting FAK expression, TMPyP4 can sensitize cancer cells to the cytotoxic effects of cisplatin, leading to enhanced apoptosis and reduced cell migration.
References
Downregulation of c-myc Expression: A Comparative Analysis of TMPyP4 Tosylate and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The c-myc oncogene, a critical regulator of cellular proliferation, differentiation, and apoptosis, is frequently dysregulated in a wide spectrum of human cancers. Its role as a potent driver of tumorigenesis has established it as a high-value target for therapeutic intervention. This guide provides a comparative analysis of TMPyP4 tosylate, a well-characterized G-quadruplex stabilizer, against alternative strategies for the downregulation of c-myc expression. The objective is to equip researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors.
Mechanism of Action: this compound
This compound exerts its inhibitory effect on c-myc expression through a unique mechanism involving the stabilization of a G-quadruplex structure within the c-myc promoter region. The nuclease hypersensitive element (NHE) III1 upstream of the c-myc P1 promoter can fold into a G-quadruplex, a secondary DNA structure that acts as a transcriptional repressor. By binding to and stabilizing this G-quadruplex, this compound effectively locks the gene in a silenced state, leading to a significant reduction in both c-myc mRNA and protein levels.
Caption: TMPyP4 stabilizes the G-quadruplex in the c-myc promoter, blocking transcription.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of this compound and a key alternative, the BET inhibitor JQ1, in downregulating c-myc expression and inhibiting cancer cell proliferation. It is important to note that the data are collated from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Burkitt's Lymphoma | Ramos | Not explicitly stated, but significant c-myc downregulation at 100 µM | |
| Cervical Cancer | HeLa | Not explicitly stated, but c-myc downregulation observed | ||
| JQ1 | Multiple Myeloma | MM.1S | ~0.5 | |
| Breast Cancer | MDA-MB-231 | 1.35 | ||
| Breast Cancer | MCF7 | 0.55 |
Table 2: c-myc Expression Downregulation
| Compound | Cancer Type | Cell Line | Concentration (µM) | Time (hours) | % c-myc mRNA Downregulation | Reference |
| This compound | Burkitt's Lymphoma | Ramos | 100 | 48 | Significant downregulation observed by RT-PCR | |
| JQ1 | Multiple Myeloma | MM.1S | 0.5 | 6 | ~50% | |
| Burkitt's Lymphoma | Various | Not specified | Not specified | Up to 90% |
Alternative Strategies for c-myc Downregulation
Beyond G-quadruplex stabilization, several other strategies are being actively pursued to inhibit c-myc function. These include:
-
BET Bromodomain Inhibition: Compounds like JQ1 target the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical for the transcriptional activation of c-myc. By displacing BRD4 from chromatin, BET inhibitors effectively suppress c-myc transcription.
-
Inhibition of c-Myc/Max Dimerization: The formation of a heterodimer between c-Myc and its partner protein Max is essential for its DNA binding and transcriptional activity. Small molecules that disrupt this interaction are being developed as a direct means of inhibiting c-myc function.
-
Targeting c-myc mRNA: Antisense oligonucleotides and small interfering RNAs (siRNAs) can be designed to specifically bind to and degrade c-myc mRNA, thereby preventing its translation into protein.
-
Promoting c-Myc Protein Degradation: The stability of the c-Myc protein is regulated by a complex interplay of phosphorylation and ubiquitination. Compounds that promote the degradation of c-Myc are under investigation as a therapeutic approach.
Experimental Protocols
To facilitate the validation of c-myc downregulation, detailed protocols for key experimental assays are provided below.
Western Blot for c-Myc Protein Expression
This protocol outlines the detection of c-Myc protein levels in cell lysates.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or other inhibitors at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., rabbit anti-c-Myc) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Caption: Workflow for Western blot analysis of c-Myc protein expression.
Quantitative Real-Time PCR (RT-qPCR) for c-myc mRNA Expression
This protocol details the measurement of c-myc mRNA levels.
1. RNA Extraction:
-
Treat cells as described for the Western blot protocol.
-
Harvest cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for c-myc, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction using a real-time PCR system. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both c-myc and the housekeeping gene.
-
Calculate the relative expression of c-myc mRNA using the ΔΔCt method.
Caption: Workflow for RT-qPCR analysis of c-myc mRNA expression.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the compounds.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound, JQ1) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
3. MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising strategy for the targeted downregulation of c-myc expression by stabilizing the G-quadruplex in its promoter. This guide provides a framework for comparing its efficacy against other emerging approaches, such as BET inhibition. The provided experimental protocols offer a starting point for researchers to validate the effects of these compounds in their specific models. A thorough and comparative evaluation of these different strategies will be crucial for the development of effective c-myc-targeted cancer therapies.
A Researcher's Guide to Control Experiments for Studying TMPyP4 Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for studying the effects of TMPyP4 tosylate, a versatile molecule with applications in G-quadruplex stabilization, telomerase inhibition, and photodynamic therapy. This document outlines detailed experimental protocols, presents comparative data with alternative compounds, and offers visualizations to clarify complex biological pathways and experimental workflows.
Understanding the Multifaceted Nature of this compound
TMPyP4 (5,10,15,20-Tetrakis(1-methyl-4-pyridyl)porphyrin) tosylate is a cationic porphyrin that has garnered significant interest in cancer research due to its ability to interact with nucleic acid secondary structures and act as a photosensitizer.[1][2][3] Its primary mechanisms of action include:
-
G-Quadruplex (G4) Stabilization: TMPyP4 binds to and stabilizes G-quadruplex structures, which are non-canonical DNA and RNA secondary structures found in telomeres and oncogene promoter regions.[1][4] This stabilization can interfere with key cellular processes like DNA replication and transcription.
-
Telomerase Inhibition: By stabilizing G-quadruplexes in telomeric DNA, TMPyP4 can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1][2][3] Additionally, TMPyP4 can downregulate the expression of the catalytic subunit of telomerase, hTERT, through the c-MYC pathway.[5][6]
-
Photosensitization: Upon exposure to light of a specific wavelength, TMPyP4 can generate reactive oxygen species (ROS), leading to localized cellular damage and apoptosis. This property is exploited in photodynamic therapy (PDT).[7][8]
Given these diverse functions, designing well-controlled experiments is critical to accurately interpret the biological effects of this compound.
Essential Control Experiments
To dissect the specific effects of TMPyP4, a panel of negative and positive controls should be employed across different experimental setups.
Controls for G-Quadruplex Stabilization Studies
| Control Type | Description | Rationale |
| Negative Control Ligand | Use a positional isomer of TMPyP4, such as TMPyP2 , which has a low affinity for G-quadruplex structures.[5] | To differentiate effects due to G-quadruplex binding from non-specific porphyrin interactions. |
| Negative Control Oligonucleotide | Employ a DNA or RNA sequence that is unable to form a G-quadruplex structure (e.g., by mutating the guanine-rich sequences). | To confirm that the observed effects are dependent on the presence of G-quadruplexes. |
| Vehicle Control | The solvent used to dissolve this compound (e.g., water or DMSO) should be added to control cells or reactions at the same final concentration. | To account for any potential effects of the solvent on the experimental system. |
| Untreated Control | Cells or reactions that are not exposed to any treatment. | To establish a baseline for the measured parameters. |
Controls for Telomerase Inhibition Studies
| Control Type | Description | Rationale |
| Negative Control (TRAP Assay) | A cell lysate that has been heat-inactivated (e.g., 85°C for 10 minutes) or treated with RNase A.[9] | To ensure that the detected signal is due to telomerase activity and not an artifact of the PCR-based assay. |
| Positive Control Ligand | Use a well-characterized telomerase inhibitor with a different mechanism of action, such as BIBR1532 , a non-competitive inhibitor of hTERT.[10][11][12] | To validate the experimental setup and provide a benchmark for the inhibitory potential of TMPyP4. |
| Vehicle Control | The solvent used for TMPyP4 and other inhibitors. | To control for solvent effects on telomerase activity. |
| No Treatment Control | Lysate from untreated cells. | To determine the baseline telomerase activity. |
Controls for Photodynamic Therapy (PDT) Studies
| Control Type | Description | Rationale |
| Dark Toxicity Control | Cells incubated with this compound but kept in the dark (not exposed to the light source). | To assess the cytotoxicity of the compound itself, independent of its photosensitizing effects. |
| Light-Only Control | Cells exposed to the light source in the absence of this compound. | To ensure that the light source alone does not induce cellular damage or apoptosis. |
| Vehicle Control | Cells treated with the vehicle and exposed to light. | To account for any combined effects of the solvent and light. |
| Untreated Control | Cells that receive neither the photosensitizer nor light exposure. | To establish baseline cell viability and apoptosis levels. |
Comparative Performance with Alternative Molecules
The efficacy of this compound can be benchmarked against other well-known G-quadruplex ligands and telomerase inhibitors.
| Compound | Primary Mechanism of Action | G4 Stabilization (ΔTm in °C) | Telomerase Inhibition (IC50) | Selectivity (G4 vs. Duplex DNA) |
| This compound | G-quadruplex stabilization, Telomerase inhibition, Photosensitizer | ~17-27°C | ~8.9 µM (TRAP-LIG EC50) | Low (~2-fold)[11][13] |
| BRACO19 | G-quadruplex stabilization, Telomerase inhibition | ~5-13°C[14] | ~6.3 µM (TRAP-LIG EC50) | Moderate (~10-fold)[11][13] |
| BIBR1532 | Non-competitive inhibition of hTERT | N/A | ~100 nM (cell-free) | Highly selective for telomerase |
| Telomestatin | G-quadruplex stabilization (prefers intramolecular G4s) | High | ~5 nM | High (~70-fold)[15] |
Note: ΔTm represents the increase in the melting temperature of a G-quadruplex-forming oligonucleotide upon ligand binding, indicating stabilization. IC50 values can vary depending on the assay conditions and cell line used.
Detailed Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is a highly sensitive method to measure telomerase activity.
Materials:
-
Cell or tissue sample
-
CHAPS lysis buffer
-
TRAPeze® Telomerase Detection Kit (or equivalent reagents: TRAP buffer, dNTP mix, TS primer, TRAP primer mix, Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
Protocol:
-
Cell Lysis: Prepare cell or tissue lysates using an appropriate lysis buffer (e.g., CHAPS).
-
Telomerase Extension: In a PCR tube, combine the cell lysate with a reaction mix containing the TS primer and dNTPs. Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the primer.
-
PCR Amplification: Add the TRAP primer mix and Taq polymerase to the reaction. Perform PCR to amplify the extended products. A typical cycling protocol is 30 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min.
-
Detection: Separate the PCR products on a non-denaturing polyacrylamide gel. Stain the gel with a DNA dye and visualize the characteristic ladder of bands, which indicates telomerase activity.
-
Quantification: Measure the intensity of the bands to quantify telomerase activity relative to controls.
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Folding
CD spectroscopy is used to characterize the formation and topology of G-quadruplex structures.
Materials:
-
G-quadruplex forming oligonucleotide
-
Annealing buffer (e.g., containing KCl or NaCl)
-
This compound solution
-
CD spectrophotometer
Protocol:
-
Oligonucleotide Preparation: Dissolve the G-quadruplex forming oligonucleotide in the annealing buffer.
-
Annealing: Heat the oligonucleotide solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate G-quadruplex formation.
-
CD Spectra Acquisition: Record the CD spectrum of the folded oligonucleotide. A characteristic positive peak around 264 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure.
-
Ligand Titration: Add increasing concentrations of this compound to the oligonucleotide solution and record the CD spectrum after each addition. Changes in the CD signal indicate ligand binding and potential conformational changes in the G-quadruplex.
In Vitro Photodynamic Therapy (PDT) Assay
This protocol assesses the phototoxic effects of TMPyP4 on cultured cells.
Materials:
-
Adherent cancer cell line
-
Cell culture medium and supplements
-
This compound stock solution
-
Light source with a specific wavelength for photosensitizer activation (e.g., 405-420 nm for TMPyP4)
-
Apoptosis/necrosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound. Incubate the cells for a defined period (e.g., 4 hours) in the dark.
-
Irradiation: Wash the cells to remove unbound TMPyP4 and replace with fresh medium. Expose the cells to the light source for a specific duration to deliver a defined light dose.
-
Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24 hours) to allow for the induction of cell death.
-
Apoptosis Analysis: Harvest the cells and stain with an apoptosis/necrosis detection kit. Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells.[8]
Visualizing the Mechanisms of Action
Signaling Pathways
TMPyP4-mediated Telomerase Inhibition and Transcriptional Repression
TMPyP4 can inhibit telomerase through two primary mechanisms. Firstly, it stabilizes the G-quadruplex structure at the telomeres, physically blocking the access of telomerase. Secondly, it stabilizes a G-quadruplex in the promoter region of the c-MYC oncogene, leading to the downregulation of c-MYC protein.[5][14] Since c-MYC is a key transcriptional activator of the hTERT gene (which codes for the catalytic subunit of telomerase), this leads to reduced hTERT expression and consequently, decreased telomerase activity.[5][6]
Caption: TMPyP4 inhibits telomerase by stabilizing telomeric G4s and downregulating hTERT via c-MYC.
Apoptosis Induction by TMPyP4-mediated Photodynamic Therapy
In PDT, TMPyP4, upon activation by light, generates reactive oxygen species (ROS). This leads to cellular damage, particularly to mitochondria, which can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade (caspase-9 and caspase-3), and ultimately, programmed cell death.[7][16][17]
Caption: TMPyP4-PDT induces apoptosis via ROS-mediated mitochondrial damage and caspase activation.
Experimental Workflows
Workflow for Evaluating G-Quadruplex Ligands
A typical workflow to screen for and characterize G-quadruplex ligands involves an initial high-throughput screening followed by more detailed biophysical and cellular assays.
Caption: Workflow for the identification and characterization of G-quadruplex binding ligands.
This guide serves as a foundational resource for researchers investigating the multifaceted activities of this compound. By employing rigorous control experiments and standardized protocols, scientists can generate reliable and reproducible data, contributing to a deeper understanding of this promising therapeutic agent.
References
- 1. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Telomerase Inhibitors ‐ TMPyP4, BIBR 1532 and Imetelstat – Alter Adhesion Potential and Modify the Ability of Breast Cancer MCF7 and MDA‐MB‐231 Cells to form Spheroids[v1] | Preprints.org [preprints.org]
- 5. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo. | Semantic Scholar [semanticscholar.org]
- 7. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of TMPyP4 Tosylate for Telomeric G-Quadruplexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cationic porphyrin, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has been extensively studied for its ability to interact with and stabilize G-quadruplex (G4) DNA structures. These non-canonical four-stranded DNA structures, formed in guanine-rich sequences, are of significant interest as therapeutic targets, particularly those located in telomeres and oncogene promoters. This guide provides a comparative assessment of the specificity of TMPyP4 tosylate for telomeric G-quadruplexes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinity and Selectivity
The specificity of a G-quadruplex ligand is determined by its binding affinity for the target G4 structure and its selectivity over other DNA forms, such as duplex DNA. The following table summarizes the binding affinities of TMPyP4 and other common G4 ligands for various DNA structures, as determined by different biophysical techniques.
| Ligand | DNA Target | Technique | Binding Affinity (Kd or Ka) | Selectivity (G4 vs. Duplex) | Reference |
| TMPyP4 | Telomeric G-quadruplex | ITC | Ka: ~106 M-1 | Low to moderate | [1] |
| Telomeric G-quadruplex | SPR | Ka: 106 M-1 | ~2-fold | [2] | |
| Parallel G-quadruplex (c-myc) | ITC, SPR | Ka: 107 M-1 | Higher for parallel G4 | [3][4] | |
| Duplex DNA | Various | Kd: ~200 nM (Ka: ~5x106 M-1) | - | [5] | |
| Telomestatin | Intramolecular G-quadruplex | - | Kd: ~30 nM (Ka: ~3.3x107 M-1) | ~70-fold | [5][6] |
| BRACO-19 | Telomeric G-quadruplex | - | Ka: 30 x 106 M-1 | ~10-fold | [2] |
| Phen-DC3 | Telomeric G-quadruplex | ITC | Ka: >107 M-1 | High | [1] |
Note: Binding affinities can vary depending on the specific experimental conditions (e.g., ionic strength, buffer composition).
It is important to note that while TMPyP4 binds to G-quadruplexes, its selectivity over duplex DNA is considered relatively low compared to other ligands like telomestatin.[5] Some studies suggest that TMPyP4's biological effects may be due to interactions with multiple DNA structures.[5] Furthermore, the binding affinity of TMPyP4 can be influenced by the topology of the G-quadruplex, with a preference for parallel structures over antiparallel ones.[3][4] The interaction of TMPyP4 with telomeric G-quadruplexes is complex, with evidence for multiple binding events.[1][7]
Experimental Protocols
Accurate assessment of ligand-G-quadruplex interactions relies on robust experimental methodologies. Below are detailed protocols for key techniques used to characterize the binding of TMPyP4 to G-quadruplexes.
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the telomeric G-quadruplex DNA (e.g., Tel22: AGGG(TTAGGG)3) at a concentration of approximately 20 µM in a suitable buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2).
-
Prepare a solution of this compound at a concentration of approximately 70-100 µM in the same buffer. To avoid aggregation, a reverse titration (injecting DNA into the ligand solution) may be necessary.[1]
-
Thoroughly degas both solutions before use.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell (typically ~1.4 mL) with the DNA solution and the injection syringe (~250 µL) with the TMPyP4 solution.
-
-
Titration:
-
Perform an initial injection of ~1-2 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 10 µL each) at regular intervals (e.g., 180 seconds) to allow for thermal equilibration.
-
-
Data Analysis:
-
Integrate the raw ITC data (thermogram) to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site or sequential binding sites) to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
FRET melting assays are a high-throughput method to assess the stabilization of G-quadruplex structures by ligands. The ligand-induced increase in the melting temperature (ΔTm) is a measure of its stabilizing effect.
Protocol:
-
Oligonucleotide Design:
-
Synthesize a telomeric G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other.
-
-
Sample Preparation:
-
Prepare a solution of the dual-labeled oligonucleotide (e.g., 0.2 µM) in a relevant buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Prepare stock solutions of this compound at various concentrations.
-
In a multi-well plate, mix the oligonucleotide solution with different concentrations of the ligand. Include a control with no ligand.
-
-
Melting Experiment:
-
Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.
-
Heat the samples from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) in small increments (e.g., 1 °C/min).
-
Record the fluorescence of the donor fluorophore at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, which corresponds to the midpoint of the sigmoidal melting curve.
-
Calculate the ΔTm by subtracting the Tm of the control (no ligand) from the Tm of the samples containing the ligand. A larger ΔTm indicates greater stabilization.
-
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand with an immobilized macromolecule.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize a biotinylated telomeric G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).
-
Inject the different concentrations of TMPyP4 over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the ligand to the immobilized DNA.
-
After each injection, regenerate the sensor surface by injecting a suitable regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH) to remove the bound ligand.
-
-
Data Analysis:
-
Fit the sensorgrams (plots of RU versus time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Caption: Workflow for assessing G-quadruplex stabilization by TMPyP4 using a FRET melting assay.
Caption: Conceptual diagram of TMPyP4's interactions with various DNA structures and potential biological consequences.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of loop orientation on quadruplex-TMPyP4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 6. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to G-Quadruplex Stabilizers for Researchers and Drug Development Professionals
An In-depth Analysis of Ligand Performance Supported by Experimental Data
G-quadruplexes (G4s) are non-canonical four-stranded secondary structures found in guanine-rich regions of DNA and RNA. Their presence in key regulatory regions of the genome, such as telomeres and oncogene promoters, has established them as promising therapeutic targets, particularly in cancer.[1][2][3] The stabilization of these structures by small molecules can interfere with critical cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4] This guide provides a comparative overview of different G-quadruplex stabilizers, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers in selecting and utilizing these compounds.
Performance Comparison of G-Quadruplex Stabilizers
The efficacy of a G-quadruplex stabilizer is determined by its binding affinity for G4 structures, its selectivity for G4 DNA over duplex DNA, and its cellular activity. The following tables summarize these key quantitative metrics for a selection of prominent G-quadruplex stabilizing ligands.
Table 1: Binding Affinity and Selectivity of G-Quadruplex Stabilizers
| Ligand | Target G4 | Binding Affinity (Kd or DC50 in µM) | Selectivity (G4 vs. dsDNA) | Method |
| Natural Products | ||||
| Telomestatin | Telomeric | ~0.05 (IC50, TRAP assay) | High | TRAP Assay |
| Berberine | c-MYC | ~1-10 | Moderate | Fluorescence Spectroscopy |
| Synthetic Ligands | ||||
| BRACO-19 | Telomeric | 0.7 (IC50, direct assay) | Moderate to High | Direct Telomerase Assay |
| Pyridostatin (PDS) | Telomeric | 0.7 (IC50, direct assay) | High | Direct Telomerase Assay |
| PhenDC3 | Telomeric | 0.9 (IC50, direct assay) | High | Direct Telomerase Assay |
| TMPyP4 | Telomeric, c-MYC | 1.1 (IC50, direct assay) | Low to Moderate | Direct Telomerase Assay |
| 360A | Telomeric | 5.6 (IC50, direct assay) | Moderate | Direct Telomerase Assay |
| Quarfloxin (CX-3543) | rDNA | Not specified | High | Not specified |
| Naphthalene Diimide (NDI) derivative | Telomeric (a-core) | ~0.001 (from Ka) | 270-fold | UV-Vis Spectroscopy |
Note: Binding affinity can be represented by the dissociation constant (Kd), the concentration required for 50% displacement (DC50), or the half-maximal inhibitory concentration (IC50) from enzymatic assays. Lower values indicate higher affinity.
Table 2: Cellular Activity of G-Quadruplex Stabilizers
| Ligand | Cell Line | Cytotoxicity (IC50 in µM) | Mechanism of Action |
| Natural Products | |||
| Telomestatin | Various cancer cells | 0.01 - 1 | Telomerase inhibition, Telomere dysfunction |
| Synthetic Ligands | |||
| BRACO-19 | 21NT (Breast cancer) | ~0.5 | Telomerase inhibition |
| Pyridostatin (PDS) | Various cancer cells | 0.1 - 1 | Induction of DNA damage |
| Quarfloxin (CX-3543) | Various cancer cells | 0.1 - 5 | Disruption of nucleolin-rDNA G4 interaction |
| TMPyP4 | Various cancer cells | 1 - 20 | Telomerase inhibition, c-MYC downregulation |
| HXDV | Various cancer cells | 0.2 - 0.6 | M-phase cell cycle arrest |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of G-quadruplex stabilizers. Below are methodologies for key assays cited in this guide.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the thermal stability of a G-quadruplex-forming oligonucleotide upon ligand binding.[5][6][7] An increase in the melting temperature (Tm) indicates stabilization.
Materials:
-
Dual-labeled oligonucleotide with a G4 sequence (e.g., FAM as donor and TAMRA as quencher).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
G-quadruplex stabilizer compound.
-
Real-time PCR thermocycler with fluorescence detection.
Procedure:
-
Prepare a solution of the dual-labeled oligonucleotide in the assay buffer to a final concentration of 0.2 µM.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure G-quadruplex formation.
-
Add the G-quadruplex stabilizer to the oligonucleotide solution at the desired concentration. An equivalent volume of solvent should be added to the control sample.
-
Place the samples in a 96-well plate and measure the fluorescence of the donor fluorophore (FAM) while increasing the temperature from 25°C to 95°C in increments of 1°C per minute.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, resulting in a significant change in fluorescence. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the ligand.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the conformation of G-quadruplex DNA and to observe conformational changes upon ligand binding.[8][9][10][11]
Materials:
-
G-quadruplex-forming oligonucleotide.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
G-quadruplex stabilizer compound.
-
CD spectropolarimeter.
Procedure:
-
Prepare a solution of the oligonucleotide in the assay buffer to a final concentration of 5 µM.
-
Anneal the oligonucleotide as described in the FRET-melting assay protocol.
-
Record the CD spectrum of the G-quadruplex DNA from 220 to 320 nm at 25°C. A characteristic spectrum for a parallel G-quadruplex shows a positive peak around 260 nm and a negative peak around 240 nm.
-
Add the G-quadruplex stabilizer to the sample and re-record the CD spectrum. Changes in the spectral shape can indicate ligand-induced conformational changes.
-
To determine the melting temperature, monitor the CD signal at a fixed wavelength (e.g., 260 nm or 295 nm) while increasing the temperature from 25°C to 95°C. The Tm is the midpoint of the thermal denaturation curve.
Polymerase Stop Assay
This assay determines the ability of a ligand to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.[2][12][13][14]
Materials:
-
A DNA template containing a G-quadruplex forming sequence.
-
A primer that anneals upstream of the G4 sequence.
-
Taq DNA polymerase and dNTPs.
-
G-quadruplex stabilizer compound.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.
Procedure:
-
Anneal the primer to the DNA template.
-
Set up the polymerase extension reaction including the annealed template-primer, dNTPs, Taq polymerase, and reaction buffer.
-
Add the G-quadruplex stabilizer at various concentrations to the reactions.
-
Incubate the reactions at a temperature suitable for polymerase activity (e.g., 72°C) for a specific time.
-
Stop the reactions and denature the DNA products.
-
Analyze the products by denaturing PAGE. The presence of a band corresponding to the size of the DNA up to the G-quadruplex sequence indicates that the polymerase was stalled by the stabilized G4 structure. The intensity of this "stop" product is proportional to the stabilizing effect of the ligand.
Signaling Pathways and Mechanisms of Action
G-quadruplex stabilizers exert their biological effects by modulating the activity of key cellular pathways. The following diagrams illustrate the mechanisms of action for two major targets: telomerase and the c-MYC oncogene.
The stabilization of the G-quadruplex structure at the 3'-overhang of telomeric DNA prevents the binding of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[15][16][17][18][19] This inhibition of telomere elongation ultimately leads to cellular senescence or apoptosis.
References
- 1. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A FRET-based screening assay for nucleic acid ligands [pubmed.ncbi.nlm.nih.gov]
- 8. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERIC - EJ1159583 - Circular Dichroism of G-Quadruplex: A Laboratory Experiment for the Study of Topology and Ligand Binding, Journal of Chemical Education, 2017-Nov [eric.ed.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. G-quadruplex formation at the 3′ end of telomere DNA inhibits its extension by telomerase, polymerase and unwinding by helicase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TMPyP4 Tosylate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory practice. For researchers, scientists, and drug development professionals working with TMPyP4 tosylate, a G-quadruplex-specific ligand and telomerase inhibitor, understanding the proper disposal procedures is paramount to maintaining a safe work environment and adhering to regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound.
This compound is identified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, adherence to prescribed disposal protocols is not merely a recommendation but a necessity.
Hazard and Safety Information
A summary of the key hazard and safety data for this compound is presented below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, whether in solid form or in solution, is outlined below. This protocol is designed to minimize risk to personnel and the environment.
Workflow for this compound Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
